molecular formula C22H25N3NaO7S B8713771 Ertapenem sodium

Ertapenem sodium

Cat. No.: B8713771
M. Wt: 498.5 g/mol
InChI Key: OBWHPSQEAHSXMM-HRXMHBOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ertapenem sodium (CAS Number 153773-82-1) is a long-acting, 1-β-methyl carbapenem antibiotic with a broad antibacterial spectrum. It is a valuable research tool for studying infectious diseases and antimicrobial resistance. Its primary mechanism of action is bactericidal, achieved by binding to and inhibiting key penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition disrupts the cross-linking of the peptidoglycan layer, leading to osmotic instability and cell lysis . This compound is structurally characterized as a white to off-white powder, chemically designated as (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. Its molecular formula is C 22 H 24 N 3 NaO 7 S and it has a molecular weight of 497.50 g/mol . From a research perspective, its key value lies in its stability against hydrolysis by a wide range of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs). This makes it an excellent compound for investigating resistance pathways in both aerobic and anaerobic Gram-positive and Gram-negative bacteria, as well as for studying the efficacy of carbapenems against multi-drug resistant (MDR) pathogens . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25N3NaO7S

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C22H25N3O7S.Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);/t9-,10-,13+,14+,15-,16-;/m1./s1

InChI Key

OBWHPSQEAHSXMM-HRXMHBOMSA-N

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na]

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)[C@@H](C)O.[Na]

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O.[Na]

Origin of Product

United States

Foundational & Exploratory

Ertapenem's Mechanism of Action Against Gram-Negative Bacteria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs). Its primary mechanism of action is the inhibition of bacterial cell wall synthesis through the covalent binding to essential penicillin-binding proteins (PBPs), leading to bacterial cell death. This technical guide provides a comprehensive overview of the molecular interactions, quantitative efficacy, and key experimental methodologies related to ertapenem's action against gram-negative pathogens. Resistance mechanisms, a critical consideration in the clinical application of ertapenem, are also discussed in detail.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] The structural integrity of the bacterial cell wall is essential for survival, protecting the cell from osmotic lysis.

The core mechanism can be summarized in the following steps:

  • Entry into the Periplasmic Space: In gram-negative bacteria, ertapenem must first traverse the outer membrane to reach its targets in the periplasmic space. This transit primarily occurs through porin channels, such as OmpC and OmpF in Enterobacteriaceae.[2]

  • Target Binding and Inactivation: Once in the periplasm, ertapenem covalently binds to the active site of penicillin-binding proteins (PBPs). These enzymes are essential for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan strands, providing strength and rigidity to the cell wall.[1]

  • Cell Wall Destabilization and Lysis: The inactivation of PBPs leads to the formation of a defective and weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Ertapenem exhibits a strong affinity for several PBPs in gram-negative bacteria, with a particular preference for PBP2 and PBP3 in Escherichia coli.[3] This preferential binding contributes to its potent activity against many members of the Enterobacteriaceae family.

Ertapenem_ext Ertapenem (Extracellular) Porin Porin Channel (OmpC/OmpF) Ertapenem_ext->Porin Diffusion Ertapenem_peri Ertapenem (Periplasm) Porin->Ertapenem_peri PBP Penicillin-Binding Proteins (PBPs) Ertapenem_peri->PBP Covalent Binding (Inhibition) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBP->Cell_lysis Leads to Cell_wall Intact Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains

Figure 1: Mechanism of Action of Ertapenem.

Quantitative Data on Ertapenem's Efficacy

The in vitro activity of ertapenem against various gram-negative bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Gram-Negative SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.006 - 0.50.030.06
Klebsiella pneumoniae0.006 - 2.00.030.06
Enterobacter cloacae≤0.03 - >320.120.5

Table 1: Ertapenem MIC Distribution for Key Gram-Negative Pathogens. [4][5]

The binding affinity of ertapenem to its PBP targets can be quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the PBP activity.

Penicillin-Binding Protein (PBP)IC50 (µg/mL)
PBP2 (K. pneumoniae)<0.0075
PBP4 (K. pneumoniae)<0.0075

Table 2: Ertapenem IC50 Values for Klebsiella pneumoniae PBPs. [6]

Mechanisms of Resistance in Gram-Negative Bacteria

Bacterial resistance to ertapenem can emerge through several mechanisms, which can act independently or in combination.

  • Reduced Outer Membrane Permeability: Mutations or loss of outer membrane porins, such as OmpC and OmpF in Enterobacteriaceae, can significantly reduce the influx of ertapenem into the periplasmic space.[2][7] This is a common mechanism of resistance in clinical isolates.

  • Efflux Pumps: The overexpression of multidrug efflux pumps can actively transport ertapenem out of the bacterial cell, preventing it from reaching its PBP targets.[2]

  • Enzymatic Degradation: While ertapenem is stable against many common β-lactamases, including ESBLs, it can be hydrolyzed by certain carbapenemases, such as metallo-β-lactamases (MBLs).[3]

  • Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBPs can lead to reduced binding affinity of ertapenem, thereby diminishing its inhibitory effect.

cluster_resistance Mechanisms of Ertapenem Resistance Porin_mutation Porin Mutation/Loss (e.g., OmpC, OmpF) Ertapenem_peri Ertapenem (Periplasm) Porin_mutation->Ertapenem_peri Reduces Efflux_pump Efflux Pump Overexpression Efflux_pump->Ertapenem_peri Exports Carbapenemase Carbapenemase Production (e.g., MBLs) Carbapenemase->Ertapenem_peri Hydrolyzes PBP_alteration PBP Alteration PBP Penicillin-Binding Proteins (PBPs) PBP_alteration->PBP Reduces affinity Ertapenem_ext Ertapenem (Extracellular) Ertapenem_ext->Ertapenem_peri Porin-mediated entry Ertapenem_peri->PBP Binding Bactericidal_effect Bactericidal Effect PBP->Bactericidal_effect Inhibition leads to

Figure 2: Overview of Ertapenem Resistance Mechanisms.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI M07)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ertapenem using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8][9][10]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ertapenem analytical standard

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

Procedure:

  • Preparation of Ertapenem Stock Solution: Prepare a stock solution of ertapenem in a suitable solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the ertapenem stock solution in CAMHB to achieve final concentrations typically ranging from 32 µg/mL to 0.008 µg/mL in the microtiter plate wells.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar (B569324). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted ertapenem, resulting in a final volume of 100 µL per well. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of ertapenem that completely inhibits visible bacterial growth.

A Prepare Ertapenem Stock Solution (1280 µg/mL) B Perform Serial Dilutions in CAMHB A->B E Inoculate Microtiter Plate (50 µL drug + 50 µL inoculum) B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to ~5 x 10^5 CFU/mL C->D D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (Lowest concentration with no growth) F->G

Figure 3: Broth Microdilution Experimental Workflow.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method (CLSI M02)

This qualitative method determines the susceptibility of a bacterial isolate to ertapenem based on the diameter of the zone of growth inhibition around a drug-impregnated disk, as described in CLSI document M02.[11][12][13]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Ertapenem disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate: Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Ertapenem Disk: Aseptically apply a 10 µg ertapenem disk to the center of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the ertapenem disk to the nearest millimeter.

  • Interpretation: Interpret the zone diameter as susceptible, intermediate, or resistant according to the breakpoints provided by CLSI.

A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate with Swab A->B C Apply 10 µg Ertapenem Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition Diameter (mm) D->E F Interpret Results based on CLSI Breakpoints E->F

Figure 4: Kirby-Bauer Disk Diffusion Experimental Workflow.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of ertapenem for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin FL) for binding to PBPs in bacterial cell membrane preparations.[14][15][16]

Materials:

  • Bacterial cell culture of the gram-negative organism of interest

  • Lysis buffer

  • Ultracentrifuge

  • Ertapenem analytical standard

  • Bocillin FL (fluorescent penicillin)

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Preparation of Bacterial Membranes: Grow the bacterial culture to mid-log phase and harvest the cells by centrifugation. Lyse the cells and isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • Competition Reaction: Incubate the membrane preparation with varying concentrations of ertapenem for a defined period to allow for binding to the PBPs.

  • Fluorescent Labeling: Add a fixed concentration of Bocillin FL to the reaction mixtures and incubate for a shorter period. Bocillin FL will bind to any PBPs that are not already occupied by ertapenem.

  • SDS-PAGE: Separate the PBP-drug complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Data Analysis: Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence intensity with increasing concentrations of ertapenem indicates competitive binding. The IC50 value is calculated as the concentration of ertapenem that causes a 50% reduction in Bocillin FL binding.

A Isolate Bacterial Membrane Fraction B Incubate Membranes with Varying Ertapenem Concentrations A->B C Add Fluorescent Penicillin (Bocillin FL) B->C D Separate PBPs by SDS-PAGE C->D E Visualize and Quantify Fluorescence D->E F Calculate IC50 Values E->F

Figure 5: Competitive PBP Binding Assay Workflow.

Conclusion

Ertapenem remains a valuable therapeutic option for the treatment of infections caused by susceptible gram-negative bacteria, largely due to its potent inhibition of essential penicillin-binding proteins and its stability against many β-lactamases. A thorough understanding of its mechanism of action, coupled with a knowledge of the evolving mechanisms of resistance, is crucial for its effective clinical use and for the development of future antimicrobial strategies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of ertapenem's efficacy and the monitoring of resistance in clinically relevant pathogens.

References

The Genesis of a Modern Antibiotic: A Technical History of Ertapenem's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

West Point, PA - Ertapenem (B1671056), a broad-spectrum carbapenem (B1253116) antibiotic marketed as INVANZ®, represents a significant advancement in the treatment of moderate to severe infections. Its development journey, from initial discovery to widespread clinical use, offers a compelling case study in modern drug development, characterized by strategic medicinal chemistry, rigorous preclinical evaluation, and extensive clinical validation. This in-depth technical guide provides a comprehensive overview of the discovery and development history of ertapenem for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry: Engineering a Long-Acting Carbapenem

The discovery of ertapenem was driven by the need for a carbapenem with a pharmacokinetic profile amenable to once-daily dosing, a limitation of earlier carbapenems like imipenem (B608078) and meropenem.[1] The core of ertapenem's innovation lies in its unique chemical structure, a result of meticulous structure-activity relationship (SAR) studies.[2][3][4]

Two key structural modifications distinguish ertapenem from its predecessors. Firstly, the inclusion of a 1-β-methyl group confers stability against hydrolysis by human renal dehydropeptidase-1 (DHP-1), eliminating the need for co-administration with a DHP-1 inhibitor like cilastatin.[5] Secondly, the addition of a meta-substituted benzoic acid moiety to the C-2 side chain significantly increases the molecule's plasma protein binding (85-95%), which in turn prolongs its elimination half-life to approximately four hours, making once-daily administration feasible.[6][7]

G cluster_0 Carbapenem Core cluster_1 Key Structural Modifications cluster_2 Improved Properties Thienamycin Thienamycin Imipenem/Meropenem Imipenem/Meropenem Thienamycin->Imipenem/Meropenem Chemical Modification Ertapenem Ertapenem Imipenem/Meropenem->Ertapenem Further Modification 1-β-methyl group 1-β-methyl group Ertapenem->1-β-methyl group Meta-substituted benzoic acid Meta-substituted benzoic acid Ertapenem->Meta-substituted benzoic acid DHP-1 Stability DHP-1 Stability 1-β-methyl group->DHP-1 Stability Extended Half-life Extended Half-life Meta-substituted benzoic acid->Extended Half-life Once-daily Dosing Once-daily Dosing Extended Half-life->Once-daily Dosing

Synthesis of Ertapenem

The large-scale synthesis of ertapenem is a complex multi-step process. A practical and scalable synthesis has been developed, which is crucial for commercial production.

Experimental Protocol: Large-Scale Synthesis of Ertapenem [8][9][10][11]

A common synthetic route involves the following key steps:

  • Side Chain Synthesis: The synthesis of the pyrrolidinylthio side chain is typically initiated from a chiral starting material like trans-4-hydroxy-L-proline.

  • Carbapenem Core Synthesis: The 1-β-methylcarbapenem core is synthesized separately.

  • Coupling Reaction: The thiol-containing side chain is coupled with the activated carbapenem core (e.g., as an enol phosphate) in the presence of a base like 1,1,3,3-tetramethylguanidine (B143053) at low temperatures.

  • Deprotection: Protecting groups used during the synthesis are removed. A key step is the hydrogenolysis of a p-nitrobenzyl ester using a palladium on carbon catalyst. The use of bicarbonate during this step is critical for protecting the pyrrolidine (B122466) amine as a sodium carbamate, which improves reaction performance and product stability.

  • Purification and Isolation: The final product is purified using techniques such as ion-pairing extraction and crystallization to yield the monosodium salt form of ertapenem.

Preclinical Development: Establishing a Foundation of Safety and Efficacy

Prior to human trials, ertapenem underwent extensive preclinical evaluation to characterize its in vitro activity, pharmacokinetics, and in vivo efficacy.

In Vitro Activity

Ertapenem exhibits a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[5] Its in vitro activity has been extensively studied using standardized methodologies.

Experimental Protocol: In Vitro Susceptibility Testing

  • Method: Broth microdilution is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of ertapenem against various bacterial isolates.

  • Procedure: Serial two-fold dilutions of ertapenem are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Table 1: In Vitro Activity of Ertapenem (MIC90 in µg/mL)

OrganismMIC90 (µg/mL)
Escherichia coli0.016[12]
Klebsiella pneumoniae≤2[13]
Staphylococcus aureus (methicillin-susceptible)0.25[12]
Streptococcus pneumoniae≤2[14]
Bacteroides fragilis≤2[12]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ertapenem and for designing dosing regimens for clinical trials.

Experimental Protocol: Pharmacokinetic Study in Mice [15]

  • Animal Model: Specific-pathogen-free female ICR mice.

  • Drug Administration: Single subcutaneous doses of ertapenem (e.g., 10, 40, and 100 mg/kg) are administered.

  • Sample Collection: Blood samples are collected via cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after drug administration.

  • Analysis: Ertapenem concentrations in serum are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated.

Table 2: Pharmacokinetic Parameters of Ertapenem in Preclinical Models

Animal ModelDoseCmax (µg/mL)AUC (µg·h/mL)t1/2 (h)
Mouse50 mg/kg SC---
Rat----
Monkey----
In Vivo Efficacy

The in vivo efficacy of ertapenem was evaluated in various animal models of infection, with the neutropenic murine thigh infection model being a key model for assessing antibacterial activity.

Experimental Protocol: Neutropenic Murine Thigh Infection Model [14][15][16][17][18]

  • Animal Model: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A localized thigh infection is established by intramuscular injection of a standardized inoculum of the test organism (e.g., Streptococcus pneumoniae, Escherichia coli, or Klebsiella pneumoniae).

  • Treatment: Ertapenem is administered subcutaneously at various dosing regimens starting 2 hours after infection.

  • Efficacy Assessment: At 24 hours post-treatment initiation, the thighs are harvested, homogenized, and bacterial colony-forming units (CFU) are enumerated. The change in bacterial density (log10 CFU/thigh) compared to untreated controls is the primary efficacy endpoint.

G Neutropenic Mouse Preparation Neutropenic Mouse Preparation Thigh Infection Thigh Infection Neutropenic Mouse Preparation->Thigh Infection Cyclophosphamide Treatment Initiation Treatment Initiation Thigh Infection->Treatment Initiation Bacterial Inoculation Efficacy Assessment Efficacy Assessment Treatment Initiation->Efficacy Assessment Ertapenem Administration Data Analysis Data Analysis Efficacy Assessment->Data Analysis CFU Enumeration

Clinical Development: From Healthy Volunteers to Patient Populations

The clinical development program for ertapenem was extensive, encompassing Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trials

Phase I studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of ertapenem.[7][[“]][20][21]

Experimental Protocol: Phase I Single Ascending Dose Study

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study.

  • Participants: Healthy adult male and female volunteers.

  • Intervention: Single intravenous infusions of ertapenem over a range of doses (e.g., 0.25 g to 3 g) or placebo.

  • Assessments: Safety and tolerability were monitored through physical examinations, vital signs, electrocardiograms, and laboratory tests. Blood and urine samples were collected at frequent intervals to determine the pharmacokinetic profile of ertapenem.

Table 3: Pharmacokinetic Parameters of Ertapenem in Healthy Adult Volunteers (1 g IV dose)

ParameterValue
Cmax (µg/mL)~155
AUC0-∞ (µg·h/mL)~500
t1/2 (h)~4
Protein Binding (%)~95
Urinary Excretion (% of dose)~40
Phase II and III Clinical Trials

Following the successful completion of Phase I trials, ertapenem entered Phase II and III clinical trials to evaluate its efficacy and safety in patients with various infections. A key indication studied was complicated intra-abdominal infections (cIAI).[22][23][24][25]

Experimental Protocol: Phase III Trial in Complicated Intra-abdominal Infections [23][24][25][26]

  • Study Design: A prospective, randomized, double-blind, multicenter, comparative trial.

  • Patient Population: Adult patients with complicated intra-abdominal infections requiring surgical intervention.

  • Intervention: Ertapenem (1 g intravenously once daily) versus a comparator antibiotic (e.g., piperacillin/tazobactam 3.375 g intravenously every 6 hours).

  • Primary Efficacy Endpoint: Clinical response (cure or failure) at a test-of-cure visit (typically 10-14 days after the last dose of study medication) in the microbiologically evaluable population.

  • Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

G Patient Enrollment Patient Enrollment Randomization Randomization Patient Enrollment->Randomization Ertapenem Arm Ertapenem Arm Randomization->Ertapenem Arm Comparator Arm Comparator Arm Randomization->Comparator Arm Treatment Period Treatment Period Ertapenem Arm->Treatment Period Comparator Arm->Treatment Period Test-of-Cure Visit Test-of-Cure Visit Treatment Period->Test-of-Cure Visit Efficacy & Safety Analysis Efficacy & Safety Analysis Test-of-Cure Visit->Efficacy & Safety Analysis

Table 4: Efficacy of Ertapenem in a Phase III Trial for Complicated Intra-abdominal Infections [22][27]

Treatment GroupClinical Cure Rate (Microbiologically Evaluable)
Ertapenem (1 g once daily)86.7% (176/203)
Piperacillin/Tazobactam (3.375 g q6h)81.2% (157/193)

Table 5: Common Adverse Events in Ertapenem Clinical Trials (in ≥2% of patients)

Adverse EventIncidence (%)
Diarrhea4.7
Nausea-
Headache-
Infused vein complication-
ALT increased-

Note: Specific percentages for all common adverse events were not consistently available across all search results.

Regulatory Approval and Post-Marketing Surveillance

Following the successful completion of the clinical development program, ertapenem received regulatory approval from the U.S. Food and Drug Administration (FDA) in November 2001.[5] Post-marketing surveillance continues to monitor the long-term safety and effectiveness of ertapenem in real-world clinical practice.

The development of ertapenem is a testament to the power of rational drug design and a comprehensive development strategy. By addressing a key pharmacokinetic limitation of its predecessors, ertapenem has become an important therapeutic option for a wide range of serious bacterial infections. This technical guide has provided a detailed overview of the key milestones and experimental methodologies that underpinned its journey from the laboratory to the clinic.

References

Ertapenem Sodium's Spectrum of Activity Against Anaerobic Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056), a parenteral 1-β methyl-carbapenem antibiotic, is distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2][3][4] Its stability in the presence of a wide variety of beta-lactamases, including penicillinases and cephalosporinases, makes it a valuable agent in the treatment of polymicrobial infections, particularly those involving anaerobic pathogens.[4][5] This technical guide provides an in-depth analysis of the in vitro activity of ertapenem against a range of clinically significant anaerobic bacteria, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and key resistance pathways.

In Vitro Activity of Ertapenem Against Anaerobic Pathogens

Ertapenem has consistently demonstrated potent in vitro activity against a majority of anaerobic bacteria isolated from various human infections, including intra-abdominal infections.[2][3][5] The following tables summarize the minimum inhibitory concentration (MIC) data from several key studies, providing a quantitative overview of ertapenem's efficacy.

Table 1: In Vitro Activity of Ertapenem and Comparator Agents against the Bacteroides fragilis Group
OrganismNo. of IsolatesErtapenem MIC Range (µg/mL)Ertapenem MIC₅₀ (µg/mL)Ertapenem MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)Reference
Bacteroides fragilis27≤0.06 - 0.50.50.5Imipenem (B608078): 1[1]
Bacteroides fragilis group1330.252.0Imipenem: 1.0, Meropenem: 1.0[4]
Bacteroides fragilis group---1 - 4Piperacillin-tazobactam: -[2][3]
Table 2: In Vitro Activity of Ertapenem and Comparator Agents against Clostridium Species
OrganismNo. of IsolatesErtapenem MIC Range (µg/mL)Ertapenem MIC₅₀ (µg/mL)Ertapenem MIC₉₀ (µg/mL)Comparator MIC₉₀ (µg/mL)Reference
Clostridium spp.15≤0.06 - >12822Imipenem: 1[1]
Clostridium spp.36≤0.015 - 40.1262Imipenem: 1, Piperacillin-tazobactam: 8[5]
Clostridium perfringens---0.06-[2][3]
Clostridium clostridioforme---4-[2][3]
Clostridium difficile14--≥8-[6]
Clostridium innocuum11--≥8-[6]
Table 3: In Vitro Activity of Ertapenem against Other Significant Anaerobic Pathogens
OrganismNo. of IsolatesErtapenem MIC Range (µg/mL)Ertapenem MIC₅₀ (µg/mL)Ertapenem MIC₉₀ (µg/mL)Reference
Peptostreptococcus spp.12≤0.06 - 20.51[1]
Gram-positive anaerobic cocci111≤0.015 - 20.1250.5[5]
Fusobacterium spp.410.1250.5[4]
Prevotella-Porphyromonas group800.1251.0[4]
Bilophila wadsworthia61-->4[5]
Lactobacillus spp.6--≥8[6]

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using the agar (B569324) dilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[4][5]

Agar Dilution Method for Anaerobic Susceptibility Testing
  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the standard medium used for testing the susceptibility of anaerobic bacteria.[5]

  • Antimicrobial Agent Preparation: Standard laboratory powders of the antimicrobial agents are reconstituted and serially diluted to achieve the desired final concentrations in the agar.

  • Inoculum Preparation: Anaerobic isolates are subcultured to ensure purity and viability. A standardized inoculum is prepared, typically to a turbidity matching a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.[5]

  • Inoculation: The prepared agar plates containing the various concentrations of the antimicrobial agent are inoculated with the standardized bacterial suspensions using a Steers replicator.[5]

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 80% N₂, 10% H₂, and 10% CO₂) at 37°C for 44-48 hours.[4][5]

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a significant reduction in growth, compared to the growth on a control plate without the antimicrobial agent.[5]

  • Quality Control: Reference strains, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each test run to ensure the accuracy and reproducibility of the results.[4][5]

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Media Prepare Brucella Agar Inoculation Inoculate Agar Plates Media->Inoculation Antimicrobial Prepare Antimicrobial Dilutions Antimicrobial->Inoculation Inoculum Prepare Standardized Inoculum Inoculum->Inoculation Incubation Incubate Anaerobically (37°C, 44-48h) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Caption: A generalized workflow for anaerobic antimicrobial susceptibility testing.

Mechanism of Action and Resistance Pathways

Mechanism of Action: Inhibition of Cell Wall Synthesis

Ertapenem, like other carbapenems, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary targets of ertapenem are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[1][6] By binding to and inactivating these PBPs, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1] Ertapenem has a high affinity for PBPs 2 and 3.[6][7]

Mechanism_of_Action Ertapenem Ertapenem PBPs Penicillin-Binding Proteins (PBPs) Ertapenem->PBPs Binds to & Inhibits CellWall Peptidoglycan Cross-linking PBPs->CellWall Catalyzes CellLysis Cell Wall Instability & Cell Lysis CellWall->CellLysis Disruption leads to

Caption: The mechanism of action of ertapenem leading to bacterial cell death.
Primary Mechanism of Resistance in Bacteroides fragilis: Metallo-β-Lactamase Production

The most significant mechanism of resistance to carbapenems in Bacteroides fragilis is the production of a metallo-β-lactamase encoded by the cfiA gene.[2][5][8][9] This enzyme is capable of hydrolyzing the carbapenem (B1253116) ring, rendering the antibiotic inactive. The cfiA gene is often present but not expressed in susceptible strains.[8] Its activation is frequently mediated by the insertion of an insertion sequence (IS) element upstream of the gene, which provides a promoter for its transcription.[8][9]

Resistance_Pathway cluster_genetic Genetic Level cluster_cellular Cellular Level cluster_outcome Outcome IS_Element Insertion Sequence (IS) Provides Promoter cfiA_gene cfiA gene IS_Element->cfiA_gene Activates Transcription MBL_Enzyme CfiA Metallo-β-Lactamase (MBL) cfiA_gene->MBL_Enzyme Encodes Hydrolysis Ertapenem Hydrolysis MBL_Enzyme->Hydrolysis Catalyzes Ertapenem Ertapenem Ertapenem->Hydrolysis Resistance Carbapenem Resistance Hydrolysis->Resistance

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ertapenem (B1671056) in Plasma

Executive Summary

Ertapenem is a parenteral, long-acting carbapenem (B1253116) antibiotic belonging to the β-lactam class, distinguished by a once-daily dosing regimen.[1] Its broad spectrum of activity covers a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a valuable agent for treating complicated community-acquired and mixed infections.[2][3] Ertapenem functions through time-dependent bactericidal activity, inhibiting bacterial cell wall synthesis.[2][4] Its pharmacokinetic profile is characterized by high, concentration-dependent plasma protein binding and a terminal half-life of approximately four hours in healthy young adults.[1][5] The primary pharmacodynamic determinant of its efficacy is the duration for which the unbound plasma concentration of the drug exceeds the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC). This document provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and relevant experimental methodologies for the analysis of ertapenem in plasma.

Pharmacokinetics (PK)

The disposition of ertapenem in the human body is defined by its absorption, distribution, metabolism, and elimination (ADME) profile. A standard 1 g daily dose is highly effective for various infections, including complicated intra-abdominal, skin, and urinary tract infections, as well as community-acquired pneumonia.[1]

Absorption

Ertapenem is administered parenterally via intravenous (IV) infusion or intramuscular (IM) injection, as it is not absorbed orally.[2][6]

  • Intravenous (IV) Administration: Following a single 30-minute IV infusion of a 1 g dose in healthy young adults, the mean peak plasma concentration (Cmax) is approximately 155 µg/mL.[4][7]

  • Intramuscular (IM) Administration: After a 1 g IM dose, ertapenem is almost completely absorbed, with a mean bioavailability of about 90% to 92%.[1][6] The peak plasma concentration is achieved in approximately 2.3 hours.[6][8]

Distribution

Ertapenem is widely distributed in body tissues and fluids.[2] Its distribution is significantly influenced by its high affinity for plasma proteins.

  • Protein Binding: Ertapenem exhibits high but concentration-dependent binding to human plasma proteins, primarily albumin.[4] The binding is saturable, meaning the unbound fraction increases at higher plasma concentrations.[4]

    • At plasma concentrations below 50-100 µg/mL, protein binding is approximately 95%.[4][5]

    • At a plasma concentration of 150 µg/mL, the bound fraction decreases to about 92%.[5]

    • At a concentration of 300 µg/mL, the bound fraction drops to approximately 85%.[4][8]

  • Volume of Distribution: In morbidly obese patients, the volume of distribution at steady state for unbound ertapenem was found to be 57.8 liters.[9]

  • Tissue Penetration: Ertapenem penetrates into various body tissues. Studies using a suction-induced skin blister model showed that following a 1 g dose, a mean maximum concentration of 24.4 mg/L was reached in the interstitial fluid after about 8 hours.[1]

Metabolism

The metabolism of ertapenem is not extensive and occurs primarily in the kidneys.[4]

  • Primary Metabolic Pathway: The main metabolite is an inactive, open-ring derivative formed by the hydrolysis of the β-lactam ring.[1][4] This process is mediated by the enzyme dehydropeptidase-I (DHP-I), which is predominantly located in the kidneys.[4]

  • Hepatic Metabolism: Hepatic metabolism of ertapenem is considered negligible.[4] Consequently, dosage adjustments are generally not required for patients with liver disease.[1]

Elimination

Ertapenem is eliminated primarily through renal mechanisms.

  • Excretion: In healthy adults, approximately 80% of an administered dose is recovered in the urine, and about 10% is found in the feces.[1][4] Of the portion recovered in the urine, roughly 38-40% is excreted as the unchanged parent drug, and a similar amount (around 37%) is excreted as the inactive open-ring metabolite.[1][4]

  • Half-Life (t½): The elimination half-life of ertapenem in healthy young adults is approximately 4 hours.[1][5][8] In elderly subjects, the half-life is modestly longer.[1]

  • Clearance: The total plasma clearance (CLp) in healthy young adults ranges from 27 to 30 ml/min.[5] Renal clearance accounts for about 45% of the total plasma clearance.[5] In patients with severe renal insufficiency (CrCl <30 mL/min), the dose should be reduced to 500 mg daily.[1][8]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative PK parameters and plasma concentrations for ertapenem.

Table 1: Summary of Pharmacokinetic Parameters for Ertapenem in Healthy Young Adults (1 g IV Dose)

Parameter Value Reference
Cmax (Peak Plasma Concentration) ~155 µg/mL [4][7]
AUC (Area Under the Curve) 591.4 µg·hr/mL [10]
t½ (Elimination Half-Life) 3.8 - 4.4 hours [1][5]
Total Plasma Clearance 27 - 30 mL/min [5]
Renal Clearance ~12.8 mL/min (intact drug) [1]
Protein Binding 92% - 95% (concentration-dependent) [5]

| Bioavailability (IM) | ~92% |[1] |

Table 2: Average Plasma Concentrations of Total Ertapenem Over Time (1 g IV Dose)

Time Post-Infusion Average Plasma Concentration (µg/mL) Reference
0.5 hours 155 [5][7]
6 hours 31 [5][7]
12 hours 9 [5][7]

| 24 hours | 1 |[5][7] |

Pharmacodynamics (PD)

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] It has a strong affinity for and binds to multiple penicillin-binding proteins (PBPs), particularly PBPs 2 and 3 in Escherichia coli.[4] This binding action inhibits the final transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[11] A 1-β-methyl group on its structure provides stability against hydrolysis by most β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[4][12]

Ertapenem Ertapenem Binding Binding Event Ertapenem->Binding PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall PBPs->Binding Inhibition Inhibition of Peptidoglycan Cross-Linking Binding->Inhibition Lysis Cell Wall Weakening & Bacterial Lysis Inhibition->Lysis

Ertapenem's Mechanism of Action.
PK/PD Relationship

The efficacy of ertapenem, like other β-lactams, is best predicted by a time-dependent PK/PD index.

  • Key PK/PD Index: The most critical index is the percentage of the dosing interval during which the free (unbound) plasma drug concentration remains above the MIC of the pathogen (%fT > MIC).[1]

  • Target Value: For a bacteriostatic effect in a murine infection model, the %fT > MIC target for ertapenem ranged from 6% to 25% of the dosing interval.[1] A target of ≥40% T>MIC is often cited for carbapenems to achieve clinical efficacy.[13][14] For a 1 g daily dose, free drug concentrations typically remain above an MIC of 1 mg/L for approximately 6 hours, or 25% of the dosing interval.[1]

cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics Dose Dosing Regimen (1 g once daily) PlasmaConc Plasma Concentration (Total & Unbound) Dose->PlasmaConc determines PKPD_Index %fT > MIC (Time Unbound Drug > MIC) PlasmaConc->PKPD_Index MIC Pathogen MIC MIC->PKPD_Index Outcome Clinical Outcome (Bacterial Eradication) PKPD_Index->Outcome predicts cluster_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Collection Plasma Centrifugation to Isolate Plasma Blood->Plasma Ultrafiltration Ultrafiltration (for Unbound Drug) Plasma->Ultrafiltration Precipitation Protein Precipitation (for Total Drug) Plasma->Precipitation HPLC HPLC / UHPLC (C18 Column) Ultrafiltration->HPLC Precipitation->HPLC Detector Detection (UV or MS/MS) HPLC->Detector Data Data Acquisition & Quantification Detector->Data

References

Navigating the Fortress: An In-depth Technical Guide to Ertapenem Sodium Resistance Mechanisms in Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056), a parenteral carbapenem (B1253116) antibiotic, has been a critical weapon in the fight against serious infections caused by Enterobacteriaceae. Its broad spectrum of activity, including against many strains producing extended-spectrum β-lactamases (ESBLs), has made it a valuable therapeutic option. However, the escalating emergence of ertapenem resistance among these clinically significant pathogens poses a significant threat to its continued efficacy. Understanding the intricate molecular mechanisms that underpin this resistance is paramount for the development of novel antimicrobial strategies and for the informed clinical use of existing agents.

This technical guide provides a comprehensive overview of the core mechanisms of ertapenem resistance in Enterobacteriaceae. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the genetic and biochemical pathways that bacteria exploit to evade the action of this vital antibiotic. The guide includes quantitative data on the prevalence of these mechanisms, detailed experimental protocols for their investigation, and visual representations of key pathways and workflows.

Core Resistance Mechanisms

Ertapenem resistance in Enterobacteriaceae is rarely a result of a single mechanism. More commonly, it is a multifactorial phenomenon, arising from the interplay of several resistance determinants that act synergistically to reduce the antibiotic's effectiveness. The three primary pillars of ertapenem resistance are:

  • Enzymatic Degradation: The production of β-lactamase enzymes that can hydrolyze the carbapenem ring structure.

  • Reduced Permeability: The loss or downregulation of outer membrane porins, which restricts ertapenem's entry into the bacterial cell.

  • Efflux Pump Overexpression: The active removal of ertapenem from the cell by multidrug efflux pumps.

Enzymatic Degradation: The Hydrolytic Arsenal

The most significant enzymatic threat to ertapenem is the production of carbapenemases, which are β-lactamases with the ability to efficiently hydrolyze carbapenems. However, other β-lactamases, such as ESBLs and AmpC β-lactamases, can also contribute to ertapenem resistance, particularly when combined with other resistance mechanisms like porin loss.[1]

  • Carbapenemases: These are the most potent enzymes conferring resistance to ertapenem and other carbapenems. They are categorized into different Ambler classes:

    • Class A: Serine-β-lactamases, with Klebsiella pneumoniae carbapenemase (KPC) being the most prominent example.

    • Class B: Metallo-β-lactamases (MBLs) that require zinc for their activity, including New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP).

    • Class D: Oxacillinases (OXA), with OXA-48 and its variants being particularly important in Enterobacteriaceae.

  • Extended-Spectrum β-Lactamases (ESBLs): While ertapenem is generally stable against hydrolysis by ESBLs, high-level production of these enzymes, especially in strains with compromised outer membrane permeability, can lead to clinically significant resistance.[2] Common ESBL families include CTX-M, SHV, and TEM.

  • AmpC β-Lactamases: These are cephalosporinases that are typically encoded on the chromosome (in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens) or can be plasmid-mediated. Overproduction of AmpC, often in conjunction with porin loss, is a well-documented mechanism of ertapenem resistance, particularly in Enterobacter species.[1]

Reduced Permeability: Fortifying the Gates

The outer membrane of Gram-negative bacteria presents a formidable barrier to antibiotics. Ertapenem traverses this membrane primarily through outer membrane porins (OMPs), which are water-filled channels. The loss or reduced expression of these porins significantly decreases the intracellular concentration of the antibiotic, thereby increasing resistance. This mechanism is particularly crucial for ertapenem resistance and often acts in concert with the production of β-lactamases.[1][3]

  • Key Porins in Enterobacteriaceae:

    • Escherichia coli: OmpC and OmpF are the two major non-specific porins.

    • Klebsiella pneumoniae: OmpK35 and OmpK36 are the functional homologues of OmpF and OmpC, respectively.

Mutations in the genes encoding these porins or in their regulatory pathways can lead to a complete loss of the protein or the production of a non-functional variant. The loss of both major porins generally results in high-level ertapenem resistance.[3]

Efflux Pump Overexpression: The Cellular Bailout

Enterobacteriaceae possess a variety of multidrug efflux pumps that can actively transport a wide range of substrates, including antibiotics, out of the cell. The overexpression of these pumps can contribute to ertapenem resistance by reducing its intracellular accumulation. The most clinically significant efflux system in this context is the AcrAB-TolC pump, a member of the Resistance-Nodulation-Division (RND) family.[4] While overexpression of AcrAB-TolC alone may only lead to a modest increase in the ertapenem minimum inhibitory concentration (MIC), its contribution becomes more significant when combined with other resistance mechanisms.[5]

Data Presentation: A Quantitative Look at Resistance

The following tables summarize quantitative data on the prevalence of ertapenem resistance mechanisms and their impact on ertapenem susceptibility.

Table 1: Prevalence of β-Lactamase Classes in Ertapenem-Resistant Enterobacteriaceae

β-Lactamase ClassGene FamiliesPrevalence in Ertapenem-Resistant IsolatesSpecies Commonly ImplicatedCitation(s)
Carbapenemases KPC, NDM, OXA-48, VIM, IMPVariable, but a major contributor to high-level resistance. Can be endemic in certain regions.K. pneumoniae, E. coli, E. cloacae[6][7]
ESBLs CTX-M, SHV, TEMHigh prevalence, often found in combination with porin loss.E. coli, K. pneumoniae[7][8]
AmpC Plasmid-mediated (e.g., CMY) or chromosomal (derepressed)Common, especially in Enterobacter spp.E. cloacae, C. freundii, S. marcescens[1][7]

Table 2: Impact of Porin Loss on Ertapenem MICs in Enterobacteriaceae

OrganismPorin(s) LostFold Increase in Ertapenem MICCitation(s)
Klebsiella pneumoniae OmpK35No significant effect alone[9]
OmpK362 to 4-fold[9]
OmpK35 and OmpK36>32 to >1000-fold (in the presence of ESBL/AmpC)[3][9]
Escherichia coli OmpC or OmpF4 to 16-fold[10]
OmpC and OmpF>64-fold[10]

Table 3: Contribution of AcrAB-TolC Efflux Pump Overexpression to Ertapenem Resistance

OrganismGenetic BackgroundFold Increase in Ertapenem MICCitation(s)
Enterobacter aerogenes Overexpression of AcrAB2 to 4-fold[11]
Escherichia coli Overexpression of RarA (activator of AcrAB)Increased resistance (qualitative)[4]
Carbapenemase-producing Enterobacteriaceae Inhibition of AcrAB-TolCParadoxical 4-fold decrease in susceptibility to ertapenem in some isolates, likely due to compensatory changes in porin expression.[5][12]

Experimental Protocols

Investigating the mechanisms of ertapenem resistance requires a combination of phenotypic and genotypic methods. The following are detailed protocols for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ertapenem sodium analytical standard

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Ertapenem Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water) to a known high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: a. Dispense 100 µL of CAMHB into all wells of a 96-well plate. b. Add 100 µL of the ertapenem stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This will create a range of ertapenem concentrations.

  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a further 1:2 dilution of the antibiotic concentrations.

  • Controls:

    • Growth Control: A well containing 200 µL of inoculated CAMHB without antibiotic.

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of ertapenem at which there is no visible growth (i.e., the well is clear).

Protocol 2: PCR Detection of β-Lactamase Genes

This protocol outlines the detection of common ESBL (CTX-M, SHV, TEM) and AmpC genes using multiplex PCR.

Materials:

  • Bacterial DNA extract

  • PCR master mix (containing Taq polymerase, dNTPs, and buffer)

  • Forward and reverse primers for target genes (CTX-M, SHV, TEM, AmpC)

  • Nuclease-free water

  • Thermocycler

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard heat-lysis protocol.

  • Prepare PCR Reaction Mixture: For a 25 µL reaction, combine:

    • 12.5 µL of 2x PCR master mix

    • 1 µL of each forward and reverse primer (for each gene target in the multiplex)

    • 3 µL of template DNA (approximately 50-100 ng)

    • Nuclease-free water to a final volume of 25 µL

  • PCR Amplification: Perform PCR using the following typical cycling conditions (optimization may be required):

    • Initial Denaturation: 95°C for 5 minutes

    • 30 Cycles of:

      • Denaturation: 95°C for 1 minute

      • Annealing: 55°C for 1 minute (this temperature is primer-dependent)

      • Extension: 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

  • Agarose Gel Electrophoresis: a. Prepare a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). b. Load the PCR products mixed with loading dye into the wells of the gel. c. Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under a UV transilluminator. The presence of a band of the expected size for a specific gene indicates a positive result.

Protocol 3: SDS-PAGE Analysis of Outer Membrane Proteins (OMPs)

This method is used to visualize the presence or absence of major OMPs.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Sonication or other cell disruption method

  • Ultracentrifuge

  • Sarcosyl solution

  • SDS-PAGE loading buffer

  • Polyacrylamide gel electrophoresis system (e.g., 12% separating gel)

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Cell Lysis: Resuspend the bacterial pellet in lysis buffer and disrupt the cells by sonication on ice.

  • Removal of Unbroken Cells: Centrifuge the lysate at a low speed (e.g., 5,000 x g) to pellet unbroken cells.

  • Isolation of Total Membranes: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Selective Solubilization of Inner Membrane: Resuspend the membrane pellet in a buffer containing 2% sarcosyl and incubate at room temperature. This solubilizes the inner membrane proteins, leaving the outer membrane proteins in the insoluble fraction.

  • Isolation of OMPs: Centrifuge at high speed again to pellet the OMPs.

  • Sample Preparation for SDS-PAGE: Resuspend the OMP pellet in SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: a. Load the prepared OMP samples onto a polyacrylamide gel. b. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. The absence or significant reduction in the intensity of bands corresponding to the molecular weights of OmpC/OmpK36 and OmpF/OmpK35 indicates porin loss.

Protocol 4: Efflux Pump Inhibitor Assay

This assay determines the contribution of efflux pumps to resistance by measuring the change in MIC in the presence of an efflux pump inhibitor (EPI).

Materials:

  • Same materials as for MIC determination (Protocol 1)

  • Efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

Procedure:

  • Perform Broth Microdilution MIC: Determine the MIC of ertapenem for the test isolate as described in Protocol 1.

  • Perform MIC with EPI: a. Prepare another set of 96-well plates for MIC determination. b. In addition to the antibiotic, add a fixed, sub-inhibitory concentration of the EPI (e.g., 20 µg/mL of PAβN) to all wells containing the antibiotic dilutions. c. Proceed with the inoculation and incubation as described in Protocol 1.

  • Interpretation: A four-fold or greater reduction in the MIC of ertapenem in the presence of the EPI is considered significant and suggests that an efflux pump is contributing to resistance.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to ertapenem resistance.

Ertapenem_Resistance_Mechanisms Ertapenem Ertapenem Porin Porin (OmpC/F, OmpK35/36) Ertapenem->Porin Entry Ertapenem_Periplasm Ertapenem Porin->Ertapenem_Periplasm Porin->Ertapenem_Periplasm Beta_Lactamase β-Lactamase (ESBL, AmpC, Carbapenemase) Ertapenem_Periplasm->Beta_Lactamase Hydrolysis Efflux_Pump_Subunit AcrB Ertapenem_Periplasm->Efflux_Pump_Subunit Inactive_Ertapenem Inactive_Ertapenem Beta_Lactamase->Inactive_Ertapenem Beta_Lactamase->Inactive_Ertapenem Efflux_Pump_IM Efflux Pump (AcrAB-TolC) Efflux_Pump_Subunit->Efflux_Pump_IM Efflux_Pump_IM->Ertapenem Efflux Efflux_Pump_IM->Ertapenem

Caption: Core mechanisms of ertapenem resistance in Enterobacteriaceae.

Porin_Regulation cluster_stimuli Environmental Stimuli cluster_tcs Two-Component System cluster_genes Porin Genes High_Osmolarity High_Osmolarity EnvZ EnvZ High_Osmolarity->EnvZ Antibiotic_Stress Antibiotic_Stress Antibiotic_Stress->EnvZ OmpR OmpR EnvZ->OmpR Phosphorylation ompF ompF OmpR->ompF Represses ompC ompC OmpR->ompC Activates OmpF_Porin OmpF ompF->OmpF_Porin Expression OmpC_Porin OmpC ompC->OmpC_Porin Expression

Caption: Simplified regulation of OmpC/OmpF porin expression by the EnvZ/OmpR two-component system.

Efflux_Pump_Regulation cluster_stimuli Stress Signals cluster_regulators Global Regulators cluster_operon AcrAB Operon Antibiotics Antibiotics MarA MarA Antibiotics->MarA SoxS SoxS Antibiotics->SoxS Bile_Salts Bile_Salts Bile_Salts->MarA acrAB_promoter P_acrAB MarA->acrAB_promoter Activates SoxS->acrAB_promoter Activates Rob Rob Rob->acrAB_promoter Activates acrAB_genes acrA acrB acrAB_promoter->acrAB_genes AcrAB_Proteins AcrAB Efflux Pump acrAB_genes->AcrAB_Proteins Expression

Caption: Regulation of the AcrAB-TolC efflux pump by global regulators MarA, SoxS, and Rob.

Experimental_Workflow Start Ertapenem-Resistant Isolate MIC Determine Ertapenem MIC (Broth Microdilution) Start->MIC Carbapenemase Phenotypic Carbapenemase Test (e.g., mCIM) MIC->Carbapenemase PCR_Beta_Lactamase PCR for β-Lactamase Genes (Carbapenemases, ESBLs, AmpC) Carbapenemase->PCR_Beta_Lactamase OMP_Analysis Outer Membrane Protein Analysis (SDS-PAGE) PCR_Beta_Lactamase->OMP_Analysis EPI_Assay Efflux Pump Inhibitor Assay OMP_Analysis->EPI_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for porins/efflux pumps) EPI_Assay->Gene_Expression Conclusion Identify Resistance Mechanisms Gene_Expression->Conclusion

Caption: A typical experimental workflow for investigating ertapenem resistance mechanisms.

Conclusion

Ertapenem resistance in Enterobacteriaceae is a complex and evolving challenge driven by a combination of enzymatic degradation, reduced outer membrane permeability, and active efflux. A thorough understanding of these mechanisms is essential for the development of effective countermeasures. The data and protocols presented in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to advance the fight against antibiotic resistance. Continued surveillance, mechanistic studies, and the development of novel therapeutic strategies, such as β-lactamase inhibitors and efflux pump inhibitors, are critical to preserving the utility of ertapenem and other life-saving carbapenems.

References

The Clinical Applications of Ertapenem: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ertapenem (B1671056) is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1] Its once-daily dosing regimen offers a significant advantage in both inpatient and outpatient settings.[2] This technical guide provides a comprehensive literature review of the clinical applications of ertapenem, focusing on its efficacy, safety, and the methodologies of key clinical trials that have established its role in modern medicine.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[2] By binding to these proteins, particularly PBPs 2 and 3 in Escherichia coli, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and subsequent cell lysis.[1][2] A key feature of ertapenem is its stability against hydrolysis by a wide range of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs).[1][2]

ertapenem_mechanism_of_action cluster_bacterium Bacterial Cell Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis->PBPs transpeptidation Cell_Wall Bacterial Cell Wall PBPs->Cell_Wall cross-linking Cell_Lysis Cell Lysis (Bactericidal Effect) Ertapenem Ertapenem Ertapenem->PBPs inhibition

Mechanism of Action of Ertapenem.

Clinical Efficacy and Safety

Ertapenem is indicated for the treatment of several moderate to severe infections in adults and pediatric patients aged 3 months and older. Key approved indications include complicated intra-abdominal infections, complicated skin and skin structure infections (including diabetic foot infections without osteomyelitis), community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. It is also approved for the prophylaxis of surgical site infection following elective colorectal surgery in adults.

Complicated Intra-abdominal Infections (cIAI)

Ertapenem has demonstrated equivalent efficacy to piperacillin/tazobactam in the treatment of cIAI. A meta-analysis of six randomized controlled trials concluded that ertapenem is as effective and safe as other recommended antimicrobial regimens for cIAI, particularly those of mild-to-moderate severity.

Clinical TrialComparatorPatient PopulationClinical Success Rate (Ertapenem)Clinical Success Rate (Comparator)Reference
Protocol 017 StudyPiperacillin/TazobactamAdults with cIAI86.7%81.2%[3]
Solomkin et al. (2003)Piperacillin/TazobactamAdults with cIAI79.3% (MITT)76.2% (MITT)[3]
Namias et al. (2007)Piperacillin/TazobactamAdults with cIAI82.1%81.7%[4]

MITT: Modified Intent-to-Treat

Complicated Skin and Skin Structure Infections (cSSSI), Including Diabetic Foot Infections

The SIDESTEP trial, a large, randomized, double-blind, multicenter study, established the non-inferiority of ertapenem to piperacillin/tazobactam for the treatment of moderate-to-severe diabetic foot infections.[5][6]

Clinical TrialComparatorPatient PopulationClinical Success Rate (Ertapenem)Clinical Success Rate (Comparator)Reference
SIDESTEPPiperacillin/TazobactamAdults with moderate-to-severe diabetic foot infections94%92%[5][6]
Protocol 016Piperacillin/TazobactamAdults with cSSSI83.9%85.3%
Community-Acquired Pneumonia (CAP)

Combined analysis of two multicenter, randomized, double-blind studies demonstrated that ertapenem is as effective as ceftriaxone (B1232239) for the treatment of hospitalized adults with CAP.[7][8]

Clinical TrialComparatorPatient PopulationClinical Success Rate (Ertapenem)Clinical Success Rate (Comparator)Reference
Ortiz-Ruiz et al. (2002)CeftriaxoneHospitalized adults with CAP92.3%91.0%[9]
Combined Analysis (2004)CeftriaxoneHospitalized adults with CAP91.9%92.0%[7][8]
Complicated Urinary Tract Infections (cUTI)

Ertapenem has shown high efficacy in treating cUTIs, including those caused by ESBL-producing organisms.[10] A combined analysis of two randomized, double-blind trials found ertapenem to be equivalent to ceftriaxone.[11]

Clinical TrialComparatorPatient PopulationMicrobiological Success Rate (Ertapenem)Microbiological Success Rate (Comparator)Reference
Combined Analysis (2004)CeftriaxoneAdults with cUTI89.5%91.1%[11]
Retrospective Study (Children)N/AChildren with cUTI due to ESBL-producing organisms100% (clinical cure)N/A[10]
Acute Pelvic Infections (API)

In a multicenter, double-blind study, ertapenem was found to be as effective as piperacillin/tazobactam for the treatment of API.[12]

Clinical TrialComparatorPatient PopulationClinical Success Rate (Ertapenem)Clinical Success Rate (Comparator)Reference
Protocol 023Piperacillin/TazobactamWomen with API93.9%91.5%[12]
Prophylaxis in Elective Colorectal Surgery

A landmark randomized, double-blind trial by Itani et al. demonstrated the superiority of a single dose of ertapenem over cefotetan (B131739) for the prevention of surgical site infections following elective colorectal surgery.[13][14]

Clinical TrialComparatorPatient PopulationProphylactic Failure Rate (Ertapenem)Prophylactic Failure Rate (Comparator)Reference
Itani et al. (2006)CefotetanAdults undergoing elective colorectal surgery28.0% (per-protocol)42.8% (per-protocol)[13][14]
Infections Caused by ESBL-Producing Enterobacteriaceae

Ertapenem is a valuable agent for treating infections caused by ESBL-producing Enterobacteriaceae, particularly in the context of antimicrobial stewardship to spare broader-spectrum carbapenems.[15][16] A multinational retrospective cohort study found ertapenem to be as effective as other carbapenems for both empirical and targeted therapy of bloodstream infections due to ESBL-E, with a trend towards better outcomes with other carbapenems in patients with severe sepsis or septic shock.[15][17]

Experimental Protocols

SIDESTEP Trial: Ertapenem for Diabetic Foot Infections

SIDESTEP_Trial_Workflow Enrollment Enrollment (n=586) Adults with moderate-to-severe diabetic foot infection requiring IV antibiotics Randomization Randomization (Double-blind) Enrollment->Randomization Group_A Ertapenem Group (n=295) 1g IV once daily Randomization->Group_A Group_B Piperacillin/Tazobactam Group (n=291) 3.375g IV every 6 hours Randomization->Group_B Treatment_Phase Minimum 5 days IV therapy Optional switch to oral amoxicillin/clavulanate (up to 23 additional days) Optional open-label vancomycin (B549263) for MRSA/Enterococcus spp. Group_A->Treatment_Phase Group_B->Treatment_Phase Primary_Outcome Primary Outcome Assessment Favorable clinical response (cure or improvement) at discontinuation of IV therapy Treatment_Phase->Primary_Outcome Follow_up Follow-up Assessment of microbiological response and adverse events Primary_Outcome->Follow_up

Workflow of the SIDESTEP Clinical Trial.

Methodology:

  • Study Design: A prospective, randomized, double-blind, multicenter, non-inferiority trial.[5][6]

  • Patient Population: Adults with diabetes mellitus and a moderate-to-severe foot infection requiring intravenous antibiotic therapy.[5][6]

  • Intervention:

    • Ertapenem group: 1 g intravenously once daily.[5][6]

    • Piperacillin/tazobactam group: 3.375 g intravenously every 6 hours.[5][6]

    • Both groups received a minimum of 5 days of intravenous therapy, with the option to switch to oral amoxicillin/clavulanate (875/125 mg every 12 hours) for a total treatment duration of up to 28 days.[5][18] Open-label vancomycin could be added at the investigator's discretion for suspected or confirmed MRSA or resistant enterococci.[6][18]

  • Primary Outcome: The proportion of patients with a favorable clinical response (cure or improvement) at the time of discontinuation of intravenous therapy.[5][6]

  • Analysis: Evaluable-patient only approach.[5][6]

Protocol 017: Ertapenem for Complicated Intra-abdominal Infections

Methodology:

  • Study Design: A prospective, randomized, controlled, double-blind, phase III trial.[3]

  • Patient Population: Patients with complicated intra-abdominal infections requiring surgical management.[3]

  • Intervention:

    • Ertapenem group: 1 g intravenously once daily.[3]

    • Piperacillin/tazobactam group: 3.375 g intravenously every 6 hours.[3]

  • Primary Outcome: Clinical and microbiological efficacy.[19] Cure was a key endpoint.[3]

  • Key Feature: A prospective expert panel reviewed the adequacy of surgical source control in patients who experienced treatment failure as part of the evaluability assessment.[3]

Prophylaxis in Elective Colorectal Surgery (Itani et al.)

Methodology:

  • Study Design: A randomized, double-blind trial.[13]

  • Patient Population: Patients undergoing elective colorectal surgery.[13]

  • Intervention:

    • Ertapenem group: A single 1 g intravenous dose.[14]

    • Cefotetan group: A single 2 g intravenous dose.[14]

  • Primary Outcome: Prophylactic failure, defined as the occurrence of surgical-site infection, anastomotic leakage, or the need for additional antibiotics within 4 weeks postoperatively.[13]

  • Analysis: Modified intention-to-treat and per-protocol analyses.[13]

Conclusion

Ertapenem is a well-established carbapenem antibiotic with a favorable efficacy and safety profile across a range of clinically important infections. Its once-daily dosing provides a convenient and effective treatment option. The robust clinical trial data summarized in this review support its use in complicated intra-abdominal infections, complicated skin and skin structure infections including diabetic foot infections, community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. Furthermore, its proven superiority over cefotetan for surgical prophylaxis in elective colorectal surgery highlights its significant role in preventing postoperative complications. As with all broad-spectrum antibiotics, judicious use of ertapenem is crucial for antimicrobial stewardship to mitigate the development of resistance.

References

Ertapenem Sodium: A Comprehensive Technical Guide for the Treatment of Community-Acquired Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem (B1671056) sodium is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria commonly implicated in community-acquired infections. Its once-daily dosing regimen and favorable safety profile make it a valuable therapeutic option. This technical guide provides an in-depth overview of the core scientific and clinical data supporting the use of ertapenem in the treatment of community-acquired infections, including complicated intra-abdominal infections, complicated skin and skin structure infections, community-acquired pneumonia, and complicated urinary tract infections. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and processes are presented to offer a comprehensive resource for the scientific community.

Mechanism of Action

Ertapenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] The primary molecular target of ertapenem is a group of enzymes known as penicillin-binding proteins (PBPs).[1][2][3][5] By binding to these proteins with high affinity, ertapenem blocks the transpeptidation step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2] Ertapenem is stable against hydrolysis by a variety of β-lactamases, including penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[1][3]

Ertapenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_Precursors->PBPs Cell_Wall_Synthesis Cell Wall Synthesis (Cross-linking) PBPs->Cell_Wall_Synthesis Intact_Cell_Wall Intact Cell Wall Cell_Wall_Synthesis->Intact_Cell_Wall Cell_Lysis Cell Lysis (Bactericidal Effect) Ertapenem Ertapenem Ertapenem->PBPs Inhibition

Mechanism of action of ertapenem.

In Vitro Activity

Ertapenem demonstrates potent in vitro activity against a wide range of pathogens commonly associated with community-acquired infections.

Table 1: In Vitro Activity of Ertapenem Against Common Community-Acquired Pathogens
PathogenMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Escherichia coli≤0.06≤0.06[6][7]
Klebsiella pneumoniae≤0.060.12[6][8]
Streptococcus pneumoniae (penicillin-susceptible)≤0.0150.03[8]
Streptococcus pneumoniae (penicillin-resistant)0.51[9]
Haemophilus influenzae (β-lactamase negative)0.250.5[9]
Haemophilus influenzae (β-lactamase positive)0.250.5[9]
Moraxella catarrhalis≤0.03≤0.03[9]
Staphylococcus aureus (methicillin-susceptible)0.060.12[6][8][9]
Bacteroides fragilis group0.52[6]
Peptostreptococcus spp.≤0.120.5[7]

Note: MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics

Ertapenem exhibits a pharmacokinetic profile that supports a once-daily dosing regimen.[1][10]

Table 2: Key Pharmacokinetic Parameters of Ertapenem (1 g Intravenous Dose)
ParameterValueReference(s)
Cmax (mg/L)~155[10]
AUC₀₋₂₄ (mg·h/L)~600[10]
Half-life (h)~4[1][10]
Protein Binding~95%[10]
Volume of Distribution (L)~8[10]
Clearance (L/h)~1.7[10]
ExcretionPrimarily renal[10]

The primary pharmacodynamic index associated with the efficacy of β-lactam antibiotics is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC). For carbapenems, a T>MIC of approximately 20-40% of the dosing interval is generally considered necessary for efficacy. The long half-life of ertapenem ensures that for susceptible pathogens, the free drug concentration remains above the MIC for a significant portion of the 24-hour dosing interval.[9]

Clinical Efficacy in Community-Acquired Infections

Ertapenem has demonstrated high clinical and microbiological efficacy in large, randomized, double-blind clinical trials for various community-acquired infections.[11]

Table 3: Clinical Efficacy of Ertapenem in Community-Acquired Infections (Clinically Evaluable Patients)
Infection TypeComparatorErtapenem Cure Rate (%)Comparator Cure Rate (%)Reference(s)
Complicated Intra-Abdominal InfectionsPiperacillin/Tazobactam85.179.9[12][13]
Complicated Intra-Abdominal InfectionsCeftriaxone (B1232239) + Metronidazole (B1676534)96.696.7[14]
Complicated Skin and Skin Structure InfectionsPiperacillin/Tazobactam82.4 - 83.984.4 - 85.3[15][16]
Community-Acquired PneumoniaCeftriaxone91.9 - 93.990.4 - 92.0[17][18]
Complicated Urinary Tract InfectionsCeftriaxone89.591.1[19]
Acute Pelvic InfectionsPiperacillin/Tazobactam86.894.0

Resistance Mechanisms

Bacterial resistance to ertapenem can emerge through several mechanisms.

  • Enzymatic Degradation: Production of carbapenemases, which are β-lactamases that can hydrolyze ertapenem and other carbapenems.[20]

  • Reduced Permeability: Alterations or loss of outer membrane porins (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae), which restricts ertapenem's entry into the bacterial cell.[20][21]

  • Efflux Pumps: Overexpression of efflux pumps that actively transport ertapenem out of the bacterial cell.[21][22]

  • Target Site Modification: Alterations in penicillin-binding proteins that reduce their affinity for ertapenem.[6]

Often, a combination of these mechanisms, such as the production of an ESBL or AmpC β-lactamase coupled with porin loss, is responsible for clinically significant ertapenem resistance.[20][21][23]

Ertapenem_Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Ertapenem_Extracellular Ertapenem (Extracellular) Porin_Channel Porin Channel Ertapenem_Extracellular->Porin_Channel Ertapenem_Intracellular Ertapenem (Intracellular) Porin_Channel->Ertapenem_Intracellular PBPs PBPs Ertapenem_Intracellular->PBPs Inhibition Efflux_Pump Efflux Pump Ertapenem_Intracellular->Efflux_Pump Carbapenemase Carbapenemase Ertapenem_Intracellular->Carbapenemase Efflux_Pump->Ertapenem_Extracellular Expulsion Inactive_Metabolite Inactive Metabolite Carbapenemase->Inactive_Metabolite Hydrolysis Porin_Loss Porin Loss/ Mutation Porin_Loss->Porin_Channel Reduces Entry Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Expulsion Enzyme_Production Carbapenemase Production Enzyme_Production->Carbapenemase Increases Degradation Clinical_Trial_Workflow Patient_Enrollment Patient Enrollment (Community-Acquired Infection Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Met Patient_Enrollment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Ertapenem_Arm Ertapenem Arm (e.g., 1g once daily) Randomization->Ertapenem_Arm Comparator_Arm Comparator Arm (e.g., Piperacillin/Tazobactam or Ceftriaxone) Randomization->Comparator_Arm Treatment_Phase Parenteral Treatment Phase (e.g., 3-14 days) Ertapenem_Arm->Treatment_Phase Comparator_Arm->Treatment_Phase Oral_Switch Optional Switch to Oral Therapy Treatment_Phase->Oral_Switch End_of_Therapy End of Therapy Assessment Oral_Switch->End_of_Therapy Yes/No Test_of_Cure Test of Cure Visit (e.g., 10-21 days post-therapy) End_of_Therapy->Test_of_Cure Data_Analysis Data Analysis (Clinical & Microbiological Cure Rates, Safety) Test_of_Cure->Data_Analysis

References

In Vitro Efficacy of Ertapenem Against Extended-Spectrum Beta-Lactamase-Producing Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ertapenem (B1671056) against extended-spectrum beta-lactamase (ESBL)-producing bacteria, a significant challenge in clinical microbiology. Carbapenems, including ertapenem, are often the last line of defense against infections caused by these multidrug-resistant organisms.[1][2] This document synthesizes data from multiple studies, detailing ertapenem's potency, the methodologies used for its evaluation, and the mechanisms of resistance.

Quantitative Assessment of Ertapenem Activity

Ertapenem has demonstrated considerable in vitro potency against a wide range of ESBL-producing Gram-negative organisms, particularly Escherichia coli and Klebsiella pneumoniae.[3][4] The following tables summarize the minimum inhibitory concentration (MIC) and susceptibility data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Ertapenem against ESBL-Producing E. coli

Study ReferenceNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Paterson et al. (as cited in[5])340.006 - 0.5--
Rodriguez-Bano et al. (2012)[1]111--0.5

Table 2: Minimum Inhibitory Concentration (MIC) of Ertapenem against ESBL-Producing K. pneumoniae

Study ReferenceNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Paterson et al. (as cited in[5])660.006 - 2--
Rodriguez-Bano et al. (2012)[1]140--0.5
Navon-Venezia et al. (2006)[6]18 (resistant)≥16--

Table 3: In Vitro Susceptibility of ESBL-Producing Isolates to Ertapenem

Study ReferenceOrganism(s)Number of IsolatesSusceptibility Rate (%)
Paterson et al. (as cited in[5])E. coli & K. pneumoniae100100
Betriu et al. (as cited in[5])Enterobacteriaceae7098.6
Rodriguez-Bano et al. (2012)[1]E. coli11183.8
Rodriguez-Bano et al. (2012)[1]K. pneumoniae14076.4
Tekin et al. (2013)[7]E. coli17787.6

It is important to note that susceptibility rates can be influenced by the interpretive breakpoints used, which have been revised over time by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

Experimental Protocols

The evaluation of ertapenem's in vitro activity against ESBL producers involves a series of standardized laboratory procedures.

Isolate Identification and ESBL Production Screening
  • Bacterial Isolation and Identification : Clinical isolates are first cultured from specimens and identified to the species level using standard microbiological techniques or automated systems like the Vitek Legacy (bioMérieux).[2][5]

  • ESBL Screening : Isolates are screened for potential ESBL production. This is often performed using automated systems that flag isolates exhibiting resistance to third-generation cephalosporins.[5]

  • Phenotypic Confirmation of ESBL Production : Presumptive ESBL-producing organisms are confirmed using a phenotypic test, such as the combined-disk test recommended by the CLSI.[1][9][11] This involves comparing the zone of inhibition of a cephalosporin (B10832234) alone to a cephalosporin combined with a beta-lactamase inhibitor (e.g., clavulanate).[12]

Antimicrobial Susceptibility Testing (AST)

The potency of ertapenem is quantitatively measured by determining the Minimum Inhibitory Concentration (MIC).

  • E-test Method : The epsilometer test (E-test) is a gradient diffusion method used to determine the MIC of an antimicrobial agent.[2][5] A plastic strip impregnated with a predefined gradient of the antibiotic is placed on an agar (B569324) plate inoculated with the test organism. The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.

  • Agar Dilution Method : This reference method involves preparing a series of agar plates containing doubling dilutions of the antimicrobial agent.[1] Each plate is then inoculated with a standardized suspension of the test organism. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Broth Microdilution Method : This method uses multi-well microtiter plates containing serial dilutions of the antibiotic in a liquid growth medium.[13][14] The wells are inoculated with the test organism, and the MIC is determined as the lowest concentration that prevents visible turbidity after incubation.

  • Disk Diffusion Method : While primarily used for qualitative susceptibility categorization (susceptible, intermediate, or resistant), the disk diffusion method can provide an initial assessment of an antibiotic's activity.[5][9][11][12] A paper disk impregnated with a standard amount of the antibiotic is placed on an inoculated agar plate, and the diameter of the zone of inhibition is measured after incubation.

Mechanisms of Action and Resistance

The following diagram illustrates the logical relationship between ertapenem, ESBL-producing bacteria, and the factors influencing its in vitro activity.

Ertapenem_Activity_Against_ESBLs cluster_ertapenem Ertapenem Action cluster_bacteria ESBL-Producing Bacterium cluster_outcome In Vitro Outcome Ertapenem Ertapenem PBP Penicillin-Binding Proteins (PBPs) (Target Site) Ertapenem->PBP Binds and Inactivates ESBL Extended-Spectrum Beta-Lactamase (ESBL) Ertapenem->ESBL Stable to Hydrolysis by Susceptible Susceptible (Bacterial Growth Inhibition) PBP->Susceptible Leads to ESBL->Ertapenem Can Hydrolyze (at high levels) Resistant Resistant (Continued Bacterial Growth) ESBL->Resistant Increased Hydrolysis Leads to Porins Outer Membrane Porins (e.g., OmpK36) Porins->Ertapenem Allows Entry into Periplasmic Space Porins->Resistant Reduced Entry Leads to Resistance_Mechanisms Resistance Mechanisms Resistance_Mechanisms->ESBL ESBL Hyperproduction Resistance_Mechanisms->Porins Porin Loss/Mutation

Caption: Factors influencing ertapenem's in vitro activity.

Ertapenem's efficacy relies on its ability to penetrate the bacterial outer membrane via porin channels and subsequently bind to and inactivate penicillin-binding proteins (PBPs), which are essential for cell wall synthesis.[15] Its carbapenem (B1253116) structure makes it stable against hydrolysis by most ESBLs. However, resistance can emerge through mechanisms such as the loss or mutation of outer membrane porins (e.g., OmpK36), which restricts ertapenem's entry into the cell, or through the hyperproduction of ESBLs that can overcome the drug's stability.[6][15]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the in vitro activity of ertapenem against ESBL-producing isolates.

Experimental_Workflow cluster_ast Antimicrobial Susceptibility Testing start Start: Clinical Specimen Collection isolate Bacterial Isolation and Pure Culture start->isolate identify Species Identification (e.g., Vitek) isolate->identify screen ESBL Screening (e.g., Cephalosporin Resistance) identify->screen confirm Phenotypic ESBL Confirmation (e.g., Combined-Disk Test) screen->confirm mic_determination MIC Determination (E-test, Agar/Broth Dilution) confirm->mic_determination interpretation Interpret Results using CLSI Breakpoints mic_determination->interpretation end End: Report Susceptibility Profile interpretation->end

Caption: Workflow for in vitro ertapenem susceptibility testing.

Conclusion

In vitro studies consistently demonstrate that ertapenem is a potent agent against many ESBL-producing E. coli and K. pneumoniae isolates.[5][16] However, the emergence of resistance, often mediated by porin loss in combination with ESBL production, necessitates ongoing surveillance and careful susceptibility testing.[6][15] The methodologies outlined in this guide provide a framework for the accurate assessment of ertapenem's in vitro activity, which is crucial for informing clinical decisions and guiding antimicrobial stewardship efforts. While in vitro data is a critical component of drug evaluation, clinical outcome studies are ultimately needed to confirm the effectiveness of ertapenem in treating infections caused by these challenging pathogens.[2][5]

References

Ertapenem Sodium: A Technical Guide to its Application in Complicated Intra-Abdominal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem (B1671056), a parenteral Group 1 carbapenem (B1253116) antibiotic, has established itself as a significant therapeutic agent in the management of complicated intra-abdominal infections (cIAIs).[1][2] Its broad spectrum of activity against common causative pathogens, including Gram-negative and Gram-positive aerobes and anaerobes, coupled with a convenient once-daily dosing regimen, underpins its clinical utility.[1][3] This technical guide provides an in-depth review of ertapenem sodium's role in treating cIAIs, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and the methodologies of key clinical trials. Quantitative data are summarized in structured tables for comparative analysis, and critical pathways and workflows are visualized using Graphviz diagrams.

Introduction to Complicated Intra-Abdominal Infections and the Role of Ertapenem

Complicated intra-abdominal infections are a heterogeneous group of infections that extend beyond the hollow viscus of origin into the peritoneal space, leading to abscess formation or peritonitis.[2] These infections are typically polymicrobial, involving a mix of aerobic and anaerobic bacteria from the intestinal flora.[2] Prompt surgical intervention for source control and appropriate empirical antimicrobial therapy are the cornerstones of management.[2]

This compound is a 1-β methyl-carbapenem that exhibits potent bactericidal activity.[4] Its spectrum of activity is well-suited for community-acquired cIAIs, as it is effective against many of the commonly isolated pathogens.[5] However, it has limited activity against Pseudomonas aeruginosa and Acinetobacter species, making it less suitable for nosocomial infections where these pathogens are more prevalent.[1][6]

Mechanism of Action

Ertapenem's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[7][8] Like other β-lactam antibiotics, it binds to and inactivates essential penicillin-binding proteins (PBPs) located on the bacterial cell wall.[7][8] This binding prevents the final transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[9] The disruption of cell wall integrity leads to cell lysis and death.[7] Ertapenem is highly resistant to hydrolysis by a wide variety of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[4][7]

cluster_ertapenem Ertapenem cluster_bacterium Bacterial Cell Ertapenem This compound PBP Penicillin-Binding Proteins (PBPs) Ertapenem->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Leads to cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Dose 1g IV/IM Dose Absorption High Bioavailability (IM) Dose->Absorption Distribution High Protein Binding Absorption->Distribution Elimination Renal Excretion (Half-life ~4h) Distribution->Elimination fT_MIC ƒT > MIC > 40% Elimination->fT_MIC Maintains Efficacy Bactericidal Efficacy fT_MIC->Efficacy Predicts Start Patient with cIAI Screening Inclusion/Exclusion Criteria Start->Screening Randomization Randomization (1:1) Screening->Randomization ErtapenemArm Ertapenem 1g QD + Placebo Comparator Randomization->ErtapenemArm Arm A ComparatorArm Comparator + Placebo Ertapenem Randomization->ComparatorArm Arm B Treatment IV Therapy (5-14 days) ErtapenemArm->Treatment ComparatorArm->Treatment FollowUp Test-of-Cure Visit (4-6 weeks post-therapy) Treatment->FollowUp Analysis Efficacy & Safety Analysis FollowUp->Analysis

References

Methodological & Application

Application Notes and Protocols: Ertapenem Sodium Stability in IV Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of ertapenem (B1671056) sodium in various intravenous (IV) solutions commonly used in a laboratory setting. The included protocols and data are intended to guide researchers in preparing and handling ertapenem solutions to ensure the integrity of their experiments.

Introduction

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic. For laboratory and research purposes, understanding its stability in different diluents and under various storage conditions is critical to obtaining reliable and reproducible results. This document summarizes key stability data and provides detailed protocols for stability testing.

Ertapenem Sodium Stability Data

The stability of ertapenem is influenced by several factors, including the composition of the IV solution, the concentration of the drug, storage temperature, and time. Generally, ertapenem is more stable in sodium chloride solutions than in dextrose solutions.[1][2][3][4] Degradation is also temperature-dependent, with increased temperatures leading to faster degradation.[5][6][7]

Table 1: Stability of this compound in Various IV Solutions at Different Temperatures
IV SolutionConcentration (mg/mL)Storage TemperatureStability (Time to reach 90% of initial concentration)Reference
0.9% Sodium Chloride10 and 2025°C24 hours[8]
0.9% Sodium Chloride10 and 204°C10 days[8]
0.9% Sodium Chloride10023°CApproximately 5.5 - 6.75 hours[5][6][7]
0.9% Sodium Chloride1004°C2.35 - 2.5 days[5][6]
5% Dextrose10 and 2025°CUnstable[1][2][3][4]
5% Dextrose525°C16 hours[8]
5% Dextrose54°C10 days[8]
5% Dextrose104°C7 days[8]
Ringer's Solution10 and 2025°C and 4°CRelatively stable[1][2][3][4]
Mannitol Solutions10 and 2025°C and 4°CUnstable[1][2][3][4]

Note: The stability endpoint is defined as the time at which the concentration of ertapenem decreases to 90% of its initial concentration.

Experimental Protocols

Protocol for Reconstitution and Dilution of this compound

This protocol outlines the steps for preparing ertapenem solutions for stability studies.

Materials:

  • This compound lyophilized powder

  • Sterile Water for Injection (SWFI)

  • Selected IV solution (e.g., 0.9% Sodium Chloride, 5% Dextrose)

  • Sterile vials or containers (e.g., glass vials, polypropylene (B1209903) syringes)

  • Sterile syringes and needles

Procedure:

  • Aseptically reconstitute the this compound powder with an appropriate volume of SWFI to achieve a desired stock concentration (e.g., 100 mg/mL).

  • Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking.

  • Immediately dilute the reconstituted ertapenem solution to the final desired concentration (e.g., 10 mg/mL or 20 mg/mL) with the chosen IV solution.

  • Transfer the final solution into the appropriate sterile containers for the stability study.

  • Store the prepared solutions at the specified temperatures (e.g., 4°C or 25°C).

Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

This protocol describes a general method for determining the concentration of ertapenem and monitoring its degradation over time. This method is capable of separating the intact drug from its degradation products.[5][9]

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size)[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer or water, with pH adjustment). A common mobile phase is acetonitrile and water (60:40 v/v) with the pH adjusted to 2.9 with orthophosphoric acid.[9]

  • Flow Rate: 1.2 mL/min[9]

  • Detection Wavelength: 298 nm[9]

  • Injection Volume: Appropriate for the instrument and desired sensitivity.

  • Column Temperature: Ambient

Procedure:

  • Sample Preparation: At each time point of the stability study, withdraw an aliquot of the ertapenem solution. Dilute the sample with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Standard Curve Preparation: Prepare a series of ertapenem standards of known concentrations in the mobile phase.

  • Chromatographic Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the ertapenem peak against the known concentrations of the standards.

    • Determine the concentration of ertapenem in the samples by interpolating their peak areas from the standard curve.

    • Calculate the percentage of the initial ertapenem concentration remaining at each time point.

Visualizations

Experimental Workflow for Ertapenem Stability Testing

G cluster_prep Solution Preparation cluster_analysis Analysis reconstitution Reconstitute Ertapenem with SWFI dilution Dilute with IV Solution reconstitution->dilution storage Store at specified Temperature dilution->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for Ertapenem Stability Assessment.

Simplified Ertapenem Degradation Pathway

Ertapenem, like other carbapenems, is susceptible to hydrolysis of the β-lactam ring, which is the primary degradation pathway.[10][11] This leads to the formation of an inactive, ring-opened product. Dimerization can also occur as a degradation route.[11]

G Ertapenem Ertapenem (Active) Hydrolysis_Product Ring-Opened Hydrolysis Product (Inactive) Ertapenem->Hydrolysis_Product Hydrolysis Dimer Dimerization Products (Inactive) Ertapenem->Dimer Dimerization

Caption: Primary Degradation Pathways of Ertapenem.

Conclusion

The stability of this compound in IV solutions is a critical parameter for researchers. Adherence to proper preparation and storage conditions, as outlined in these notes, is essential for maintaining the integrity of the compound for laboratory use. The provided protocols offer a framework for conducting stability assessments, and the stability data serves as a valuable reference for experimental design. It is recommended to perform in-house stability testing for specific experimental conditions and matrices.

References

Application Notes and Protocol: Ertapenem Susceptibility Testing by Disk Diffusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the susceptibility of bacteria to Ertapenem using the disk diffusion method, also known as the Kirby-Bauer test. This method is a standardized, semi-quantitative in vitro test widely used in microbiology. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for accurate and reproducible results.

Principle

The disk diffusion method involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent (in this case, 10 µg of Ertapenem) onto the surface of a Mueller-Hinton agar (B569324) (MHA) plate that has been uniformly inoculated with a standardized bacterial suspension.[1] During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of growth inhibition will form around the disk. The diameter of this inhibition zone is measured and compared to standardized interpretive criteria to categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).

Materials and Reagents

  • Ertapenem Antimicrobial Susceptibility Disks: 10 µg

  • Mueller-Hinton Agar (MHA) Plates: 150 mm or 100 mm petri dishes. The agar should have a depth of 4 mm and a pH between 7.2 and 7.4.[2] The medium must be prepared to contain low concentrations of thymine (B56734) and thymidine (B127349) and appropriate levels of calcium and magnesium ions as specified by CLSI.

  • Sterile Saline (0.85%) or Tryptic Soy Broth (TSB)

  • 0.5 McFarland Turbidity Standard: This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[3]

  • Quality Control (QC) Strains: Escherichia coli ATCC® 25922™ is the recommended QC strain for non-fastidious organisms like Enterobacterales.[1]

  • Sterile Cotton or Dacron Swabs

  • Forceps or Antibiotic Disk Dispenser

  • Incubator: Maintained at 35°C ± 2°C in ambient air.[1]

  • Ruler or Caliper: For measuring zone diameters to the nearest millimeter.

  • Vortex Mixer

  • Wickerham Card or a card with a white background and contrasting black lines [4]

Experimental Protocol

Inoculum Preparation
  • Colony Selection: Using a sterile inoculating loop or needle, select 3 to 5 well-isolated colonies of the same morphological type from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.[2][4]

  • Bacterial Suspension: Transfer the selected colonies into a tube containing 4 to 5 mL of sterile saline or TSB.[2]

  • Turbidity Adjustment: Vortex the tube thoroughly to create a uniform suspension.[5] Visually compare the turbidity of the bacterial suspension to that of the 0.5 McFarland standard. This comparison should be done against a white background with contrasting black lines to aid in matching the turbidity.[4]

    • If the suspension is too light, add more bacterial growth.

    • If the suspension is too heavy, dilute it with sterile saline or broth.

  • Final Inoculum: The adjusted bacterial suspension must be used within 15 minutes of preparation to ensure the correct bacterial density for inoculation.[5]

Inoculation of Mueller-Hinton Agar Plate
  • Swab Inoculation: Dip a sterile cotton or dacron swab into the standardized bacterial suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[5]

  • Streaking the Plate: Inoculate the entire surface of the dry MHA plate by streaking the swab evenly in three directions. Rotate the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[5]

  • Final Sweep: Rim the edge of the agar surface with the swab to pick up any excess inoculum.

  • Drying Time: Allow the plate to sit for 3 to 5 minutes (but no longer than 15 minutes) to allow the inoculum to be absorbed into the agar before applying the disks.

Application of Ertapenem Disks
  • Disk Placement: Using sterile forceps or an antibiotic disk dispenser, place an Ertapenem (10 µg) disk onto the inoculated surface of the MHA plate.

  • Adherence: Gently press down on the disk to ensure complete and firm contact with the agar surface. Do not move the disk once it has been placed.

  • Spacing: If testing multiple antibiotics on the same plate, ensure disks are placed at least 24 mm apart (center to center) to prevent overlapping of inhibition zones.[1]

Incubation
  • Plate Inversion: Invert the MHA plates within 15 minutes of disk application to prevent condensation from dripping onto the agar surface.

  • Incubation Conditions: Place the plates in an incubator set to 35°C ± 2°C for 16 to 18 hours in ambient air.[1] Temperatures above 35°C should be avoided.

Reading and Interpretation
  • Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disk diameter) to the nearest whole millimeter using a ruler or caliper.

  • Reading Conditions: View the back of the petri dish against a black, non-reflective background illuminated with reflected light.[1]

  • Interpretation: Compare the measured zone diameter to the established clinical breakpoints from CLSI or EUCAST guidelines to determine the susceptibility category.

Quality Control

Quality control (QC) must be performed to ensure the accuracy and precision of the testing procedure. This involves testing a reference strain with known susceptibility.

  • QC Organism: Escherichia coli ATCC® 25922™

  • Frequency: QC testing should be performed daily or each time a patient isolate is tested. If results are consistently within the acceptable range for 20-30 consecutive days, the frequency may be reduced to weekly.

  • Procedure: The QC strain should be tested using the exact same procedure as the clinical isolates.

  • Acceptable Ranges: The zone of inhibition for the QC strain must fall within the established acceptable ranges. If the QC result is out of range, patient results cannot be reported, and the entire procedure must be investigated for potential errors.

Data Presentation

The following tables summarize the quantitative data required for the interpretation of Ertapenem susceptibility testing.

Table 1: CLSI Interpretive Criteria for Ertapenem Disk Diffusion (10 µg Disk) (Source: CLSI M100, 34th Ed., 2024)

Organism GroupZone Diameter (mm) - Susceptible (S)Zone Diameter (mm) - Intermediate (I)Zone Diameter (mm) - Resistant (R)
Enterobacterales≥ 2219 - 21≤ 18
Haemophilus influenzae and Haemophilus parainfluenzae≥ 22--

Table 2: EUCAST Interpretive Criteria for Ertapenem Disk Diffusion (10 µg Disk) (Source: EUCAST Breakpoint Tables, v. 14.0, 2024)

Organism GroupZone Diameter (mm) - Susceptible (S)Zone Diameter (mm) - Resistant (R)
Enterobacterales≥ 22< 19

Note: EUCAST has removed the "Intermediate" category for many agent-bug combinations, replacing it with "Susceptible, Increased Exposure (I)". For disk diffusion, this often results in a susceptible or resistant categorization only.

Table 3: Quality Control Ranges for Ertapenem (10 µg Disk) (QC Strain: Escherichia coli ATCC® 25922™)

OrganizationAcceptable Zone Diameter Range (mm)
CLSI24 - 30
EUCAST29 - 36

Experimental Workflow

The following diagram illustrates the logical flow of the Ertapenem disk diffusion susceptibility testing protocol.

Ertapenem_Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Setup cluster_incubation_read Incubation & Analysis cluster_interpretation Interpretation & Reporting start Start: Select 3-5 Colonies suspension Create Bacterial Suspension (Saline or TSB) start->suspension mcfarland Adjust Turbidity to 0.5 McFarland Standard suspension->mcfarland swab Dip Sterile Swab mcfarland->swab streak Streak MHA Plate (3 Directions) swab->streak dry Allow Inoculum to Dry (3-5 min) streak->dry apply_disk Apply 10µg Ertapenem Disk dry->apply_disk incubate Invert and Incubate (35°C ± 2°C, 16-18h) apply_disk->incubate measure Measure Zone of Inhibition (mm) incubate->measure qc_check QC in Range? measure->qc_check interpret Compare Zone Diameter to Breakpoints report Report as S, I, or R interpret->report qc_check->interpret Yes troubleshoot Troubleshoot & Repeat qc_check->troubleshoot No troubleshoot->start

Caption: Workflow for Ertapenem Disk Diffusion Susceptibility Testing.

References

Application Notes and Protocols for the Quantification of Ertapenem in Biological Fluids by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) is a broad-spectrum carbapenem (B1253116) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of ertapenem are crucial for optimizing dosing regimens, especially in specific patient populations.[2] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common analytical technique for the quantification of ertapenem in biological matrices.[1] These methods provide the necessary sensitivity and selectivity for clinical and research applications. This document provides detailed protocols and application notes for the quantification of ertapenem in various biological fluids using validated HPLC methods.

Principle of the Method

Reverse-phase HPLC separates ertapenem from endogenous components in biological fluids based on its polarity. A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase. Ertapenem is retained on the column and then eluted by the mobile phase. Detection is typically achieved by measuring the UV absorbance at a specific wavelength (around 295-310 nm) or by using the high selectivity and sensitivity of a mass spectrometer.[3][4] Quantification is performed by comparing the peak area of ertapenem in the sample to that of known concentration standards.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters from various validated HPLC methods for ertapenem quantification in biological fluids.

Table 1: HPLC-UV Methods for Ertapenem Quantification in Human Plasma/Serum

ParameterMethod 1Method 2Method 3
Sample Preparation Protein PrecipitationProtein Precipitation & LLEUltrafiltration (for unbound drug)
Internal Standard Meropenem[4]Meropenem[5]None specified
Column C8[3]Not SpecifiedC18[6][7]
Mobile Phase Phosphate (B84403) buffer (pH 6.8) & Methanol (gradient)[3]Not SpecifiedAcetonitrile (B52724) & Phosphate buffer (pH 6.5) (14:86, v/v)[6][7]
Detection (UV) 298 nm[3]Not Specified310 nm[6][7]
Linearity Range 0.5 - 80 mg/L[3]0.5 - 50 µg/mL[5]Not Specified
LLOQ Not Specified<0.5 µg/mL[5]0.24 mg/L (unbound)[6][7]
Accuracy <6.58% deviation[4]<15% (inter/intra-day)[5]91.0 - 102.0%[6][7]
Precision (%RSD) <3.70%[4]<15% (inter/intra-day)[5]0.56 - 2.32% (inter/intra-day)[6][7]

Table 2: LC-MS/MS Methods for Ertapenem Quantification in Human Plasma/Serum and Urine

ParameterMethod 4 (Plasma)Method 5 (Serum & Urine)Method 6 (Serum)
Sample Preparation Protein PrecipitationProtein Precipitation (Serum), Dilution (Urine)[8]Protein Precipitation
Internal Standard Deuterated Ertapenem[2]Ertapenem-d4[8]Deuterated Ertapenem
Column Not SpecifiedZORBAX Eclipse Plus C18[8]Reverse Phase C18
Mobile Phase Not SpecifiedWater & Acetonitrile (both with 0.1% formic acid) (gradient)[8]Not Specified
Detection MS/MSTriple Quadrupole MS[8]MS/MS (Positive Ionization)
Linearity Range 0.1 - 125 mg/L[2]Not Specified1 - 200 µg/mL
LLOQ 0.1 mg/L[2]Not Specified1 µg/mL
Accuracy -2.4% to 10.3%[2]Not Specified96.7 - 106.5%
Precision (%CV) Within-run: 2.7-11.8%, Between-run: 0-8.4%[2]Not Specified0.59 - 4.22%

Experimental Protocols

Protocol 1: HPLC-UV Method for Total Ertapenem in Human Plasma

This protocol is based on a method utilizing simple protein precipitation for sample cleanup.[4]

1. Materials and Reagents

  • Ertapenem reference standard

  • Meropenem (B701) (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Human plasma (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC system with UV detector

  • C8 analytical column

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Dissolve 10 mg of ertapenem and meropenem in 10 mL of water, respectively.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with drug-free human plasma to achieve concentrations ranging from 0.5 to 80 mg/L.

  • Internal Standard Spiking Solution: Prepare a solution of meropenem in acetonitrile.

  • Mobile Phase A: 0.1 M Phosphate buffer, pH 6.8

  • Mobile Phase B: Methanol

3. Sample Preparation

  • Pipette 200 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 400 µL of acetonitrile containing the internal standard (meropenem).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial.

4. Chromatographic Conditions

  • Column: C8

  • Mobile Phase: Gradient elution with phosphate buffer and methanol.[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 298 nm[3]

  • Column Temperature: 25°C

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of ertapenem to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of ertapenem in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Method for Ertapenem in Human Serum and Urine

This protocol is based on a validated LC-MS/MS method.[8]

1. Materials and Reagents

  • Ertapenem reference standard

  • Ertapenem-d4 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (0.1%)

  • Human serum and urine (drug-free)

  • UHPLC-MS/MS system

  • ZORBAX Eclipse Plus C18 column (50 mm × 2.1 mm, 1.8 μm)[8]

2. Preparation of Solutions

  • Stock Solutions: Prepare stock solutions of ertapenem and ertapenem-d4 in a suitable solvent.

  • Working Standards: Prepare calibration standards by spiking drug-free serum and urine with appropriate amounts of ertapenem stock solution.

  • Internal Standard Spiking Solution: Prepare a solution of ertapenem-d4 in methanol/acetonitrile (1:1, v/v) for serum and in 0.1% formic acid for urine.[8]

3. Sample Preparation

  • Serum Samples:

    • To 100 µL of serum, add 200 µL of methanol/acetonitrile (1:1, v/v) containing 2 mg/L ertapenem-d4 for protein precipitation.[8]

    • Vortex and centrifuge at 13,000 g for 10 minutes.[8]

    • Inject 2 µL of the supernatant into the LC-MS/MS system.[8]

  • Urine Samples:

    • Dilute urine samples 20-fold with 0.1% formic acid containing 2 mg/L ertapenem-d4.[8]

    • Inject 2 µL of the diluted sample.[8]

4. Chromatographic and MS Conditions

  • Column: ZORBAX Eclipse Plus C18 Rapid Resolution HD (50 mm × 2.1 mm, 1.8 μm)[8]

  • Mobile Phase A: Water with 0.1% formic acid[8]

  • Mobile Phase B: 90% (v/v) Acetonitrile with 0.1% formic acid[8]

  • Elution: Gradient

  • Flow Rate: As per instrument optimization

  • Injection Volume: 2 µL[8]

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: To be optimized (positive or negative)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for ertapenem and ertapenem-d4.

5. Data Analysis

  • Quantify ertapenem concentrations using a weighted (1/x²) linear least-squares regression of the peak area ratio (ertapenem to ertapenem-d4) versus concentration.[8]

Method Validation Considerations

Any HPLC method for bioanalysis must be validated to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: The stability of ertapenem in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature).[2] It is important to note that ertapenem is susceptible to hydrolysis and requires careful sample handling, often involving buffering and low-temperature storage (<-70°C).[1][9]

Visualizations

experimental_workflow start Start: Biological Sample (Plasma, Serum, Urine) sample_prep Sample Preparation start->sample_prep ppt Protein Precipitation (e.g., Acetonitrile) sample_prep->ppt Plasma/Serum lle Liquid-Liquid Extraction sample_prep->lle Plasma/Serum uf Ultrafiltration (for unbound drug) sample_prep->uf Plasma/Serum dilution Dilution (for urine) sample_prep->dilution Urine hplc HPLC Analysis ppt->hplc lle->hplc uf->hplc dilution->hplc separation Chromatographic Separation (e.g., C18 Column) hplc->separation detection Detection separation->detection uv UV Detector detection->uv ms Mass Spectrometer (MS/MS) detection->ms data_analysis Data Analysis uv->data_analysis ms->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification end End: Ertapenem Concentration quantification->end

Caption: Experimental workflow for Ertapenem quantification.

hplc_principle mobile_phase Mobile Phase (Polar Solvent) pump HPLC Pump mobile_phase->pump injector Injector (Sample Introduction) pump->injector column Stationary Phase (Non-polar C18 Column) injector->column Sample + Mobile Phase detector Detector (UV or MS) column->detector Separated Analytes data_system Data System (Chromatogram) detector->data_system

Caption: Principle of Reverse-Phase HPLC.

References

Application Note: Quantitative Analysis of Ertapenem and its Metabolites in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of ertapenem (B1671056) and its primary ring-opened metabolite in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a straightforward sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometry parameters for accurate and reproducible results. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of ertapenem.

Introduction

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic used in the treatment of severe bacterial infections. It is primarily eliminated from the body via the kidneys, with a significant portion excreted in the urine as both unchanged drug and its major metabolite.[1] The main metabolic pathway involves the hydrolysis of the β-lactam ring, resulting in an inactive, ring-opened derivative.[2] Accurate measurement of both ertapenem and its metabolite in urine is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for the analysis of these compounds using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

A simple "dilute-and-shoot" method is employed for urine sample preparation to minimize matrix effects and ensure high throughput.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 1 minute to ensure homogeneity.

  • For protein precipitation, mix 100 µL of urine with 500 µL of a precipitation reagent (e.g., methanol (B129727) or a methanol/acetonitrile mixture).[1]

  • Add an internal standard, such as ertapenem-D4, to each sample to correct for variability in extraction, injection, and ionization.[1]

  • Vortex the mixture for 1 minute.

  • To further enhance protein precipitation, store the vials at -20°C for 30 minutes.[1]

  • Centrifuge the samples at high speed (e.g., 11,000 rpm) for 5 minutes to pellet the precipitated proteins.[1]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[1]

Liquid Chromatography

Column: A reversed-phase C18 column (e.g., Hypersil 5 µm C18 BDS, 150x4.6 mm) is recommended for the separation of ertapenem and its metabolite.[3]

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient Elution: A gradient elution is employed to achieve optimal separation and peak shape. The specific gradient profile should be optimized based on the column and system used.

Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.

Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the key quantitative data for the LC-MS/MS analysis of ertapenem and its ring-opened metabolite.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ertapenem476.1432.110
Ertapenem-D4 (IS)480.1436.110
Ring-Opened Metabolite494.1VariesTo be optimized

Note: The precursor ion for the ring-opened metabolite corresponds to an 18 Da increase from the parent drug due to the addition of a water molecule during hydrolysis. The product ion and collision energy for the metabolite should be determined through infusion and optimization experiments.

Table 2: Chromatographic Parameters

AnalyteTypical Retention Time (min)
Ertapenem~2.5 - 3.5
Ring-Opened Metabolite~1.5 - 2.5

Note: Retention times are approximate and will vary depending on the specific LC system, column, and gradient conditions used.

Table 3: Method Validation Parameters

ParameterErtapenem in Urine
Linearity Range1.25 - 100 µg/mL[3]
Correlation Coefficient (r²)> 0.999[3]
Intra-day Precision (%CV)< 7.2%[3]
Inter-day Precision (%CV)< 7.2%[3]
Accuracy97.9 - 111.6%[3]

Visualizations

ertapenem_metabolism ertapenem Ertapenem hydrolysis Hydrolysis of β-lactam ring ertapenem->hydrolysis metabolite Inactive Ring-Opened Metabolite hydrolysis->metabolite experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Add Internal Standard (Ertapenem-D4) urine_sample->add_is protein_precipitation Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

References

Application Notes and Protocols for Studying Ertapenem Efficacy in Pneumonia Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the in vivo efficacy of Ertapenem (B1671056) against common pneumonia pathogens. The methodologies described are compiled from established preclinical research to facilitate the design and execution of robust pharmacodynamic studies.

Introduction

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic with a long half-life, making it a valuable agent in the treatment of community-acquired pneumonia.[1][2][3][4] Preclinical animal models are indispensable for evaluating its efficacy, optimizing dosing regimens, and understanding its activity against susceptible and resistant bacterial strains.[5][6][7] Murine models, including thigh infection and pneumonia models, are the most commonly employed systems for these investigations.[8][9][10]

The primary pharmacodynamic (PD) parameter correlated with the efficacy of carbapenems like Ertapenem is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[5][10] Animal models allow for the precise control of variables to study this relationship and determine the %fT>MIC targets required for bacteriostatic and bactericidal effects.

Animal Models for Ertapenem Efficacy in Pneumonia

Neutropenic Murine Thigh Infection Model

This model is a well-established and highly reproducible method for assessing the in vivo efficacy of antibiotics in the absence of a significant host immune response.[8][10] It allows for the direct evaluation of an antibiotic's bactericidal or bacteriostatic activity against a specific pathogen.

Pathogens Commonly Studied:

  • Streptococcus pneumoniae (penicillin-susceptible and resistant strains)[8][11]

  • Klebsiella pneumoniae (including ESBL-producing and carbapenemase-producing strains)[9][10][12]

  • Escherichia coli (including ESBL-producing strains)[10]

Murine Pneumonia Model

This model more closely mimics the clinical presentation of pneumonia by establishing an infection directly in the lungs.[9][12][13] It can be used to assess not only bacterial clearance but also survival and other physiological parameters. Both immunocompetent and neutropenic mice can be utilized to understand the contribution of the host immune system to Ertapenem's efficacy.[8]

Pathogens Commonly Studied:

  • Streptococcus pneumoniae[13][14]

  • Klebsiella pneumoniae (carbapenemase-producing strains)[9][12][15]

Data Presentation: Summary of Ertapenem Efficacy

The following tables summarize quantitative data from various studies on the efficacy of Ertapenem in different animal models.

Table 1: Ertapenem Efficacy against Streptococcus pneumoniae in Murine Models

Animal ModelMouse StrainImmune StatusBacterial StrainErtapenem Dosing RegimenEfficacy Endpoint(s)Outcome
Thigh InfectionICRNeutropenic16 clinical isolates (MICs 0.015-4.0 mg/L)50 mg/kg q6h (subcutaneous)Change in bacterial density (log CFU/thigh) over 24h; Survival over 4 daysSubstantial bactericidal activity against isolates with MIC ≤2 mg/L; ~100% survival.[8]
Thigh InfectionICR vs. CBA/JNeutropenic vs. ImmunocompetentS. pneumoniae SP-12950 mg/kg q6h (subcutaneous)Change in bacterial density over 24hEnhanced bactericidal activity in immunocompetent mice.[8]
PneumoniaNot SpecifiedNot SpecifiedWildtype (A66) and ParC mutant (R222)Not Specified (Treatment for 5 days)Survival RateEarly Treatment: 79-94% survival; Late Treatment: 71-84% survival.[13][14]

Table 2: Ertapenem Efficacy against Klebsiella pneumoniae in Murine Models

Animal ModelMouse StrainImmune StatusBacterial StrainErtapenem Dosing RegimenEfficacy Endpoint(s)Outcome
Thigh InfectionNot SpecifiedNeutropenicESBL-positive and negative strains0.3 to 375 mg/kg per day (1-5 divided doses)Change in bacterial density (log CFU/thigh) over 24h%fT>MIC correlated well with bactericidal activity; Static exposure at mean 19% fT>MIC.[10]
PneumoniaICRNeutropenic21 Carbapenemase-producing isolates (WCK 6777 MICs 1-8 mg/L)Human-simulated regimen (approximating 2g q24h)Change in mean lung bacterial density (log CFU/lungs) over 24hWCK 6777 (Ertapenem/zidebactam) demonstrated potent in vivo activity, with 18/21 isolates showing >1 log10 CFU reduction.[9][12][15]

Experimental Protocols

Protocol for Neutropenic Murine Thigh Infection Model

Objective: To determine the in vivo efficacy of Ertapenem against a target bacterial pathogen in an immunocompromised host.

Materials:

  • Specific-pathogen-free female ICR mice (or other relevant strain), approximately 25g.[6]

  • Cyclophosphamide (B585) for inducing neutropenia.

  • Bacterial pathogen of interest (e.g., S. pneumoniae, K. pneumoniae).

  • Ertapenem for injection.[16]

  • Sterile 0.9% Sodium Chloride Injection (saline).

  • Trypticase soy agar (B569324) with 5% sheep blood (or other appropriate growth medium).[8]

  • Tissue homogenizer.

  • CO2 chamber for euthanasia.

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

    • Confirm neutropenia (neutrophil count <100/mm³) via blood smear or automated cell counter prior to infection.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on appropriate agar plates.

    • Harvest colonies and suspend in sterile saline to a concentration of approximately 10⁶ to 10⁷ CFU/mL. The exact concentration should be confirmed by serial dilution and plating.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse. This typically results in an initial inoculum of 10⁵ to 10⁶ CFU per thigh.[8]

  • Drug Administration:

    • Initiate Ertapenem treatment 2 hours post-infection.[5][8][10]

    • Administer Ertapenem subcutaneously in a volume of 0.2 mL.[10][17] Dosing regimens can be varied to achieve a range of exposures (%fT>MIC). A regimen of 50 mg/kg every 6 hours has been used to simulate human pharmacokinetics.[8][17]

    • A control group should receive sterile saline at the same volume and schedule.

  • Efficacy Assessment:

    • At 24 hours post-treatment initiation, euthanize the mice via CO2 asphyxiation followed by cervical dislocation.[8][17]

    • Aseptically remove the infected thighs and individually homogenize them in a known volume of sterile saline.[8]

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the bacterial load (CFU/thigh).

    • Efficacy is calculated as the change in bacterial density (log₁₀ CFU/thigh) compared to the 0-hour control group (mice sacrificed just before treatment initiation).[8]

  • Survival Studies (Optional):

    • For survival studies, monitor a separate cohort of infected and treated mice for a defined period (e.g., 4-7 days).[8]

    • Record mortality daily.

Protocol for Murine Pneumonia Model

Objective: To evaluate the efficacy of Ertapenem in a lung infection model.

Materials:

  • As per the thigh infection model.

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Intratracheal or intranasal instillation device.

Procedure:

  • Induction of Neutropenia (if applicable):

    • Follow the same procedure as in the thigh infection model.

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial suspension as described previously. The concentration may need to be adjusted for lung infection (e.g., 10⁷-10⁸ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Induce pneumonia by intratracheal or intranasal instillation of the bacterial suspension (typically 20-50 µL). This method delivers the bacteria directly to the lungs.

  • Drug Administration:

    • Initiate Ertapenem treatment at a specified time post-infection (e.g., 2 or 24 hours).[9][13]

    • Administer Ertapenem subcutaneously as described in the thigh infection model.

  • Efficacy Assessment:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile saline.

    • Determine the bacterial load (CFU/lungs) by serial dilution and plating.[9][12][15]

    • Efficacy is determined by the reduction in bacterial density compared to untreated controls.

  • Survival Studies:

    • Monitor a separate cohort of animals for survival over a defined period (e.g., 5-7 days).[13][14]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_survival Survival Study (Optional) animal_prep Animal Acclimation & Neutropenia Induction (if required) infection Infection (Thigh or Lung) animal_prep->infection bacterial_prep Bacterial Inoculum Preparation bacterial_prep->infection treatment Ertapenem Administration (Subcutaneous) infection->treatment control Saline Administration (Control Group) infection->control zero_hour 0h Control Sacrifice infection->zero_hour euthanasia 24h Euthanasia treatment->euthanasia survival_monitoring Daily Monitoring treatment->survival_monitoring control->euthanasia control->survival_monitoring tissue_harvest Tissue Harvest (Thighs or Lungs) zero_hour->tissue_harvest euthanasia->tissue_harvest homogenization Homogenization tissue_harvest->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count CFU Enumeration plating->cfu_count data_analysis Data Analysis (log10 CFU reduction) cfu_count->data_analysis survival_endpoint Record Mortality survival_monitoring->survival_endpoint

Caption: Generalized workflow for in vivo animal infection model studies.

Ertapenem's Mechanism of Action

G ertapenem Ertapenem pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall ertapenem->pbp Binds to inhibition Inhibition cell_wall Peptidoglycan Cross-linking pbp->cell_wall Catalyzes lysis Cell Lysis & Bacterial Death cell_wall->lysis Leads to (when inhibited) inhibition->cell_wall Prevents

Caption: Ertapenem inhibits bacterial cell wall synthesis.

References

Application Note: Ertapenem Sodium Dosage Calculations for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the calculation of Ertapenem sodium dosages for use in preclinical in vivo animal studies. It includes methodologies for dose translation from human clinical data, preparation of the drug for administration, and relevant pharmacokinetic data.

Introduction to this compound

This compound is a broad-spectrum, parenteral antibiotic belonging to the carbapenem (B1253116) class.[1] It is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[3][4] A key feature of Ertapenem is its long half-life, which allows for a convenient once-daily dosing regimen in humans.[3][5] This characteristic, along with its broad-spectrum activity, makes it a valuable agent for treating various complicated infections, including intra-abdominal, skin, and urinary tract infections, as well as community-acquired pneumonia.[5][6]

Mechanism of Action

Ertapenem, like other β-lactam antibiotics, is bactericidal. It disrupts the synthesis of the bacterial cell wall by inhibiting the cross-linking of the peptidoglycan layer. This is achieved by blocking penicillin-binding proteins (PBPs), which are essential enzymes for this process. The resulting weakened cell wall cannot withstand osmotic pressure, leading to cell death.[4]

cluster_bacterium Bacterial Cell Ertapenem Ertapenem PBPs Penicillin-Binding Proteins (PBPs) Ertapenem->PBPs Binds to & Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Catalyzes Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Disruption leads to

Figure 1: Mechanism of action for Ertapenem.

Properties and Pharmacokinetics of Ertapenem

Understanding the physicochemical and pharmacokinetic properties of Ertapenem is crucial for designing effective in vivo studies.

PropertyValue / Description
Drug Name This compound
Brand Name Invanz®
Class 1-β methyl-carbapenem, β-lactam antibiotic[7]
Molecular Formula C22H24N3O7SNa[7]
Molecular Weight 497.50 g/mol [7]
Solubility Soluble in water and 0.9% sodium chloride solution.[7]
Human Dosage (Adult) 1 gram administered intravenously (IV) or intramuscularly (IM) once daily.[8][9]
Plasma Half-Life (Human) Approximately 4 hours.[8][10]
Plasma Protein Binding Highly bound to plasma proteins (approx. 95% at concentrations <50 µg/mL), which is concentration-dependent.[10][11]
Metabolism Primarily formation of a β-lactam ring-opened metabolite.[10] Not metabolized by cytochrome P450 (CYP) enzymes.[8][12]
Excretion Primarily renal; about 80% of a dose is recovered in the urine as intact drug and metabolite.[8]

Dosage Calculation Protocol for Animal Studies

Translating a human dose to an animal model is not a direct conversion based on weight. The most common and FDA-recommended method is allometric scaling, which uses body surface area (BSA) to establish a Human Equivalent Dose (HED) or an Animal Equivalent Dose (AED).[13][14]

Principle of Allometric Scaling

Allometric scaling is an empirical method that relates the physiological and metabolic processes of different species to their body size.[14][15] For drug dosage conversion, it is based on the principle that drug clearance and other pharmacokinetic parameters are more closely related to an animal's body surface area than to its body weight.[16]

Allometric Scaling Formula

The calculation relies on the Km factor, which is derived by dividing the average body weight (kg) by the body surface area (m²) for a given species.[15]

Animal Equivalent Dose (AED) in mg/kg = Human Dose (mg/kg) × (Human Km / Animal Km)

To perform the calculation:

  • Convert the standard human dose to mg/kg. Assume an average adult human weight of 60 kg.

  • Use the Km factors from the table below to calculate the AED for the target animal species.

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorKm Ratio (Human Km / Animal Km)
Human 60 1.62 37 1
Mouse0.020.0066312.3
Rat0.150.02566.2
Rabbit1.80.15123.1
Dog100.50201.8
Monkey30.24123.1
(Data sourced from FDA guidance and scientific publications on allometric scaling).[15]

Dosage Calculation Workflow

A Start with Standard Human Dose (e.g., 1000 mg) B Convert to mg/kg (Assume 60 kg human) 1000 mg / 60 kg = 16.7 mg/kg A->B E Apply Allometric Scaling Formula: AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km) B->E C Select Animal Model (e.g., Mouse) D Find Km Factors Human Km = 37 Mouse Km = 3 C->D D->E F Calculate Animal Equivalent Dose (AED) AED = 16.7 mg/kg x (37 / 3) AED ≈ 206 mg/kg E->F cluster_prep Preparation cluster_admin Administration A Obtain 1 g Vial of Ertapenem Powder B Select Reconstitution Method (IV or IM) A->B C_IV IV: Reconstitute with 10 mL of 0.9% NaCl B->C_IV IV Route C_IM IM: Reconstitute with 3.2 mL of 1% Lidocaine B->C_IM IM Route D Shake Vial Thoroughly to Dissolve C_IV->D C_IM->D E_IV IV: Dilute in 50 mL 0.9% NaCl (Final conc. ≤20 mg/mL) D->E_IV IV Route E_IM IM: Withdraw Calculated Dose (Do Not Dilute Further) D->E_IM IM Route F Administer to Animal (IV Infusion or IM Injection) E_IV->F E_IM->F

References

Application Notes and Protocols for Ertapenem-Supplemented Selective Media in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of ertapenem-supplemented selective media for the isolation, differentiation, and preliminary identification of carbapenem-resistant bacteria, particularly within the Enterobacterales order and for specific applications with other non-fermenting Gram-negative bacilli.

Application Notes

Principle and Applications

Ertapenem (B1671056), a Group 1 carbapenem (B1253116) antibiotic, serves as a highly effective selective agent in bacteriological culture media. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][2][3] Ertapenem is particularly useful for selective culture due to its high sensitivity for detecting many carbapenemase-producing organisms.[2]

The primary application of ertapenem-supplemented media is the selective isolation and differentiation of Carbapenem-Resistant Enterobacterales (CRE). By incorporating specific concentrations of ertapenem into a basal medium (e.g., Luria-Bertani (LB) Broth, Mueller-Hinton Agar (B569324) (MHA), or a chromogenic agar), it is possible to create a differential growth environment. This strategy allows for the categorization of isolates based on their level of ertapenem resistance, which often correlates with the underlying resistance mechanism.[2]

Key Applications:

  • Screening and Surveillance: Detection of CRE colonization in patients through the screening of rectal swabs, aiding in infection control measures.[2]

  • Environmental Monitoring: Isolation of carbapenem-resistant bacteria from environmental samples, such as hospital effluents and wastewater, to understand the environmental reservoir of resistance genes.[2][4]

  • Drug Development: Aiding in the characterization of novel antimicrobial agents by providing a method to select for and study resistant bacterial strains.

  • Phenotypic Differentiation of CRE: A culture-based method using varying ertapenem concentrations can distinguish between:

    • Non-Carbapenem-Resistant Enterobacterales (Non-CRE): Susceptible to low concentrations of ertapenem.

    • Non-Carbapenemase-Producing CRE (Non-CP-CRE): Often exhibit low-level resistance due to mechanisms like AmpC β-lactamase production combined with porin loss. These may grow at lower ertapenem concentrations.[2][5]

    • Carbapenemase-Producing CRE (CP-CRE): Typically show resistance to higher concentrations of ertapenem due to the production of carbapenemase enzymes (e.g., KPC, NDM, OXA-48).[2][6]

Target Organisms
  • Primary Target: Enterobacterales, including clinically significant species such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.

  • Secondary Targets: Ertapenem-supplemented media has also been evaluated for the detection of other multidrug-resistant organisms, such as Acinetobacter baumannii.[7][8] However, its utility for organisms like Pseudomonas aeruginosa is limited, as ertapenem has intrinsically lower activity against this species.[9][10]

Limitations
  • Not a Confirmatory Test: Growth on ertapenem-supplemented media is presumptive. Further identification (e.g., MALDI-TOF MS) and confirmation of the resistance mechanism (e.g., immunochromatographic assays for carbapenemases, PCR) are essential.[2]

  • Variable Expression of Resistance: Some carbapenemases, particularly certain IMP variants, may confer low-level resistance that can be difficult to detect on selective media.[2] Similarly, OXA-48-like carbapenemases can be challenging to identify phenotypically.[6]

  • Non-CP-CRE Growth: Organisms with resistance mechanisms other than carbapenemase production (e.g., porin loss combined with ESBL or AmpC expression) may grow on media with lower ertapenem concentrations, requiring careful interpretation.[2][5]

  • Antibiotic Stability: Ertapenem, like other β-lactam antibiotics, is susceptible to degradation by heat. It is crucial to add the antibiotic to the culture medium after it has cooled to an appropriate temperature (approximately 45-50°C).[11]

Data Presentation

Table 1: Differential Growth of Enterobacterales on Ertapenem-Supplemented Media

This table summarizes the expected growth patterns for different categories of β-lactam-resistant Enterobacterales based on the methodology described by Bourles et al. (2023).[2][12]

Bacterial CategoryResistance MechanismGrowth in Broth with 0.5 µg/mL ErtapenemGrowth in Broth with 4.0 µg/mL Ertapenem
Non-CRE e.g., ESBL production without porin lossNo GrowthNo Growth
Non-Carbapenemase-Producing CRE (Non-CP-CRE) ESBL or AmpC + Porin Loss/Efflux PumpGrowthNo Growth
Carbapenemase-Producing CRE (CP-CRE) KPC, NDM, VIM, IMP, OXA-48-like enzyme productionGrowthGrowth
Table 2: Performance Characteristics of Ertapenem-Supplemented Media for CRE Detection

This table provides a synthesis of performance data for ertapenem-based screening methods. Sensitivity and specificity can vary based on the specific carbapenemase prevalent in a region.

Method/MediumTarget CarbapenemaseSensitivitySpecificityReference
Ertapenem Disc Diffusion (as a marker for CRE)CP-CRE89.7%62.5%[5]
MacConkey + 0.5 mg/L Ertapenem (MacErt1)NDM, KPC, OXA-48-like100%77%[13]
MacConkey + 1.0 mg/L Ertapenem (MacErt2)NDM, KPC100%93%[13]
MacConkey + 1.0 mg/L Ertapenem (MacErt2)OXA-48-like60%93%[13]

Experimental Protocols

Protocol 1: Preparation of Ertapenem-Supplemented Agar Plates

This protocol describes the preparation of Mueller-Hinton Agar (MHA) plates supplemented with ertapenem at final concentrations of 0.5 mg/L and 1.0 mg/L (equivalent to 0.5 µg/mL and 1.0 µg/mL).

Materials:

  • Mueller-Hinton Agar powder

  • Ertapenem powder (analytical grade)

  • Sterile distilled water

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filters

  • Autoclave

  • Water bath set to 50°C

  • Sterile petri dishes (100 mm)

  • Stir plate and sterile stir bar (optional)

Procedure:

  • Prepare Basal Medium:

    • Prepare Mueller-Hinton Agar according to the manufacturer's instructions. For 1 liter, suspend 38 g of MHA powder in 1 L of distilled water.

    • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.

    • Sterilize by autoclaving at 121°C for 15 minutes.

    • After autoclaving, place the molten agar in a 50°C water bath to cool. Allow at least 1 hour for the temperature to equilibrate. Critical Step: Do not add the antibiotic to agar hotter than 55°C, as it may cause degradation.[11]

  • Prepare Ertapenem Stock Solution:

    • Note: Perform all steps involving antibiotic powder and stock solutions in a biological safety cabinet using aseptic technique.

    • Calculate the amount of ertapenem needed. For a 10 mg/mL stock solution, weigh 100 mg of ertapenem powder.

    • Dissolve the powder in 10 mL of sterile distilled water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • The stock solution can be aliquoted and stored at -20°C or colder for future use. Avoid repeated freeze-thaw cycles.

  • Supplement the Agar:

    • Once the autoclaved MHA has cooled to 50°C, place it on a stir plate (optional, but recommended for even mixing).

    • To prepare plates with a final concentration of 0.5 mg/L , add 50 µL of the 10 mg/mL ertapenem stock solution to 1 L of molten agar.

    • To prepare plates with a final concentration of 1.0 mg/L , add 100 µL of the 10 mg/mL ertapenem stock solution to 1 L of molten agar.

    • Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed. Avoid creating air bubbles.

  • Pour the Plates:

    • Pour approximately 20-25 mL of the supplemented agar into each sterile 100 mm petri dish.

    • Allow the plates to solidify at room temperature on a level surface.

    • Once solidified, store the plates inverted in sterile bags at 2-8°C. Plates should be used within 1-2 weeks.

  • Quality Control:

    • Before use, perform quality control by streaking known bacterial strains onto the plates.

    • Positive Control (Resistant): A well-characterized KPC-producing K. pneumoniae strain (e.g., ATCC BAA-1705).

    • Negative Control (Susceptible): E. coli ATCC 25922.

    • The resistant strain should show robust growth, while the susceptible strain should be inhibited.

Protocol 2: Screening of Clinical and Environmental Samples

A. Inoculation from Rectal Swabs:

  • If using a swab in transport medium (e.g., ESwab), vortex the tube for 5-10 seconds to dislodge organisms.[14]

  • Using the swab, inoculate the first quadrant of an ertapenem-supplemented agar plate. Roll the swab over the agar surface to ensure maximum transfer.[15]

  • Using a sterile inoculating loop, streak for isolation from the primary inoculum into the remaining three quadrants.

  • Alternatively, for direct plating from a swab, roll the swab over the entire surface of the agar.

  • Incubate plates aerobically at 35-37°C for 18-24 hours.

B. Inoculation from Wastewater:

  • Collect wastewater samples in sterile containers and process them as soon as possible.

  • Prepare serial dilutions of the sample (e.g., 10⁻¹ to 10⁻³) in sterile saline or phosphate-buffered saline.

  • Spread 100 µL of each dilution onto the surface of ertapenem-supplemented agar plates.[1]

  • Alternatively, use membrane filtration for larger volumes. Filter a defined volume of the water sample (e.g., 10-100 mL) through a 0.45 µm membrane filter.[16]

  • Aseptically place the membrane filter onto the surface of the selective agar plate.

  • Incubate plates aerobically at 35-37°C for 18-24 hours.

C. Interpretation of Results:

  • Examine plates for bacterial growth after incubation.

  • The absence of growth suggests the absence of bacteria resistant to the specific concentration of ertapenem used.

  • The presence of growth indicates potential carbapenem resistance.

  • If using a chromogenic agar base, note the color of the colonies for presumptive species identification as per the manufacturer's guidelines (e.g., pink/red for E. coli, blue/purple for Klebsiella/Enterobacter).[2][17]

  • Select well-isolated colonies for further investigation, including:

    • Species Identification: MALDI-TOF MS or biochemical tests.

    • Confirmation of Carbapenemase Production: Use a validated method such as an immunochromatographic lateral flow assay (for KPC, NDM, VIM, IMP, OXA-48) or PCR for specific resistance genes.[18][19]

Visualizations

Ertapenem Mechanism of Action and Resistance

Ertapenem_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Cross-linking) PBP->CellWall Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Required for Lysis Cell Lysis & Death Ertapenem Ertapenem Ertapenem->PBP Binds & Inhibits Efflux Efflux Pump Ertapenem->Efflux Pumped Out Porin Porin Channel (Mutated/Lost) Ertapenem->Porin Entry Blocked Carbapenemase Carbapenemase Enzyme (e.g., KPC, NDM) Carbapenemase->Ertapenem Hydrolyzes/ Inactivates

Caption: Ertapenem inhibits cell wall synthesis, leading to bacterial death.

Experimental Workflow for CRE Screening

CRE_Screening_Workflow Start Clinical or Environmental Sample (e.g., Rectal Swab) Inoculation Inoculate Ertapenem-Supplemented Selective Agar (0.5 or 1.0 mg/L) Start->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Growth Observe for Growth Incubation->Growth NoGrowth No Growth: Presumptive Negative for CRE Growth->NoGrowth No HasGrowth Growth Present: Presumptive Positive for CRE Growth->HasGrowth Yes Subculture Isolate Colonies for Pure Culture HasGrowth->Subculture ID Species Identification (e.g., MALDI-TOF MS) Subculture->ID Confirm Confirm Resistance Mechanism (e.g., ICT for Carbapenemases, PCR) ID->Confirm Report Final Report Confirm->Report

Caption: Workflow for the detection of CRE using ertapenem selective media.

References

Application Notes and Protocols: Ertapenem Sodium in Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem (B1671056) sodium is a parenteral carbapenem (B1253116) antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, the emergence of multidrug-resistant organisms, particularly carbapenem-resistant Enterobacteriaceae (CRE), has necessitated the exploration of combination therapies to enhance efficacy and overcome resistance. This document provides detailed application notes and protocols for investigating the synergistic potential of ertapenem in combination with other antibiotics against various clinically relevant pathogens.

The primary mechanism of synergy in ertapenem-containing combinations, especially in the double-carbapenem regimen against carbapenemase-producing organisms, is the "suicide inhibitor" model. Ertapenem has a high affinity for certain carbapenemases, such as KPC.[1] By binding to and being hydrolyzed by these enzymes, ertapenem effectively saturates the enzymatic activity, allowing a second, more stable carbapenem (like meropenem (B701) or doripenem) to reach its target penicillin-binding proteins (PBPs) and exert its bactericidal effect.[1] In other combinations, such as with daptomycin (B549167) against Vancomycin-Resistant Enterococci (VRE), ertapenem's interaction with PBPs is thought to alter the bacterial cell surface, facilitating daptomycin's binding and bactericidal action.[2][3]

I. Ertapenem in Double-Carbapenem Therapy (DCT)

Application Note

Double-carbapenem therapy, typically involving ertapenem followed by a second carbapenem like meropenem or doripenem (B194130), has emerged as a salvage treatment option for infections caused by carbapenem-resistant Klebsiella pneumoniae (CRKP) and other CRE.[4] This strategy is particularly considered for isolates that retain susceptibility to meropenem or doripenem at higher concentrations. Clinical studies have shown variable success rates, with outcomes often dependent on the site of infection and the specific carbapenemase produced by the infecting organism.

Quantitative Data Summary
CombinationPathogenType of StudyKey FindingsReference
Ertapenem + MeropenemCarbapenem-Resistant Klebsiella pneumoniae (CRKP)Retrospective CohortClinical success in 39% (7/18) of patients. Microbiologic success in 79% (11/14) of evaluable patients.[5]
Ertapenem + Meropenem/DoripenemCarbapenemase-Producing K. pneumoniaeCase SeriesSuccessful clinical and microbiological outcomes in 3 patients with pandrug-resistant infections.[1]
Ertapenem + MeropenemCRKPIn vitro (Checkerboard)Synergistic effect observed in 25.12% (51/203) of isolates.[6]
Ertapenem + MeropenemPandrug-Resistant K. pneumoniaeIn vitro (Time-Kill)Bactericidal and synergistic activity achieved and maintained at 24 hours with various concentrations of meropenem and ertapenem.[5]
Experimental Protocols

1. In Vitro Synergy Testing: Checkerboard Assay

This method is used to determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Ertapenem and Meropenem (or other carbapenem) stock solutions

    • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

    • Incubator (35°C)

    • Microplate reader (optional, for OD600 readings)

  • Protocol:

    • Prepare serial twofold dilutions of ertapenem horizontally and meropenem vertically in the microtiter plate containing CAMHB. The concentration range should span from sub-inhibitory to supra-inhibitory concentrations based on the known MICs of the individual agents against the test isolate.

    • Include wells with each antibiotic alone to determine the MIC of each drug individually. Also include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 35°C for 16-24 hours.

    • Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by reading the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FIC Index:

      • Synergy: ≤ 0.5

      • Additive/Indifference: > 0.5 to ≤ 4.0

      • Antagonism: > 4.0

2. In Vitro Synergy Testing: Time-Kill Assay

This dynamic method assesses the rate of bacterial killing by an antibiotic combination over time.

  • Materials:

    • Culture tubes with CAMHB

    • Ertapenem and Meropenem stock solutions

    • Bacterial inoculum standardized to a starting concentration of ~5 x 10^5 CFU/mL.

    • Shaking incubator (35°C)

    • Apparatus for serial dilutions and plating (e.g., micropipettes, sterile saline, agar (B569324) plates).

  • Protocol:

    • Prepare culture tubes with CAMHB containing ertapenem alone, meropenem alone, the combination of both at specific concentrations (e.g., 0.5x MIC, 1x MIC), and a growth control tube without antibiotics.

    • Inoculate each tube with the bacterial suspension.

    • Incubate the tubes at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

    • Plot the log10 CFU/mL versus time for each condition.

    • Interpretation:

      • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

      • Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum at 24 hours.

Visualizations

Double_Carbapenem_Therapy_Mechanism cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellLysis Cell Lysis PBP->CellLysis KPC Carbapenemase (e.g., KPC) Hydrolysis Hydrolysis KPC->Hydrolysis Ertapenem Ertapenem Ertapenem->KPC High Affinity 'Suicide' Substrate Meropenem Meropenem Meropenem->PBP Binds to Target Meropenem->KPC Lower Affinity

Mechanism of Double-Carbapenem Synergy

Checkerboard_Assay_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Drug A and Drug B start->prep_plate add_inoculum Add standardized bacterial inoculum prep_plate->add_inoculum incubate Incubate at 35°C for 16-24 hours add_inoculum->incubate read_results Read MICs for drugs alone and in combination incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fic->interpret end End interpret->end

Checkerboard Assay Experimental Workflow

II. Ertapenem in Combination with Daptomycin

Application Note

The combination of ertapenem and daptomycin has shown promise against vancomycin-resistant Enterococcus faecium (VRE) and methicillin-susceptible Staphylococcus aureus (MSSA).[2][3] For VRE, ertapenem is not directly active but appears to potentiate the activity of daptomycin.[2][3] In vitro studies have demonstrated synergy, leading to enhanced bacterial killing.[7] This combination may be a valuable option for treating serious infections caused by these difficult-to-treat pathogens.

Quantitative Data Summary
CombinationPathogenType of StudyKey FindingsReference
Ertapenem + DaptomycinVancomycin-Resistant Enterococcus faecium (VRE)In vitro (Time-Kill)Synergy demonstrated against all tested strains.[7][7]
Ertapenem + DaptomycinVREIn vitro (MIC reduction)Ertapenem reduced the daptomycin MIC for VRE isolates.[7]
Ertapenem + CefazolinMethicillin-Susceptible Staphylococcus aureus (MSSA)In vitro (Checkerboard)FIC index of 0.375, indicating synergy.[8]
Ertapenem + CefazolinMSSAIn vitro (Time-Kill)Bactericidal activity (>3 log10 CFU/mL reduction) with the combination, whereas individual agents were bacteriostatic.[8][8]
Experimental Protocols

1. In Vitro Synergy Testing: Checkerboard and Time-Kill Assays

The protocols are as described in Section I, with daptomycin replacing the second carbapenem. Note that for daptomycin testing, the medium should be supplemented with calcium to a final concentration of 50 mg/L.

2. In Vivo Efficacy: Murine Thigh Infection Model

This model is used to assess the in vivo efficacy of antibiotic combinations.

  • Materials:

    • Female ICR mice (or other appropriate strain), typically rendered neutropenic with cyclophosphamide (B585).

    • Bacterial inoculum prepared from an overnight culture, washed, and diluted in saline.

    • Ertapenem and daptomycin for injection.

    • Anesthetic and euthanasia agents.

    • Tissue homogenizer.

  • Protocol:

    • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

    • Inject a defined inoculum (e.g., 10^6 - 10^7 CFU) of the test organism into the thigh muscle of each mouse.

    • At a specified time post-infection (e.g., 2 hours), begin treatment with ertapenem alone, daptomycin alone, the combination, or a placebo (saline), administered subcutaneously or intraperitoneally at doses that simulate human pharmacokinetic profiles.

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the thighs, homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

    • Compare the bacterial burden between treatment groups and the control group to assess efficacy. A significant reduction in CFU/thigh in the combination group compared to the single-agent groups indicates in vivo synergy.

Visualizations

Daptomycin_Ertapenem_Synergy cluster_0 VRE Cell CellMembrane Cell Membrane PBP Penicillin-Binding Proteins (PBPs) AlteredSurface Altered Cell Surface Charge PBP->AlteredSurface Ertapenem Ertapenem Ertapenem->PBP Binds to PBPs Daptomycin Daptomycin Daptomycin->CellMembrane Targets Membrane EnhancedBinding Enhanced Daptomycin Binding & Insertion AlteredSurface->EnhancedBinding CellDeath Cell Death EnhancedBinding->CellDeath

Proposed Synergy of Ertapenem and Daptomycin

III. Ertapenem in Combination with Fosfomycin (B1673569)

Application Note

The combination of ertapenem and fosfomycin is being investigated as a potential treatment for infections caused by CRE, particularly KPC-producing K. pneumoniae.[9] In vitro studies have shown additive to synergistic effects.[10] This combination may offer an alternative therapeutic strategy, especially in cases of resistance to other agents.

Quantitative Data Summary
CombinationPathogenType of StudyKey FindingsReference
Ertapenem + FosfomycinKPC-producing K. pneumoniaeIn vitro (Checkerboard)Additive effect observed against 136 isolates.[9]
Ertapenem + FosfomycinKPC-producing K. pneumoniaeIn vitro (Time-Kill)Fosfomycin enhanced the bactericidal activity of ertapenem.[9]
Ertapenem + FosfomycinCarbapenem-Resistant Uropathogenic EnterobacteriaceaeIn vitro (Checkerboard)Additive to synergistic results across all tested CRE strains.[10]
Experimental Protocols

The protocols for in vitro synergy testing (checkerboard and time-kill assays) are as described in Section I, with fosfomycin as the second agent. It is important to note that for fosfomycin susceptibility testing, supplementation of the media with glucose-6-phosphate (G6P) at a concentration of 25 mg/L is recommended to facilitate its transport into the bacterial cell.

Visualizations

Ertapenem_Fosfomycin_CRE Ertapenem Ertapenem Synergy Synergistic/Additive Effect Ertapenem->Synergy Fosfomycin Fosfomycin Fosfomycin->Synergy CRE Carbapenem-Resistant Enterobacteriaceae (CRE) Bactericidal Enhanced Bactericidal Activity CRE->Bactericidal Synergy->CRE

Logical Relationship of Ertapenem-Fosfomycin

Disclaimer

These protocols are intended for research purposes only and should be adapted to specific experimental conditions and institutional guidelines. The clinical application of these combination therapies should be guided by susceptibility testing, clinical expertise, and current infectious diseases guidelines.

References

Application Notes and Protocols for Clinical Trial Design Evaluating New Ertapenem Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It is a critical therapeutic option for various infections, including complicated intra-abdominal infections, complicated skin and skin structure infections, community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections.[1][2] The development of new Ertapenem formulations, such as those with improved stability, alternative delivery systems (e.g., subcutaneous), or modified pharmacokinetic profiles, is crucial to enhance patient compliance, expand utility in different clinical settings, and potentially address emerging resistance.

These application notes provide a comprehensive framework for designing and executing clinical trials to evaluate new formulations of Ertapenem, ensuring robust data generation for regulatory submission and clinical adoption. The protocols outlined herein are based on established principles of antibiotic drug development and regulatory guidelines.[3][4][5]

Clinical Trial Design

The clinical development of a new Ertapenem formulation will typically follow a phased approach, from initial safety and pharmacokinetic assessments in healthy volunteers to large-scale efficacy trials in infected patients.

Phase I: Pharmacokinetics, Safety, and Tolerability

The primary objectives of Phase I studies are to assess the safety, tolerability, and pharmacokinetic (PK) profile of the new Ertapenem formulation in a small group of healthy adult volunteers.

  • Study Design: A typical Phase I study is a randomized, single-center, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.[6][7]

  • Population: Healthy adult male and female subjects.

  • Endpoints:

    • Primary: Safety and tolerability, assessed by adverse events (AEs), vital signs, physical examinations, and clinical laboratory tests.

    • Secondary: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[2][8]

Phase II: Dose-Ranging and Preliminary Efficacy

Phase II studies aim to determine the optimal dose and dosing regimen of the new formulation in a small group of patients with the target infection and to gather preliminary evidence of efficacy.[6][7]

  • Study Design: A randomized, controlled, dose-ranging study comparing different doses of the new Ertapenem formulation against the standard Ertapenem formulation or another active comparator.[6][9]

  • Population: Patients with a confirmed diagnosis of an infection for which Ertapenem is indicated.

  • Endpoints:

    • Primary: Clinical response (e.g., resolution of signs and symptoms of infection) and microbiological response (e.g., eradication of the baseline pathogen).

    • Secondary: Pharmacokinetic/pharmacodynamic (PK/PD) target attainment, safety, and tolerability.

Phase III: Confirmatory Efficacy and Safety

Phase III trials are large-scale, multicenter studies designed to confirm the efficacy and safety of the new Ertapenem formulation in a broader patient population and to compare it to the standard of care.

  • Study Design: A randomized, active-controlled, double-blind, non-inferiority trial is a common design for new antibiotic formulations.[10][11][12][13] This design aims to demonstrate that the new formulation is not clinically worse than the existing standard treatment by a pre-specified margin.[10][12]

  • Population: A large and diverse population of patients with the target infection.

  • Endpoints:

    • Primary: Clinical cure rate at the test-of-cure visit.

    • Secondary: Microbiological success rate, overall mortality, and incidence of adverse events.

Phase IV: Post-Marketing Surveillance

Post-marketing studies are conducted after the new formulation has been approved and is on the market. These studies gather additional information on the drug's long-term safety, efficacy in different populations, and potential for drug interactions.

Data Presentation

Quantitative data from the clinical trials should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Summary of Pharmacokinetic Parameters (Phase I)

Dose GroupCmax (µg/mL)Tmax (hr)AUC0-inf (µg*hr/mL)t1/2 (hr)
New Formulation (Low Dose)
New Formulation (Mid Dose)
New Formulation (High Dose)
Standard Ertapenem
PlaceboN/AN/AN/AN/A

Table 2: Clinical and Microbiological Response Rates (Phase II/III)

Treatment GroupNClinical Cure Rate (%)Microbiological Success Rate (%)
New Ertapenem Formulation
Standard Ertapenem
Difference (95% CI)

Table 3: Minimum Inhibitory Concentration (MIC) Distribution for Baseline Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli
Klebsiella pneumoniae
Staphylococcus aureus (MSSA)
Streptococcus pneumoniae

Experimental Protocols

Protocol: Stability Testing of a New Ertapenem Formulation

Objective: To evaluate the stability of the new Ertapenem formulation under various storage conditions.

Methodology:

  • Prepare three batches of the new Ertapenem formulation.

  • Store samples from each batch under the following conditions as per ICH guidelines:[14]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze for:

    • Appearance (color, clarity)

    • pH

    • Potency (using a validated HPLC method)

    • Related substances/degradation products (using a validated HPLC method)

    • For lyophilized products, reconstitution time and moisture content.

  • For injectable solutions, perform container and closure integrity testing.[15]

Protocol: In Vitro Dissolution Testing for a New Ertapenem Formulation

Objective: To determine the dissolution profile of the new Ertapenem formulation.

Methodology:

  • Utilize a USP Apparatus 4 (flow-through cell) for injectable suspensions.[16][17]

  • Prepare the dissolution medium (e.g., simulated gastric or intestinal fluid, depending on the formulation's intended use).[18][19]

  • Place the dosage form in the dissolution apparatus.

  • Maintain the temperature and flow rate at specified levels.

  • Collect samples of the dissolution medium at predetermined time intervals.

  • Analyze the concentration of Ertapenem in the collected samples using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).[19]

  • Plot the cumulative percentage of drug dissolved against time to generate the dissolution profile.

Protocol: Phase I Single Ascending Dose (SAD) Study

Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of a new Ertapenem formulation in healthy volunteers.

Methodology:

  • Recruit healthy adult volunteers who meet the inclusion/exclusion criteria.

  • Randomize subjects into sequential dose cohorts (e.g., low, medium, high dose) and a placebo group for each cohort.

  • Administer a single dose of the new Ertapenem formulation or placebo.

  • Monitor subjects for adverse events, vital signs, and ECGs for a specified period post-dose.

  • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[20]

  • Analyze plasma samples for Ertapenem concentrations using a validated bioanalytical method (e.g., LC-MS/MS).[8]

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and t1/2.

  • A safety monitoring committee will review the data from each cohort before escalating to the next dose level.

Protocol: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Attainment Analysis

Objective: To evaluate the probability of achieving the desired PK/PD targets for the new Ertapenem formulation against a range of relevant pathogens.

Methodology:

  • Pharmacokinetic Modeling: Develop a population pharmacokinetic model using the data from Phase I and II studies.

  • Pharmacodynamic Target: The primary pharmacodynamic index for carbapenems is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[20][21][22][23] A common target for carbapenems is a %fT > MIC of 40%.[21][22][23]

  • MIC Distribution: Obtain the MIC distribution for relevant clinical isolates from surveillance studies.

  • Monte Carlo Simulation:

    • Use the population PK model to simulate the pharmacokinetic profiles for a large virtual patient population.

    • For each simulated patient and each pathogen with a known MIC, calculate the %fT > MIC.

    • Determine the Cumulative Fraction of Response (CFR), which is the percentage of the simulated patient population that achieves the PK/PD target for a given pathogen population.[21][23]

  • Analysis: Evaluate the CFR for different dosing regimens of the new Ertapenem formulation to identify the optimal dosing strategy.

Visualizations

Clinical_Trial_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Formulation_Development Formulation Development In_Vitro_Studies In Vitro Studies (Stability, Dissolution) Formulation_Development->In_Vitro_Studies Animal_Studies Animal PK/PD & Toxicology In_Vitro_Studies->Animal_Studies Phase_I Phase I (Safety, PK in Healthy Volunteers) Animal_Studies->Phase_I Phase_II Phase II (Dose-Ranging, Preliminary Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmatory Efficacy & Safety) Phase_II->Phase_III Regulatory_Submission Regulatory Submission & Approval Phase_III->Regulatory_Submission Phase_IV Phase IV (Post-Marketing Surveillance) Regulatory_Submission->Phase_IV Non_Inferiority_Trial_Design Patient_Population Eligible Patient Population with Target Infection Randomization Randomization Patient_Population->Randomization Treatment_A New Ertapenem Formulation Randomization->Treatment_A Treatment_B Standard of Care (e.g., Standard Ertapenem) Randomization->Treatment_B Outcome_Assessment Primary Endpoint Assessment (e.g., Clinical Cure at Test-of-Cure) Treatment_A->Outcome_Assessment Treatment_B->Outcome_Assessment Analysis Non-Inferiority Analysis Outcome_Assessment->Analysis PK_PD_Analysis_Workflow Clinical_Data Clinical PK Data (Phase I/II) Population_PK_Model Population PK Modeling Clinical_Data->Population_PK_Model MIC_Data MIC Distribution of Pathogens Monte_Carlo Monte Carlo Simulation MIC_Data->Monte_Carlo Population_PK_Model->Monte_Carlo PK_PD_Target Define PK/PD Target (%fT > MIC) PK_PD_Target->Monte_Carlo CFR_Analysis Cumulative Fraction of Response (CFR) Analysis Monte_Carlo->CFR_Analysis Dose_Optimization Dose Regimen Optimization CFR_Analysis->Dose_Optimization

References

Ertapenem Prophylaxis in Elective Colorectal Surgery: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical use of ertapenem (B1671056) for surgical site infection (SSI) prophylaxis in elective colorectal surgery. The information is compiled from multiple clinical studies to guide further research and development in this area.

Clinical Efficacy of Ertapenem Prophylaxis

Ertapenem has been evaluated in several clinical trials for its efficacy in preventing SSIs following elective colorectal surgery. The data consistently demonstrates its non-inferiority, and in some cases superiority, to other commonly used prophylactic antibiotic regimens.

Comparative Efficacy Data

The following tables summarize the key quantitative outcomes from major clinical studies comparing ertapenem to other antibiotic prophylactic regimens.

Table 1: Prophylactic Failure and Surgical Site Infection (SSI) Rates in a Randomized, Double-Blind Trial [1]

OutcomeErtapenem Group (n=451)Cefotetan Group (n=450)Absolute Difference (95% CI)
Overall Prophylactic Failure40.2%50.9%-10.7% (-17.1 to -4.2)
Surgical Site Infection17.1%26.2%-9.1% (-14.4 to -3.7)

Table 2: Prophylactic Success and Unexplained Antibiotic Use in a Randomized Trial in a Chinese Population [2]

OutcomeErtapenem Group (n=251)Ceftriaxone/Metronidazole Group (n=248)Difference (95% CI)
Successful Prophylaxis90.4%90.3%0.1% (-5.2 to 5.5)
Unexplained Antibiotic Use4.8%4.4%0.3% (-3.6 to 4.3)

Table 3: Surgical Site Infection Rates in a Retrospective Cohort Study [3]

OutcomeErtapenem GroupNon-Ertapenem GroupIPW-weighted OR (95% CI)
Postoperative SSI3.5%2.5%1.56 (1.08–2.26)

Table 4: Incidence of Adverse Events [1][2]

Adverse EventErtapenemComparatorp-value/notes
Clostridium difficile infection1.7%0.6% (Cefotetan)P=0.22[1]
Pyrexia7.6%5.7% (Ceftriaxone/Metronidazole)Most common AE in this study[2]
Diarrhea1.7%–7%Not specifiedNoted in trials for intra-abdominal and skin infections

Experimental Protocols

The following protocols are generalized from methodologies reported in key clinical trials of ertapenem for SSI prophylaxis in elective colorectal surgery.

Patient Selection Criteria

Inclusion Criteria:

  • Adult patients (typically ≥18 years of age) scheduled for elective colorectal surgery.[2][4]

  • Surgery must be scheduled in advance, allowing for preoperative bowel preparation.

  • Patients may have benign or malignant colorectal disease.[4]

Exclusion Criteria:

  • Emergency or non-elective colorectal surgery.[4][5]

  • Active bacterial infection at the time of surgery or systemic antimicrobial therapy within 1-2 weeks prior to surgery.[1][5]

  • History of serious allergy or intolerance to β-lactam antibiotics, including carbapenems.[4]

  • Active inflammatory bowel disease involving the colon.[1]

  • Severe renal insufficiency (creatinine clearance ≤30 mL/min).[4]

  • Pregnancy or lactation.[4]

  • Concomitant surgical procedures that could confound the results.[5]

Ertapenem Administration Protocol

Dosage and Timing:

  • A single 1-gram dose of ertapenem is administered intravenously.[6]

  • The infusion should be completed within 1 hour prior to the initial surgical incision.[6]

Preparation and Administration:

  • Reconstitute a 1-gram vial of ertapenem with 10 mL of 0.9% Sodium Chloride Injection or Water for Injection.[7]

  • Shake well to dissolve the contents.[7]

  • Immediately transfer the reconstituted solution to 50 mL of 0.9% Sodium Chloride Injection.[7]

  • Infuse the diluted solution intravenously over a period of 30 minutes.[7]

  • The infusion should be completed within 6 hours of reconstitution.[7]

Note: Do not use diluents containing dextrose.[7]

Diagnosis of Surgical Site Infection (SSI)

The diagnosis of SSI should be based on the criteria established by the Centers for Disease Control and Prevention (CDC).[8][9]

Superficial Incisional SSI:

  • Occurs within 30 days of the operation.[9]

  • Involves only the skin or subcutaneous tissue of the incision.[9]

  • Presents with at least one of the following:

    • Purulent drainage from the superficial incision.[8]

    • Organisms isolated from an aseptically obtained culture of fluid or tissue from the superficial incision.[8]

    • At least one sign or symptom of infection (pain or tenderness, localized swelling, redness, or heat) and the superficial incision is deliberately opened by a surgeon, unless the incision is culture-negative.[8]

    • A diagnosis of superficial incisional SSI by the surgeon or attending physician.[8]

Deep Incisional SSI:

  • Occurs within 30 or 90 days of the operation, depending on the procedure.

  • Involves deep soft tissues of the incision (e.g., fascial and muscle layers).[10]

  • Presents with at least one of the following:

    • Purulent drainage from the deep incision but not from the organ/space component of the surgical site.

    • A deep incision that spontaneously dehisces or is deliberately opened by a surgeon when the patient has at least one of the following signs or symptoms: fever (>38°C), localized pain, or tenderness, unless the site is culture-negative.

    • An abscess or other evidence of infection involving the deep incision found on direct examination, during reoperation, or by histopathologic or radiologic examination.

Organ/Space SSI:

  • Occurs within 30 or 90 days of the operation.

  • Involves any part of the anatomy, other than the incision, which was opened or manipulated during an operation.

  • Presents with at least one of the following:

    • Purulent drainage from a drain that is placed through a stab wound into the organ/space.

    • Organisms isolated from an aseptically obtained culture of fluid or tissue in the organ/space.

    • An abscess or other evidence of infection involving the organ/space that is found on direct examination, during reoperation, or by histopathologic or radiologic examination.

Visualized Pathways and Workflows

Ertapenem's Mechanism of Action

Ertapenem, a carbapenem (B1253116) antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[11][12] It has a high affinity for penicillin-binding proteins (PBPs), particularly PBP-2 and PBP-3 in Escherichia coli.[3][13]

ertapenem_mechanism cluster_ertapenem Ertapenem cluster_bacterium Bacterial Cell Ertapenem Ertapenem PBP Penicillin-Binding Proteins (PBPs) (e.g., PBP-2, PBP-3) Ertapenem->PBP Binds to and Inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to weakened cell wall

Caption: Ertapenem inhibits bacterial cell wall synthesis.

Pathophysiology of Surgical Site Infection

The development of a surgical site infection is a complex process involving the introduction of microbial contaminants into the surgical wound, which then overwhelm the host's immune defenses.[4][14][15]

ssi_pathophysiology Contamination Microbial Contamination of Surgical Wound (Endogenous or Exogenous Flora) Overwhelm Bacterial Factors Overwhelm Host Defenses Contamination->Overwhelm HostDefense Host Immune Defenses (e.g., Neutrophils, Macrophages) HostDefense->Overwhelm BacterialFactors Bacterial Virulence Factors and Bacterial Load (>10^5 CFU/g) BacterialFactors->Overwhelm Infection Surgical Site Infection (SSI) (Inflammation, Purulence) Overwhelm->Infection Leads to clinical_trial_workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization ErtapenemArm Ertapenem Prophylaxis (1g IV 1 hr pre-op) Randomization->ErtapenemArm Group A ComparatorArm Comparator Prophylaxis (e.g., Cefotetan, Ceftriaxone/Metronidazole) Randomization->ComparatorArm Group B Surgery Elective Colorectal Surgery ErtapenemArm->Surgery ComparatorArm->Surgery FollowUp Postoperative Follow-up (e.g., 30 days) Surgery->FollowUp Outcome Outcome Assessment (SSI Diagnosis based on CDC criteria) FollowUp->Outcome

References

Troubleshooting & Optimization

Ertapenem Aqueous Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of Ertapenem (B1671056) in aqueous solutions. The information is tailored for professionals engaged in research and development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ertapenem solution appears yellow, but the freshly prepared solution was colorless. Is it degraded?

A1: A color change from colorless to pale yellow is a common observation and does not necessarily indicate a loss of potency. However, it is an indicator that degradation processes have begun. It is crucial to rely on quantitative analysis, such as High-Performance Liquid Chromatography (HPLC), to determine the actual concentration of active Ertapenem.

Q2: I'm observing a rapid loss of Ertapenem in my solution, even when stored in the refrigerator. What could be the cause?

A2: Several factors can contribute to the rapid degradation of Ertapenem, even at refrigerated temperatures (4°C)[1][2][3]:

  • pH of the solution: Ertapenem is most stable in a pH range of 5.0 to 7.5[4][5]. Solutions that are too acidic (below pH 5.0) or too alkaline (above pH 7.5) will experience accelerated degradation through acid or base-catalyzed hydrolysis, respectively[4][5][6][7].

  • Buffer type and concentration: Certain buffer species can actively catalyze the degradation of Ertapenem. Acetate, phosphate, and borate (B1201080) buffers have been shown to increase the rate of degradation[4][6]. The catalytic effect increases with higher buffer concentrations[4][7].

  • Incompatible diluents: Ertapenem is unstable in solutions containing dextrose or mannitol[2][8][9][10]. Reconstitution and dilution should be performed with 0.9% sodium chloride (normal saline) or sterile water for injection[8][10][11].

  • Concentration of Ertapenem: The degradation rate of Ertapenem can be concentration-dependent, with higher concentrations sometimes degrading more rapidly[1][12].

  • Temperature: While refrigeration slows degradation, it does not stop it entirely. Extended storage, even at 4°C, will lead to a decrease in concentration[1][2][3]. Ertapenem is very sensitive to temperature changes[1][3][13].

Q3: I see extra peaks in my HPLC chromatogram when analyzing my Ertapenem solution. What are these?

A3: The additional peaks in your chromatogram are likely degradation products of Ertapenem. The primary degradation pathways are:

  • Hydrolysis: The most common degradation pathway involves the opening of the β-lactam ring, which is essential for its antibacterial activity[5][12][13][14]. This results in the formation of an inactive open-ring metabolite[15].

  • Dimerization: Ertapenem can also form various dimeric degradation products[5][14].

The presence and size of these peaks will depend on the storage conditions (pH, temperature, time) of your solution.

Q4: Can I freeze my Ertapenem solutions for long-term storage?

A4: Freezing Ertapenem solutions is generally not recommended as it can lead to extreme variability in concentration upon thawing[2][9]. It is best to prepare solutions fresh. If short-term storage is necessary, refrigeration at 4°C is the preferred method[16]. Reconstituted solutions diluted in 0.9% Sodium Chloride Injection may be stored for 24 hours under refrigeration (5°C) and used within 4 hours after removal from refrigeration[16].

Q5: How can I minimize the degradation of Ertapenem during my experiments?

A5: To minimize degradation, adhere to the following best practices:

  • Use the right diluent: Reconstitute and dilute Ertapenem only with 0.9% sodium chloride or sterile water for injection[8][10][11]. Avoid dextrose-containing solutions[2][8][9][10].

  • Control the pH: Maintain the pH of your solution within the optimal range of 5.0 to 7.5[4][5].

  • Choose buffers carefully: If a buffer is necessary, be aware of the catalytic effects of acetate, phosphate, and borate buffers[4][6]. Use the lowest effective buffer concentration.

  • Maintain low temperatures: Prepare solutions at room temperature but store them at 4°C if not for immediate use[2][3]. Minimize the time the solution spends at room temperature[3].

  • Prepare fresh solutions: The most reliable approach is to prepare Ertapenem solutions immediately before use.

Quantitative Data on Ertapenem Degradation

The stability of Ertapenem is highly dependent on the storage conditions. The following tables summarize the degradation rates under various conditions.

Table 1: Effect of Temperature on Ertapenem Stability in 0.9% Sodium Chloride

ConcentrationTemperatureTime to 90% Remaining ConcentrationReference
100 mg/mL23°C~5.5 hours[1]
100 mg/mL4°C~2.35 days[1]
10 mg/mL25°C24 hours[17]
10 mg/mL4°C10 days[17]
20 mg/mL25°C< 24 hours[9]
20 mg/mL4°C< 10 days[9]

Table 2: pH-Dependent Degradation of Ertapenem

pHStability ProfileReference
< 5.0Acid-catalyzed degradation[5][6][7]
5.0 - 7.5Region of maximum stability[4][5][7]
> 7.5Base-catalyzed degradation[5][6][7]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ertapenem Analysis

This protocol describes a general method for determining the concentration of Ertapenem and its degradation products.

  • Chromatographic System:

    • Column: Hypersil BDS C18 (4.6 x 250 mm, 5 µm particle size)[18] or equivalent reversed-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution. A common mobile phase is acetonitrile and water (60:40 v/v) with the pH adjusted to 2.9 with orthophosphoric acid[18]. Another option is a methanol-phosphate buffer (pH 6.5, 25 mmol/L) at a ratio of 15:85 (v/v)[4][6].

    • Flow Rate: 1.2 mL/min[4][6][18].

    • Detection: UV detector at 298 nm[4][6][18].

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Ertapenem reference standard in the mobile phase or a compatible diluent (e.g., 0.9% sodium chloride) at a known concentration. Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Dilute the Ertapenem solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of Ertapenem.

    • Calculate the concentration of Ertapenem in the sample using the calibration curve.

    • Degradation products will typically elute at different retention times than the parent Ertapenem peak.

Protocol 2: Forced Degradation Study of Ertapenem

This protocol outlines how to intentionally degrade Ertapenem to identify and separate its degradation products.

  • Acid Hydrolysis:

    • Dissolve Ertapenem in a 0.1 N HCl solution.

    • Incubate the solution for a defined period (e.g., 5 minutes)[14].

    • Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve Ertapenem in a 0.1 N NaOH solution.

    • Incubate for a short duration (e.g., 2 minutes)[14].

    • Neutralize with an appropriate acid (e.g., 0.1 N HCl).

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve Ertapenem in a solution of hydrogen peroxide (e.g., 3% H₂O₂)[14].

    • Incubate and monitor the degradation over time by HPLC.

  • Thermal Degradation:

    • Incubate an aqueous solution of Ertapenem at an elevated temperature (e.g., 80°C)[19].

    • Take samples at various time points and analyze by HPLC to observe the decrease in the parent peak and the increase in degradation product peaks.

  • Photodegradation:

    • Expose a solution of Ertapenem to UV and/or white light for a specified duration (e.g., 6 hours)[20].

    • Keep a control sample in the dark.

    • Analyze both solutions by HPLC to assess the impact of light.

Visualizations

Ertapenem_Degradation_Pathway Ertapenem Ertapenem (Active β-lactam ring) Hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) Ertapenem->Hydrolysis β-lactam ring opening Dimerization Dimerization Ertapenem->Dimerization OpenRing Open-Ring Metabolite (Inactive) Hydrolysis->OpenRing Dimers Dimers (Inactive) Dimerization->Dimers

Caption: Primary degradation pathways of Ertapenem in aqueous solution.

Troubleshooting_Workflow Start Ertapenem Degradation Observed Check_pH Is the pH between 5.0 and 7.5? Start->Check_pH Check_Diluent Is the diluent 0.9% NaCl or Water? (Not Dextrose/Mannitol) Check_pH->Check_Diluent Yes Adjust_pH Adjust pH to 5.0-7.5 Check_pH->Adjust_pH No Check_Buffer Is a catalytic buffer present? (e.g., Acetate, Phosphate) Check_Diluent->Check_Buffer Yes Change_Diluent Use 0.9% NaCl or Water Check_Diluent->Change_Diluent No Check_Temp Was the solution stored at 4°C and for a limited time? Check_Buffer->Check_Temp No Change_Buffer Use a non-catalytic buffer or a lower concentration Check_Buffer->Change_Buffer Yes Use_Fresh Prepare fresh solution and minimize time at room temp. Check_Temp->Use_Fresh No Stable_Solution Solution should be more stable Check_Temp->Stable_Solution Yes Adjust_pH->Check_Diluent Change_Diluent->Check_Buffer Change_Buffer->Check_Temp Use_Fresh->Stable_Solution

Caption: Troubleshooting workflow for unexpected Ertapenem degradation.

References

Optimizing Ertapenem Concentration for Time-Kill Curve Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ertapenem (B1671056) in time-kill curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal range of Ertapenem concentrations to use in a time-kill curve experiment?

A1: The optimal concentration range for Ertapenem in a time-kill assay is dependent on the minimum inhibitory concentration (MIC) of the test organism. A typical starting point is to test a range of concentrations from 0.25x to 64x the MIC. This allows for the characterization of the full dose-response relationship, including potential paradoxical effects at very high concentrations.[1] It is advisable to perform preliminary experiments to narrow down the most informative concentration range for your specific bacterial strain.

Q2: How should I prepare and store my Ertapenem stock solutions?

A2: Ertapenem stability is concentration, temperature, and solvent-dependent. It is recommended to prepare stock solutions in a suitable buffer or solvent (e.g., 0.9% sodium chloride) and store them at 4°C for short-term use (up to 48 hours).[2][3] For longer-term storage, freezing at -20°C is possible, but repeated freeze-thaw cycles should be avoided.[4][5] Ertapenem is unstable in dextrose-containing solutions.[6] Reconstituted solutions should ideally be used within 6 hours if kept at room temperature.[6]

Q3: How does protein binding affect my Ertapenem time-kill curve results?

A3: Ertapenem is highly protein-bound, and it is the unbound (free) fraction of the drug that exerts antibacterial activity.[1][7] If your experimental medium contains serum or albumin, a significant portion of the Ertapenem will be bound and inactive. This can lead to an apparent decrease in potency. It is crucial to consider the protein binding effect when interpreting your results, especially when trying to correlate in vitro data with in vivo efficacy. The key pharmacodynamic parameter for Ertapenem is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[8][9]

Q4: What is the recommended inoculum size for a time-kill curve experiment?

A4: A starting inoculum of approximately 10^5 to 10^6 colony-forming units (CFU)/mL is standard for time-kill assays.[1] Using a consistent starting inoculum is critical for the reproducibility of your results. Higher inoculums can sometimes lead to a diminished bactericidal effect, a phenomenon known as the inoculum effect.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No bacterial killing observed, even at high Ertapenem concentrations. 1. Bacterial Resistance: The test organism may be resistant to Ertapenem. 2. Drug Inactivation: Ertapenem may have degraded due to improper storage or handling. 3. High Protein Binding: If using media with high serum content, the free drug concentration may be too low.1. Confirm the MIC of the organism before the experiment. 2. Prepare fresh Ertapenem solutions and verify their potency. 3. Consider using a lower percentage of serum in the media or calculate the expected free drug concentration.
Paradoxical Effect (Eagle Effect): Reduced killing at higher Ertapenem concentrations. This can occur with some beta-lactam antibiotics where higher concentrations can be less effective than lower concentrations.[1]Test a wider range of concentrations, including several below the MIC and several in the higher range, to fully characterize the dose-response curve.
Bacterial regrowth after initial killing. 1. Sub-optimal Concentration: The Ertapenem concentration may be too low to eradicate the entire bacterial population, allowing for the regrowth of survivors. 2. Emergence of Resistance: A resistant subpopulation may have been selected for during the experiment. 3. Drug Degradation: Ertapenem may be degrading over the course of the experiment, especially at 37°C.1. Test higher multiples of the MIC. 2. Plate samples from the regrowth phase onto agar (B569324) with and without Ertapenem to check for resistance. 3. Consider the stability of Ertapenem in your experimental setup and potentially refreshing the drug during longer experiments.
High variability between replicate experiments. 1. Inconsistent Inoculum: Variation in the starting bacterial density. 2. Pipetting Errors: Inaccurate dilution of Ertapenem or bacterial culture. 3. Clumping of Bacteria: Inadequate vortexing leading to inaccurate colony counts.1. Carefully standardize the preparation of the bacterial inoculum. 2. Calibrate pipettes and use good laboratory practices for dilutions. 3. Ensure thorough vortexing of the bacterial suspension before sampling.

Data Presentation

Table 1: Stability of Reconstituted Ertapenem Solutions

ConcentrationStorage TemperatureVehicleStability (Time to 90% of Initial Concentration)
100 mg/mL4°C0.9% NaCl~48 hours[2][3]
100 mg/mL23°C (Room Temp)0.9% NaCl~5-6 hours[2][3]
10 mg/mL & 20 mg/mL4°C0.9% NaCl> 48 hours[4]
10 mg/mL & 20 mg/mL25°C (Room Temp)0.9% NaCl< 30 hours[4]

Table 2: Recommended Ertapenem Concentration Range for Time-Kill Assays

Multiple of MICPurpose
0 (Growth Control)To ensure normal bacterial growth in the absence of the antibiotic.
0.25x, 0.5x MICTo observe effects below the inhibitory concentration.
1x, 2x, 4x MICTo assess bactericidal activity around the MIC.
8x, 16x, 32x, 64x MICTo determine the maximum killing effect and observe potential paradoxical effects.[1][10]

Experimental Protocols

Detailed Methodology for Ertapenem Time-Kill Curve Experiment

  • Bacterial Isolate Preparation:

    • From a fresh culture plate, select a few colonies and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (typically an OD600 of 0.4-0.6).

    • Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL.

  • Ertapenem Solution Preparation:

    • Reconstitute Ertapenem powder in 0.9% Sodium Chloride to create a stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution in the appropriate broth medium to achieve the desired final concentrations (e.g., 0.25x to 64x MIC).

  • Time-Kill Assay:

    • In sterile tubes or a multi-well plate, add the prepared bacterial inoculum.

    • Add the different concentrations of Ertapenem to the respective tubes/wells. Include a growth control with no antibiotic.

    • Incubate all samples at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each sample.[1][10]

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each Ertapenem concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each Ertapenem concentration.

    • Determine the rate and extent of bacterial killing. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]

Visualizations

Ertapenem_Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture in Log Phase Inoculum_Adjustment Adjust to 10^6 CFU/mL Bacterial_Culture->Inoculum_Adjustment Incubation Incubate Bacteria with Ertapenem at 37°C Inoculum_Adjustment->Incubation Ertapenem_Stock Prepare Ertapenem Stock Serial_Dilutions Create Serial Dilutions (0.25x-64x MIC) Ertapenem_Stock->Serial_Dilutions Serial_Dilutions->Incubation Sampling Sample at 0, 2, 4, 6, 8, 24 hours Incubation->Sampling Plating Serial Dilute and Plate Samples Sampling->Plating Colony_Counting Count Colonies (CFU/mL) Plating->Colony_Counting Plotting Plot log10 CFU/mL vs. Time Colony_Counting->Plotting Interpretation Determine Bactericidal Activity Plotting->Interpretation

Caption: Workflow for an Ertapenem time-kill curve experiment.

Paradoxical_Effect cluster_concentrations Ertapenem Concentration cluster_effects Bactericidal Effect Low_Conc Low (e.g., 1x-4x MIC) Increasing_Killing Increasing Killing Low_Conc->Increasing_Killing Positive Correlation Optimal_Conc Optimal (e.g., 8x-16x MIC) Max_Killing Maximum Killing Optimal_Conc->Max_Killing Peak Efficacy High_Conc High (e.g., >32x MIC) Decreased_Killing Decreased Killing High_Conc->Decreased_Killing Negative Correlation (Paradoxical)

Caption: Logical relationship of the paradoxical (Eagle) effect.

References

Technical Support Center: Overcoming Ertapenem Resistance in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Ertapenem resistance in clinical isolates of Klebsiella pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Ertapenem resistance in Klebsiella pneumoniae?

A1: Ertapenem resistance in K. pneumoniae is typically multifactorial and primarily involves a combination of the following mechanisms:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze Ertapenem. These include:

    • Extended-Spectrum β-Lactamases (ESBLs): Such as CTX-M, SHV, and TEM types.[1][2]

    • AmpC β-Lactamases: Can be plasmid-mediated or chromosomally encoded.[3][4][5]

    • Carbapenemases: Enzymes that can degrade carbapenems, such as K. pneumoniae carbapenemase (KPC) and New Delhi metallo-β-lactamase (NDM).[3][5]

  • Reduced Permeability: Alterations in the bacterial outer membrane that limit Ertapenem entry. This is most commonly due to the loss or reduced expression of outer membrane proteins (OMPs), specifically the porins OmpK35 and OmpK36.[1][2][3][4][5][6]

  • Efflux Pump Overexpression: Increased activity of efflux pumps that actively transport Ertapenem out of the bacterial cell.[3][4][5][7][8]

Q2: Why is Ertapenem more susceptible to these resistance mechanisms compared to other carbapenems like Imipenem and Meropenem?

A2: Ertapenem's molecular structure makes it more vulnerable to certain resistance mechanisms. It is more readily hydrolyzed by some ESBL and AmpC enzymes, particularly when combined with porin loss.[9][10] The combination of enzymatic degradation and reduced entry into the cell has a more significant impact on Ertapenem's efficacy compared to other carbapenems.

Q3: What are some strategies to overcome Ertapenem resistance in K. pneumoniae?

A3: Overcoming Ertapenem resistance often involves combination therapies. One promising approach is the use of double-carbapenem therapy , where Ertapenem is administered with another carbapenem (B1253116) like Meropenem or Doripenem.[11][12][13][14] The proposed mechanism is that Ertapenem acts as a "sacrificial" carbapenem, preferentially binding to and being hydrolyzed by carbapenemases, thereby allowing the second carbapenem to reach its target and exert its bactericidal effect.[11] Other strategies include combining Ertapenem with β-lactamase inhibitors or other classes of antibiotics, though clinical data on these approaches are still emerging.[15]

Troubleshooting Guides

Antimicrobial Susceptibility Testing (AST)

Q: My Ertapenem Minimum Inhibitory Concentration (MIC) results are inconsistent between different testing methods (e.g., broth microdilution, Etest, agar (B569324) dilution). What could be the cause?

A: Discrepancies in Ertapenem MICs are a known issue and can arise from several factors:

  • Inoculum Effect: Some ESBL-producing strains exhibit an inoculum effect with Ertapenem, where a higher bacterial load leads to a significant increase in the MIC.[1] Ensure your inoculum is standardized precisely to a 0.5 McFarland standard.

  • Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that are not easily detected at a standard inoculum.[2][16] These resistant subpopulations can lead to the appearance of colonies within the inhibition zone in Etests or on agar dilution plates.

  • Method-Specific Variability: Different AST methods have inherent variabilities. Automated systems may sometimes yield higher MICs compared to manual methods like agar dilution.[17]

Troubleshooting Steps:

  • Standardize Inoculum: Re-check your procedure for preparing and standardizing the bacterial inoculum to a 0.5 McFarland standard.

  • Population Analysis: To investigate heteroresistance, perform population analysis profiling by plating serial dilutions of your culture on agar plates with varying concentrations of Ertapenem.

  • Reference Method: When in doubt, consider the agar dilution method as a reference standard for determining the MIC of Ertapenem.[9][10]

Porin Analysis (SDS-PAGE)

Q: I am not getting good separation of OmpK35 and OmpK36 on my SDS-PAGE gel.

A: Poor separation of outer membrane proteins can be due to several factors in your protocol.

Troubleshooting Steps:

  • Sample Preparation: Ensure complete denaturation of your protein samples by boiling them in sample buffer containing SDS and a reducing agent for at least 10 minutes.[8] Inadequate denaturation can lead to improper migration.

  • Gel Percentage: Use an appropriate acrylamide (B121943) percentage to resolve proteins in the 30-40 kDa range, where OmpK35 and OmpK36 are typically found. A 12% or 17% separating gel is often used.[8]

  • Fresh Buffers: Prepare fresh running and sample buffers. Old or improperly prepared buffers can affect the pH and ionic strength, leading to poor resolution.

  • Voltage and Run Time: Running the gel at too high a voltage can cause "smiling" or distorted bands. Try running the gel at a lower constant voltage for a longer period.

Gene Expression Analysis (qPCR)

Q: I am seeing high variability in the Cq values for my efflux pump gene expression assays.

A: High variability in qPCR can stem from issues in RNA extraction, cDNA synthesis, or the PCR reaction itself.

Troubleshooting Steps:

  • RNA Quality: Ensure your extracted RNA is of high quality and free from contaminants. Check the A260/280 and A260/230 ratios.

  • Primer Design: Verify the specificity of your primers for the target efflux pump genes. Perform a melt curve analysis to check for non-specific amplification or primer-dimers.

  • Pipetting Accuracy: Inconsistent pipetting can introduce significant variability. Use calibrated pipettes and take care to ensure accurate and consistent volumes.

  • Reference Gene Selection: The choice of a stable reference gene is crucial for accurate normalization. Validate your reference gene(s) to ensure their expression is not affected by the experimental conditions.

Quantitative Data Summary

Table 1: Ertapenem MICs in K. pneumoniae with Different Resistance Mechanisms

Resistance MechanismErtapenem MIC Range (µg/mL)Reference(s)
ESBL production + Porin Loss (OmpK36)12 - >32[1][6]
Carbapenemase (KPC) Production≥16[6]
Efflux Pump Overexpression + Porin Loss>128[7][8]
ramR Mutation64[18]

Table 2: Prevalence of Resistance Mechanisms in Ertapenem-Resistant K. pneumoniae

Resistance MechanismPrevalenceReference(s)
ESBL and/or AmpC Production100% of isolates in one study[3][4][5]
Porin Loss (OmpK35 and/or OmpK36)86.7% of isolates in one study[3]
Efflux Pump Gene Upregulation (acrA)>50% of isolates in one study[3]
ramR Termination Mutation77.8% of isolates in one study[7][8]

Experimental Protocols

MIC Determination by Agar Dilution

This protocol is a reference method for determining the Minimum Inhibitory Concentration (MIC) of Ertapenem.

Materials:

  • Mueller-Hinton (MH) agar

  • Ertapenem powder

  • Sterile petri dishes

  • K. pneumoniae isolate

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Prepare Ertapenem Stock Solution: Prepare a stock solution of Ertapenem at a high concentration and sterilize by filtration.

  • Prepare Agar Plates: Melt MH agar and cool to 45-50°C. Add appropriate volumes of the Ertapenem stock solution to create a series of two-fold dilutions of the antibiotic in the agar. Pour the agar into petri dishes and allow to solidify.

  • Prepare Inoculum: From an overnight culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Plates: Using an inoculator, spot-inoculate the surface of each Ertapenem-containing agar plate with the prepared bacterial suspension.

  • Incubate: Incubate the plates at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of Ertapenem that completely inhibits visible bacterial growth.

Outer Membrane Protein (OMP) Analysis by SDS-PAGE

This protocol is for the visualization of OmpK35 and OmpK36 porins.

Materials:

  • K. pneumoniae isolate

  • Lysis buffer

  • Sample loading buffer (with SDS and a reducing agent)

  • Polyacrylamide gels (e.g., 12% separating gel, 4% stacking gel)

  • Electrophoresis running buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Culture and Harvest Cells: Grow the K. pneumoniae isolate overnight in a suitable broth. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells (e.g., by sonication).

  • OMP Extraction: Isolate the outer membrane fraction through differential centrifugation or using a commercial kit.

  • Protein Quantification: Determine the protein concentration of your OMP extract.

  • Sample Preparation: Mix the OMP extract with sample loading buffer and heat at 100°C for 10 minutes to denature the proteins.

  • Electrophoresis: Load the samples onto the SDS-PAGE gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. OmpK35 and OmpK36 will appear as bands in the 30-40 kDa range.

Efflux Pump Gene Expression by qPCR

This protocol quantifies the expression of efflux pump genes (e.g., acrA).

Materials:

  • K. pneumoniae isolate

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target and reference genes

Procedure:

  • RNA Extraction: Grow the K. pneumoniae isolate to the mid-logarithmic phase and extract total RNA using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme.

  • qPCR: Set up the qPCR reaction with the cDNA, primers for the target efflux pump gene and a validated reference gene, and the qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to a susceptible control strain.

Visualizations

Ertapenem_Resistance_Mechanisms cluster_cell K. pneumoniae Cell cluster_resistance Resistance Mechanisms Ertapenem Ertapenem Target (PBP) Target (PBP) Ertapenem->Target (PBP) Inhibits Cell Wall Synthesis Efflux Pump Efflux Pump Overexpression Ertapenem->Efflux Pump Pumped Out Porin Loss Porin Loss (OmpK35/36) Porin Loss->Ertapenem Blocks Entry Beta-lactamase β-lactamase (ESBL, AmpC, Carbapenemase) Beta-lactamase->Ertapenem Hydrolysis Ertapenem_outside Ertapenem Ertapenem_outside->Ertapenem Entry via Porin Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis AST Antimicrobial Susceptibility Testing (MIC Determination) OMP_Analysis Outer Membrane Protein Analysis (SDS-PAGE) AST->OMP_Analysis If Resistant Gene_Detection Resistance Gene Detection (PCR) AST->Gene_Detection If Resistant Gene_Expression Gene Expression Analysis (qPCR) Gene_Detection->Gene_Expression If Efflux Pump Genes Present Clinical_Isolate Clinical Isolate of *K. pneumoniae* Clinical_Isolate->AST Combination_Therapy_Logic cluster_drugs Double-Carbapenem Therapy Ertapenem Ertapenem Carbapenemase Carbapenemase Ertapenem->Carbapenemase Preferential Hydrolysis Meropenem Meropenem/ Doripenem Target_PBP Target (PBP) Meropenem->Target_PBP Bactericidal Effect Carbapenemase->Meropenem Reduced Hydrolysis

References

Improving the solubility of Ertapenem sodium for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Ertapenem (B1671056) sodium in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Ertapenem sodium?

A1: this compound is soluble in water and 0.9% sodium chloride (NaCl) solution.[1][2] For research purposes, sterile, deionized water is a suitable solvent. Some suppliers also report solubility in DMSO (Dimethyl sulfoxide).[3]

Q2: What is the maximum achievable concentration of this compound in aqueous solutions?

A2: The solubility of this compound in water is reported to be ≥52 mg/mL.[4] One supplier notes a solubility of 100 mg/mL in water and PBS, though ultrasonication may be needed to achieve this concentration in PBS.[5]

Q3: Are there any solvents or solutions that should be avoided?

A3: Yes, this compound is unstable in dextrose-containing solutions and mannitol.[6][7] Therefore, it is crucial to avoid using any diluents or media that contain dextrose.

Q4: How should I store this compound stock solutions?

A4: For short-term storage, reconstituted solutions in 0.9% NaCl can be kept at room temperature (25°C) for up to 6 hours or refrigerated (5°C) for 24 hours.[2] For longer-term storage, it is recommended to store stock solutions at -20°C or below.[4] One study indicated that a 100 mg/mL solution in 0.9% NaCl is stable for up to 48 hours at 4°C.[2][8] Avoid repeated freeze-thaw cycles.

Q5: What is the mechanism of action of Ertapenem?

A5: Ertapenem is a carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis.[5] It does this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. This inhibition leads to a weakening of the cell wall and ultimately cell lysis.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution

Symptoms:

  • Visible particulate matter or cloudiness in the stock solution or final assay medium.

  • Inconsistent or lower-than-expected activity in the assay.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Concentration exceeds solubility limit Prepare a new stock solution at a lower concentration. If a high concentration is necessary, gentle warming to 37°C or sonication may aid dissolution.[4]
Incompatible solvent or buffer Ensure you are using a recommended solvent like sterile water or 0.9% NaCl. Avoid dextrose-containing solutions.[6][7] The pH of the solution can also affect stability; Ertapenem is more stable in a pH-independent region between pH 5.00 to 7.50.[9]
Low temperature of concentrated stock If a concentrated stock solution has been refrigerated, allow it to come to room temperature and vortex gently before further dilution.
Interaction with components in complex media When diluting into complex media like RPMI or DMEM, add the Ertapenem solution slowly while gently mixing. Perform a small-scale pilot test to check for precipitation before preparing a large volume.
Precipitation in microplates To avoid precipitation in 96-well plates, ensure thorough mixing after adding the Ertapenem solution to the assay medium. Avoid creating high local concentrations by adding the drug to the medium, not the other way around.
Issue 2: Loss of this compound Activity in In Vitro Assays

Symptoms:

  • Higher than expected Minimum Inhibitory Concentrations (MICs).

  • Reduced efficacy in cell-based assays over time.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Degradation due to improper storage Prepare fresh stock solutions and use them within the recommended stability timeframes. For multi-day experiments, consider adding freshly diluted Ertapenem at each time point if stability in the assay medium is a concern.
Instability at physiological temperature (37°C) Ertapenem stability is temperature-dependent.[6] For long-term experiments at 37°C, the gradual degradation of the compound should be considered when interpreting results. It may be necessary to replenish the Ertapenem-containing medium periodically.
Hydrolysis of the β-lactam ring The primary degradation pathway for carbapenems is the hydrolysis of the β-lactam ring. This is influenced by pH and temperature.[10] Ensure the pH of your assay medium is within the stable range for Ertapenem (pH 5.0-7.5).[9]
Interaction with media components Some components in cell culture media may affect the stability of Ertapenem. If inconsistent results are observed, consider testing the stability of Ertapenem in your specific medium over the time course of your experiment using a bioassay or analytical method like HPLC.

Data Summary

Solubility of this compound
Solvent/BufferReported SolubilityNotes
Water≥52 mg/mL[4]-
0.9% Sodium ChlorideSoluble[1][2]Commonly used for clinical preparations.
DMSO100 mg/mL[3]Use fresh, moisture-free DMSO.
PBS100 mg/mL[5]May require ultrasonication.[5]
MES buffer (0.1 M, pH 6.5)Stable in solution[6]Used as a stabilizing buffer in some studies.[6]
Stability of Reconstituted this compound Solutions
ConcentrationStorage ConditionStability DurationReference
100 mg/mL in 0.9% NaCl4°CUp to 48 hours[2][8]
100 mg/mL in 0.9% NaCl23°C (Room Temp)Approx. 5.5 hours[2]
Diluted in 0.9% NaCl25°C (Room Temp)Within 6 hours[2]
Diluted in 0.9% NaCl5°CWithin 24 hours[2]
10 mg/mL in 0.9% NaCl5°CUp to 5 days[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, deionized water to achieve a final concentration of 10 mg/mL.

  • Vortex gently until the powder is completely dissolved. If necessary, warm the solution to 37°C for a short period or use a sonicator to aid dissolution.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or below.

Visualizations

Ertapenem's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ertapenem_Mechanism_of_Action Ertapenem's Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM_peptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM_peptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) (Transglycosylase & Transpeptidase activity) Flippase->PBP Translocation Nascent_PG Nascent Peptidoglycan PBP->Nascent_PG Transglycosylation Cell_Lysis Cell Lysis PBP->Cell_Lysis Weakened Cell Wall Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation Crosslinked_PG->Cell_Lysis Ertapenem Ertapenem Ertapenem->PBP Inhibition

Caption: Inhibition of peptidoglycan synthesis by Ertapenem.

Experimental Workflow for Determining Ertapenem MIC

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay prep_ertapenem Prepare Ertapenem Stock Solution serial_dilution Perform 2-fold Serial Dilutions of Ertapenem in Microplate prep_ertapenem->serial_dilution inoculate_plate Inoculate Microplate with Bacterial Suspension serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate Incubate at 37°C for 16-20 hours inoculate_plate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: A typical workflow for an MIC assay.

References

Minimizing non-specific binding of Ertapenem in plasma protein binding studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for minimizing non-specific binding (NSB) during in vitro plasma protein binding (PPB) studies of Ertapenem.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern in Ertapenem PPB studies?

A1: Non-specific binding refers to the adsorption of a drug to surfaces other than its intended target plasma proteins, such as labware (e.g., plastic tubes, pipette tips) and the apparatus used for separation (e.g., ultrafiltration membranes, dialysis devices).[1] This is a significant issue because it can lead to an overestimation of the bound fraction and, consequently, an underestimation of the pharmacologically active unbound drug concentration.[2] For a highly protein-bound drug like Ertapenem, even small errors in measuring the free fraction can significantly impact pharmacokinetic and pharmacodynamic (PK/PD) modeling.[3][4]

Q2: How extensively does Ertapenem bind to plasma proteins?

A2: Ertapenem is known to be highly bound to human plasma proteins. The binding is concentration-dependent, ranging from approximately 95% bound at lower concentrations (<50 µg/ml) to about 92% bound at higher concentrations (150 µg/ml).[5] This non-linear binding means the unbound fraction increases disproportionately at higher total drug concentrations.[6]

Q3: What are the primary plasma proteins that bind to Ertapenem?

A3: While albumin is a major binding protein for many drugs, studies have shown that Ertapenem's binding is more complex. The primary proteins responsible for sequestering Ertapenem in plasma include human serum albumin, fibrinogen, complement C4, haptoglobulin, α-1-antitrypsin, fibronectin, transferrin, immunoglobulin G, and hemopexin.[7][8] Notably, no significant binding to α-1-acid-glycoprotein has been observed.[7][8]

Q4: Which experimental methods are most common for determining Ertapenem PPB?

A4: The most frequently used methods for separating the bound and unbound fractions of Ertapenem are ultrafiltration (UF) and equilibrium dialysis (ED).[3][4][9] Ultrafiltration uses centrifugal force to push the unbound drug through a semi-permeable membrane, while equilibrium dialysis allows the unbound drug to diffuse across a membrane until equilibrium is reached between a plasma-containing chamber and a buffer-only chamber.[4][10][11]

Q5: What are the common sources of experimental variability and error in Ertapenem PPB assays?

A5: Key sources of error include:

  • Non-Specific Binding: Adsorption of Ertapenem to the experimental apparatus.[10]

  • Drug Stability: Ertapenem is vulnerable to hydrolysis of its beta-lactam moiety.[10] Sample pH and temperature can affect its stability.[1][12]

  • Temperature: Protein binding is temperature-sensitive. Experiments should be conducted at a consistent, physiologically relevant temperature (typically 37°C).[9][11]

  • Plasma Quality: The presence of plasticizers leaching from PVC storage bags can interfere with drug binding to plasma proteins.[2] Using plasma stored in glass tubes is recommended.[2]

  • Assay Conditions: Buffer pH and ionic strength can influence the charge of both the drug and proteins, affecting binding interactions.[11][13]

Troubleshooting Guide

This guide addresses common problems encountered during Ertapenem PPB studies.

Issue 1: Low Overall Drug Recovery

Low recovery, where the sum of the drug measured in the free and bound fractions is significantly less than the initial amount, can indicate NSB or drug degradation.

Potential Cause Recommended Action
Non-Specific Binding to Apparatus - Pre-treatment: Pre-saturate the device by incubating it with a high concentration of the drug or a solution of a blocking protein like bovine serum albumin (BSA) before the experiment.[13] - Material Selection: Use low-binding materials, such as silanized glass vials or polypropylene (B1209903) tubes. - Additives: Consider adding a low concentration (e.g., 0.01% v/v) of a non-ionic surfactant or an excipient like Solutol® to the buffer to reduce hydrophobic interactions with the apparatus.[2][13][14]
Drug Degradation (Hydrolysis) - pH Control: Ensure the plasma and buffer are maintained at a physiological pH of 7.4.[9] Ertapenem stability can be compromised at different pH values. - Stabilizing Agent: Add a stabilizing buffer, such as 0.1 M MES buffer at pH 6.5, to the ultrafiltrate immediately after separation to prevent degradation before analysis.[10] - Temperature Control: Keep samples on ice or at 4°C during preparation and perform incubations at a controlled 37°C.[12] Avoid repeated freeze-thaw cycles.[1]
Analytical Interference - Matrix Effects: If using LC-MS/MS, co-eluting substances from plasma or dosing vehicles (e.g., Cremophor, Tween 80) can cause ion suppression.[15] Ensure proper chromatographic separation and consider using solid-phase extraction (SPE) for sample cleanup.[15]
Issue 2: High Variability Between Replicates

Inconsistent results across identical samples can obscure the true binding value.

Potential Cause Recommended Action
Inconsistent Temperature - Use a calibrated, humidified incubator set to 37°C to prevent temperature fluctuations and sample evaporation during incubation.[9][11]
Inconsistent Timing - Ensure that incubation times are precisely controlled for all samples. For equilibrium dialysis, verify that the incubation time is sufficient to reach equilibrium.[11]
Pipetting/Volume Errors - Use calibrated pipettes and proper technique. Small volume errors can lead to significant concentration differences, especially when working with highly bound compounds.
Incomplete Mixing - Gently vortex samples after spiking with Ertapenem to ensure a homogenous solution before aliquoting into the assay device.

Experimental Protocols

Protocol 1: Ultrafiltration (UF) Method

This protocol is based on methodologies used for determining unbound Ertapenem concentrations.[9][10][16]

  • Preparation:

    • Thaw frozen plasma (preferably stored in glass) in a water bath at 37°C.

    • Prepare Ertapenem stock solutions in an appropriate solvent.

    • Spike the plasma with Ertapenem to achieve the desired final concentrations. Gently mix and allow it to equilibrate for 15-30 minutes at 37°C.

  • Device Pre-Conditioning (Optional, to reduce NSB):

    • Pre-rinse the ultrafiltration device (e.g., Nanosep Omega 10 kD or Centrifree® YM-30) by passing a buffer solution through it.[9][16]

  • Ultrafiltration:

    • Add 300-1000 µL of the spiked plasma to the sample reservoir of the ultrafiltration device.[9][10]

    • Buffer the plasma if necessary. One study added 10 µL of 3M potassium phosphate (B84403) (pH 7.5) to 300 µL of plasma to maintain a final pH of 7.4.[9]

    • Centrifuge the device at 1,500 x g for 20-30 minutes at 37°C.[9][16] Note: The centrifugation temperature is critical.

  • Sample Collection & Stabilization:

    • Immediately collect the ultrafiltrate (which contains the unbound drug).

    • To prevent degradation, mix the filtrate 1:1 with a stabilizing agent (e.g., 0.2 M citrate (B86180) buffer, pH 6.5 or 0.1 M MES buffer, pH 6.5).[10][16]

    • Store samples at -70°C or -80°C until analysis.[10][16]

  • Analysis:

    • Analyze the stabilized ultrafiltrate and a diluted aliquot of the total plasma sample using a validated HPLC-UV or LC-MS/MS method.[10][16]

Data Summary

Table 1: Reported Plasma Protein Binding of Ertapenem

Ertapenem ConcentrationPercent Bound (fu %)MethodSpeciesReference
< 50 µg/mL~95%Not SpecifiedHuman[5]
150 µg/mL~92%Not SpecifiedHuman[5]
Various73.8 ± 11.6%In vitro microdialysisHuman[3]

Visualizations

Workflow for Ultrafiltration PPB Assay

The following diagram outlines the key steps in an ultrafiltration-based plasma protein binding experiment, highlighting stages where non-specific binding is a primary concern.

cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep_plasma Thaw Plasma (37°C) spike_drug Spike with Ertapenem prep_plasma->spike_drug equilibrate Equilibrate (37°C) spike_drug->equilibrate load_uf Load Sample into Ultrafiltration Device equilibrate->load_uf centrifuge Centrifuge at 37°C load_uf->centrifuge collect Collect Ultrafiltrate (Unbound Drug) centrifuge->collect nsb_node CRITICAL NSB POINT: Drug binds to filter membrane and/or device plastic. centrifuge->nsb_node stabilize Add Stabilizing Buffer collect->stabilize analyze Analyze via HPLC or LC-MS/MS stabilize->analyze

Caption: Workflow for an Ertapenem ultrafiltration assay.

Troubleshooting Logic for Low Drug Recovery

This decision tree provides a logical path for diagnosing the cause of low overall drug recovery in a PPB experiment.

cluster_nsb_actions NSB Solutions cluster_degradation_actions Degradation Solutions start Problem: Low Drug Recovery check_nsb Investigate NSB to Apparatus start->check_nsb Is recovery low in buffer-only controls? check_degradation Investigate Drug Degradation start->check_degradation Is recovery low in plasma samples? action_presoak Pre-soak device check_nsb->action_presoak action_additives Use additives (e.g., surfactant) check_nsb->action_additives action_materials Change labware material check_nsb->action_materials action_stabilizer Add stabilizing agent post-separation check_degradation->action_stabilizer action_ph Verify/control pH check_degradation->action_ph action_temp Strict temperature control check_degradation->action_temp

Caption: Decision tree for troubleshooting low drug recovery.

References

Technical Support Center: Ertapenem Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during Ertapenem MIC value determination for quality control (QC) strains.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Ertapenem MIC values for a quality control (QC) strain are consistently out of the acceptable range. What are the initial steps to troubleshoot this?

A1: When your QC strain yields out-of-range Ertapenem MIC values, it is crucial to systematically investigate potential sources of error. An out-of-range QC result invalidates the entire batch of tests, and patient results should not be reported.

Initial Troubleshooting Steps:

  • Review Clerical Errors: Double-check all data entry and transcription for any manual errors.

  • Confirm QC Strain Identity and Purity: Ensure you are using the correct ATCC strain and that the culture is pure. Streak the QC strain onto an appropriate agar (B569324) plate to check for purity.

  • Check Inoculum Preparation: The density of the bacterial inoculum is a critical factor. Verify that the turbidity of your suspension matches a 0.5 McFarland standard. An inoculum that is too dense can lead to falsely elevated MICs, while an overly diluted inoculum can result in falsely low MICs.

  • Examine Media and Reagents:

    • Media: Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Lot-to-lot variability in media can affect results. The concentration of divalent cations like Ca²⁺ and Mg²⁺ is particularly important for carbapenem (B1253116) activity.

    • Ertapenem: Verify the expiration date and proper storage of your Ertapenem stock solution and prepared dilutions. Ertapenem can be susceptible to degradation, so preparing fresh dilutions is recommended.

  • Verify Incubation Conditions: Confirm that the incubator temperature is maintained at 35°C ± 2°C and that the incubation time is within the recommended 16-20 hours for non-fastidious organisms.

Q2: The Ertapenem MIC for my Escherichia coli ATCC® 25922™ is consistently one dilution higher than the acceptable range. What could be the specific cause?

A2: A consistent one-dilution shift upwards in your MIC for E. coli ATCC® 25922™ often points to a subtle but systematic error.

Potential Causes for Falsely High MICs:

  • Inoculum Density: This is the most common cause. Re-standardize your inoculum carefully against a 0.5 McFarland standard.

  • Ertapenem Potency: If the Ertapenem stock has degraded due to improper storage or age, its effective concentration will be lower, leading to apparent higher MICs. Prepare a fresh stock solution from a new lot of Ertapenem powder if possible.

  • Media Cation Content: Inadequate concentrations of magnesium and calcium ions in the Mueller-Hinton broth can affect the activity of carbapenems. Verify the media specifications with the manufacturer.

Q3: Can the type of MIC testing method (e.g., broth microdilution, Etest®, automated systems) affect the Ertapenem MIC results for QC strains?

A3: Yes, different testing methodologies can sometimes produce variable results. While standardized methods should yield results within the acceptable QC range, discrepancies can occur. Automated systems like VITEK® 2 may sometimes yield higher Ertapenem MICs compared to reference methods like broth microdilution or Etest®. It is essential to follow the manufacturer's specific instructions for QC procedures for the particular system you are using. If you observe persistent discrepancies, it may be necessary to confirm the results with a reference broth microdilution method.

Q4: What are "trailing" and "skipped wells" and how should they be interpreted for Ertapenem MIC testing?

A4:

  • Trailing: This phenomenon is characterized by reduced, but not completely inhibited, bacterial growth across a range of antibiotic concentrations. For Ertapenem, the MIC should be recorded as the lowest concentration that shows a significant inhibition of growth compared to the positive control well.

  • Skipped Wells: This occurs when a well with a higher concentration of Ertapenem shows bacterial growth, while a well with a lower concentration does not. This is often due to technical errors such as splashing between wells, pipetting errors, or contamination. A result with skipped wells is generally considered invalid, and the test for that isolate should be repeated.

Ertapenem MIC Quality Control Ranges

It is imperative to use the most current version of the guidelines from regulatory bodies for quality control ranges. The acceptable MIC ranges for Ertapenem against commonly used QC strains are published by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Quality Control StrainRegulatory BodyAcceptable MIC Range (µg/mL)
Escherichia coli ATCC® 25922™CLSI0.008 - 0.06
Escherichia coli ATCC® 25922™EUCAST0.008 - 0.06
Klebsiella pneumoniae ATCC® 700603™CLSI0.06 - 0.25

Note: These ranges are subject to change. Always refer to the latest published documents from CLSI (M100 series) and EUCAST.

Experimental Protocol: Broth Microdilution for Ertapenem MIC Determination

This protocol is based on the CLSI guidelines for broth microdilution testing.

1. Preparation of Materials:

  • Ertapenem analytical standard

  • Appropriate solvent for Ertapenem (e.g., sterile water or buffer)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Quality control strains (E. coli ATCC® 25922™, K. pneumoniae ATCC® 700603™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Calibrated pipettes and sterile tips

2. Preparation of Ertapenem Dilutions:

  • Prepare a stock solution of Ertapenem at a concentration at least 10-fold higher than the highest concentration to be tested.

  • Perform serial two-fold dilutions of the Ertapenem stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate.

  • Dispense 50 µL of each Ertapenem dilution into the appropriate wells of the 96-well plate.

  • Include a growth control well (containing 50 µL of CAMHB without antibiotic) and a sterility control well (containing 100 µL of uninoculated CAMHB).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the QC strain.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

  • Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized and diluted inoculum to each well of the microtiter plate (except the sterility control well), bringing the total volume to 100 µL.

  • Seal the plate or cover it with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Reading the Results:

  • After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of Ertapenem that completely inhibits visible growth of the organism as detected by the unaided eye.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Compare the obtained MIC value for the QC strain with the acceptable ranges provided by CLSI or EUCAST.

Visualizations

Ertapenem_MIC_Variability_Factors MIC_Variability Ertapenem MIC Variability Inoculum Inoculum Preparation MIC_Variability->Inoculum Media Growth Medium MIC_Variability->Media Antibiotic Ertapenem Solution MIC_Variability->Antibiotic Incubation Incubation Conditions MIC_Variability->Incubation Methodology Testing Method MIC_Variability->Methodology Reading Result Interpretation MIC_Variability->Reading Inoculum_Density Incorrect Density Inoculum->Inoculum_Density Inoculum_Purity Contamination/Purity Inoculum->Inoculum_Purity Media_Cations Cation Concentration (Ca²⁺, Mg²⁺) Media->Media_Cations Media_pH Incorrect pH Media->Media_pH Antibiotic_Potency Degradation/Potency Antibiotic->Antibiotic_Potency Antibiotic_Dilution Pipetting Errors Antibiotic->Antibiotic_Dilution Incubation_Temp Temperature Fluctuation Incubation->Incubation_Temp Incubation_Time Incorrect Duration Incubation->Incubation_Time Method_Diff Automated vs. Manual Methodology->Method_Diff Reading_Error Subjective Interpretation Reading->Reading_Error

Caption: Factors contributing to variability in Ertapenem MIC results.

Troubleshooting_Workflow Start Out-of-Range Ertapenem QC MIC Result Check_Clerical Review Data Entry and Transcription Start->Check_Clerical Error_Found Error Found? Check_Clerical->Error_Found Correct_Error Correct Error and Re-evaluate Results Error_Found->Correct_Error Yes Investigate_Technical Investigate Technical Issues Error_Found->Investigate_Technical No Correct_Error->Start Check_Inoculum Verify Inoculum Prep (0.5 McFarland, Purity) Investigate_Technical->Check_Inoculum Check_Media Check Media (Lot #, Cations, pH) Investigate_Technical->Check_Media Check_Antibiotic Check Ertapenem (Storage, Prep Date) Investigate_Technical->Check_Antibiotic Check_Incubation Verify Incubation (Temp, Time) Investigate_Technical->Check_Incubation Repeat_Test Repeat QC Test with New Reagents/Inoculum Check_Inoculum->Repeat_Test Check_Media->Repeat_Test Check_Antibiotic->Repeat_Test Check_Incubation->Repeat_Test QC_Pass QC in Range? Repeat_Test->QC_Pass Report_Results Report Patient Results QC_Pass->Report_Results Yes Contact_Support Contact Manufacturer/ Reference Lab QC_Pass->Contact_Support No

Strategies to prevent the emergence of Ertapenem resistance during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the emergence of ertapenem (B1671056) resistance during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ertapenem resistance emergence in vitro?

A1: The emergence of ertapenem resistance in laboratory settings, particularly in Enterobacterales like E. coli and Klebsiella pneumoniae, is primarily driven by a combination of two key mechanisms:

  • Production of β-lactamases: The presence and overexpression of certain β-lactamase enzymes, such as Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, can hydrolyze ertapenem, although often weakly. While these enzymes alone may not confer high-level resistance, they are a critical first step.

  • Porin Loss or Modification: Reduced permeability of the bacterial outer membrane due to the loss or functional modification of porin channels (like OmpC and OmpF in E. coli or OmpK35 and OmpK36 in K. pneumoniae) is a crucial contributing factor. This restricts the entry of ertapenem into the periplasmic space, allowing the existing β-lactamases to effectively neutralize the lower intracellular antibiotic concentration.

The combination of these two factors is the most common pathway to clinically significant ertapenem resistance in the absence of a carbapenemase enzyme.

Q2: How can I minimize the risk of selecting for ertapenem-resistant mutants in my experiments?

A2: To minimize the selection of resistant mutants, consider the following strategies in your experimental design:

  • Optimize Ertapenem Concentration: Use a concentration of ertapenem that is sufficiently high to inhibit the growth of both the susceptible parent strain and potential single-step mutants. Sub-inhibitory concentrations can enrich for resistant subpopulations.

  • Control Inoculum Size: A larger initial bacterial population increases the probability that a pre-existing resistant mutant is present. Use a standardized and, if possible, lower inoculum size for your experiments. The standard inoculum for susceptibility testing is typically around 5 x 10^5 CFU/mL.

  • Limit Duration of Exposure: Prolonged exposure to ertapenem, especially at sub-lethal concentrations, provides a strong selective pressure for the emergence of resistance. Design your experiments with the shortest effective exposure time.

  • Consider Combination Therapy: If your experimental design allows, using ertapenem in combination with another antibiotic with a different mechanism of action can reduce the likelihood of resistance emerging to either drug alone.

  • Utilize a "Mutant Prevention Concentration" (MPC) Approach: The MPC is the lowest antibiotic concentration that prevents the growth of all single-step resistant mutants in a large bacterial population (>10^10 CFU). While technically demanding to determine, conducting experiments at or above the MPC can significantly reduce the emergence of resistance.

Q3: What is a serial passage experiment and how can it help me study ertapenem resistance?

A3: A serial passage experiment is a method used to study the evolution of antibiotic resistance in a controlled laboratory setting.[1] The process involves repeatedly exposing a bacterial population to an antibiotic and then subculturing the surviving bacteria into fresh media with the antibiotic.[1] This mimics the selective pressure that can lead to the development of resistance over time. For ertapenem, this can help you determine how quickly resistance emerges, the typical increase in the Minimum Inhibitory Concentration (MIC), and the genetic changes that accompany the development of resistance.

Q4: What is the "inoculum effect" and how does it relate to ertapenem resistance?

A4: The inoculum effect is a phenomenon where the MIC of an antibiotic increases as the starting bacterial inoculum size increases. This is particularly relevant for β-lactam antibiotics like ertapenem when tested against β-lactamase-producing bacteria. A higher bacterial density means a higher concentration of β-lactamase enzymes, which can degrade the antibiotic and lead to apparent resistance at standard testing concentrations. It is crucial to standardize the inoculum in your experiments to obtain reproducible results.

Troubleshooting Guides

Issue 1: High background of resistant colonies on selection plates.

Possible Cause Troubleshooting Step
Pre-existing resistant mutants in the starting culture. 1. Start your experiment from a single, isolated colony to ensure a genetically homogenous population.2. Screen your starting culture for pre-existing resistance before beginning the experiment.3. Reduce the initial inoculum size plated on the selective media.
Ertapenem concentration is too low. 1. Verify the MIC of your bacterial strain.2. Increase the concentration of ertapenem in your selection plates to a level that effectively inhibits the parent strain and potential low-level resistant mutants.
Degradation of ertapenem in the media. 1. Prepare fresh ertapenem stock solutions and agar (B569324) plates for each experiment.2. Store ertapenem stock solutions at the recommended temperature and for the specified duration.
Contamination of the bacterial culture. 1. Perform a Gram stain and streak for purity to ensure your culture is not contaminated with a more resistant organism.2. Use strict aseptic techniques throughout your experiment.

Issue 2: Inconsistent or non-reproducible MIC results for ertapenem.

Possible Cause Troubleshooting Step
Inoculum size is not standardized. 1. Carefully standardize your bacterial inoculum to 0.5 McFarland before each experiment.2. Perform viable cell counts (CFU/mL) on your inoculum to ensure consistency.
Variability in media preparation. 1. Use the same batch of Mueller-Hinton broth or agar for all related experiments.2. Ensure the pH of the media is within the recommended range.
Improper incubation conditions. 1. Incubate plates or tubes at a consistent temperature and for the same duration in each experiment.2. Ensure proper atmospheric conditions (e.g., ambient air).
Reader variability in endpoint determination. 1. Establish clear and consistent criteria for determining the MIC endpoint (e.g., the lowest concentration with no visible growth).2. Have a second researcher independently read the results to ensure consistency.

Quantitative Data Summary

Table 1: Representative Ertapenem MIC Shifts in E. coli with Different Resistance Mechanisms.

Strain/Condition Resistance Mechanism(s) Typical Ertapenem MIC (µg/mL) Fold Increase in MIC (vs. Wild-Type)
Wild-Type E. coliNone0.015 - 0.061x
ESBL-producing E. coliCTX-M-type ESBL0.125 - 0.58-32x
Porin-deficient E. coliOmpC/OmpF loss0.25 - 116-64x
ESBL + Porin DeficiencyCTX-M-type ESBL + OmpC/OmpF loss>8>512x

Note: These are representative values and can vary depending on the specific bacterial strain and experimental conditions.

Table 2: Spontaneous Mutation Frequencies for Ertapenem Resistance.

Bacterial Species Ertapenem Concentration for Selection Approximate Mutation Frequency
Escherichia coli (ESBL-producing)1x - 4x MIC10⁻⁷ to 10⁻⁸
Klebsiella pneumoniae1x - 4x MIC10⁻⁶ to 10⁻⁷
Pseudomonas aeruginosa2x - 8x MIC10⁻⁷ to 10⁻⁹

Note: Mutation frequency is highly dependent on the bacterial strain, the selective concentration of the antibiotic, and the experimental method used.

Experimental Protocols

Protocol 1: Broth Microdilution for Ertapenem MIC Determination (CLSI Guidelines)

Objective: To determine the minimum inhibitory concentration (MIC) of ertapenem against a bacterial isolate.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ertapenem stock solution

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Ertapenem Dilutions:

    • Perform serial two-fold dilutions of the ertapenem stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 32 µg/mL to 0.008 µg/mL).

    • Include a growth control well (no ertapenem) and a sterility control well (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend several colonies in saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate the Plate:

    • Add the diluted bacterial suspension to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of ertapenem that completely inhibits visible bacterial growth.

Protocol 2: Serial Passage Experiment to Induce Ertapenem Resistance

Objective: To induce and track the development of ertapenem resistance in a bacterial strain over time.

Materials:

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ertapenem stock solution

  • Sterile culture tubes or a 96-well plate

Procedure:

  • Day 0 (Baseline MIC):

    • Determine the baseline MIC of ertapenem for your starting bacterial strain using the broth microdilution protocol.

  • Day 1 (First Passage):

    • Inoculate a culture tube or well containing CAMHB with 0.5x the baseline MIC of ertapenem with the bacterial strain.

    • Incubate for 16-20 hours at 35°C ± 2°C.

  • Day 2 onwards (Subsequent Passages):

    • Determine the MIC of the culture from the previous day.

    • Inoculate a new tube/well containing CAMHB with 0.5x the newly determined MIC with a small volume of the previous day's culture.

    • Repeat this process for a set number of days (e.g., 14-21 days).

  • Analysis:

    • Plot the MIC of ertapenem over time to visualize the development of resistance.

    • At various time points, isolates can be stored for further analysis (e.g., whole-genome sequencing to identify mutations).

Visualizations

Ertapenem_Resistance_Mechanism Ertapenem Ertapenem Porin Porin Channel (OmpC/F, OmpK35/36) Ertapenem->Porin Ertapenem_Peri Ertapenem PBP Penicillin-Binding Proteins (PBPs) Ertapenem_Peri->PBP Inhibition Beta_Lactamase ESBL/AmpC β-Lactamase Ertapenem_Peri->Beta_Lactamase Cell_Lysis Cell Lysis PBP->Cell_Lysis Hydrolysis Ertapenem Hydrolysis Beta_Lactamase->Hydrolysis Outer_Membrane Outer Membrane Porin->Ertapenem_Peri Porin_Loss Porin Loss/ Modification Porin_Loss->Porin Reduced_Influx Reduced Influx Reduced_Influx->Ertapenem_Peri Reduced Concentration Resistance Ertapenem Resistance Hydrolysis->PBP

Caption: Mechanism of Ertapenem Resistance in Enterobacterales.

Serial_Passage_Workflow cluster_day0 Day 0 cluster_day1 Day 1 cluster_dayN Day 2 to N Start Start with Bacterial Isolate MIC0 Determine Baseline MIC of Ertapenem Start->MIC0 Inoculate1 Inoculate Culture with 0.5x Baseline MIC MIC0->Inoculate1 Incubate1 Incubate 16-20h Inoculate1->Incubate1 MIC_N Determine MIC of Previous Day's Culture Incubate1->MIC_N InoculateN Inoculate New Culture with 0.5x New MIC MIC_N->InoculateN IncubateN Incubate 16-20h InoculateN->IncubateN IncubateN->MIC_N Repeat for Desired Duration Analysis Analyze MIC Trend and Genotype of Isolates IncubateN->Analysis

Caption: Experimental Workflow for a Serial Passage Experiment.

References

Impact of pH on the stability and activity of Ertapenem solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ertapenem (B1671056) Solutions

Welcome to the technical support center for Ertapenem solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and activity of Ertapenem. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Ertapenem in aqueous solutions?

A1: The maximum stability for Ertapenem in aqueous solutions is observed in the pH range of 5.00 to 7.50.[1][2][3] Within this range, the most favorable pH for stability is 6.50.[2] Outside of this window, the degradation of Ertapenem is catalyzed by acids (below pH 5.00) and bases (above pH 7.50).[1][2][3]

Q2: How does pH affect the antibacterial activity of Ertapenem?

A2: The antibacterial activity of Ertapenem can be significantly impaired at acidic pH values.[4][5] Studies conducted in human urine have shown that pH values below 6 lead to a reduction in its antimicrobial efficacy against various bacteria.[4][5] Conversely, an acidic urinary pH has been associated with more effective elimination of bacteriuria in some clinical contexts, while alkaline urine may prolong the time to negative urine cultures.[6]

Q3: What are the primary degradation pathways for Ertapenem?

A3: The primary degradation pathway for Ertapenem, like other carbapenems, involves the hydrolysis of the β-lactam ring.[7][8] This process is the main cause of its instability in aqueous solutions and leads to a loss of antibacterial activity.[1][7] The rate of this hydrolysis is catalyzed by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis).[1][9] In addition to hydrolysis, dimer formation can also occur, particularly in more concentrated solutions.[8]

Q4: Can buffer systems influence the stability of Ertapenem solutions?

A4: Yes, buffer systems can have a significant catalytic effect on the degradation of Ertapenem.[1][3][9] The degradation rate increases with higher buffer concentrations.[1][3] Studies have shown that acetate, phosphate (B84403), and borate (B1201080) buffers all contribute to the catalysis of Ertapenem degradation.[1][9] Of the buffer systems studied, citrate (B86180) and borate buffers have been shown to have the greatest catalytic effects on the degradation of similar carbapenems.[2]

Q5: What are the recommended reconstitution and diluent solutions for Ertapenem?

A5: For intravenous administration, Ertapenem should be reconstituted with solutions such as Water for Injection, 0.9% Sodium Chloride Injection, or Bacteriostatic Water for Injection.[10][11] It should then be diluted in 0.9% Sodium Chloride Injection.[10][11] It is critical not to use diluents containing dextrose (α-D-glucose), as they cause unacceptable degradation.[10][12] Ertapenem is also unstable when mixed with mannitol.[7][13][14]

Troubleshooting Guide

Problem 1: My Ertapenem solution has changed color. Is it still usable?

  • Answer: Solutions of Ertapenem can range from colorless to pale yellow.[15][16] Variations in color within this range do not typically affect the potency of the product.[15][16] However, any significant color change beyond a pale yellow, or the appearance of particulate matter, may indicate substantial degradation, and the solution should be discarded. Always inspect solutions visually before use.[15]

Problem 2: I am observing a rapid loss of Ertapenem concentration in my stability study.

  • Possible Cause 1: Incorrect pH.

    • Troubleshooting: Verify that the pH of your solution is within the optimal stability range of 5.00 to 7.50.[1][2][3] Degradation accelerates significantly in acidic (below pH 5.0) or alkaline (above pH 7.5) conditions.[1][2][3]

  • Possible Cause 2: Buffer Catalysis.

    • Troubleshooting: Be aware that buffer species (e.g., acetate, phosphate) can catalyze degradation.[1][9] The degradation rate is often linearly dependent on the buffer concentration.[3] Consider using the lowest effective buffer concentration for your experiment.

  • Possible Cause 3: Elevated Temperature.

    • Troubleshooting: Ertapenem degradation is highly sensitive to temperature.[7] Reconstituted solutions are more stable when refrigerated (e.g., 4-5°C) compared to room temperature (23-25°C).[14][17] Ensure your solutions are stored at the appropriate temperature. A 5°C increase in temperature can reduce stability by as much as 60%.[7]

Problem 3: My antibacterial assay results are inconsistent.

  • Possible Cause: pH of the medium.

    • Troubleshooting: The antibacterial activity of Ertapenem is pH-dependent and can be impaired at acidic pH values (below 6.0).[4][5] Ensure the pH of your growth medium is controlled and consistent across all experiments to obtain reproducible results.

Data Presentation: pH-Dependent Stability

The stability of Ertapenem is highly influenced by the pH of the solution. The degradation generally follows pseudo-first-order kinetics.[1][3]

Table 1: pH-Rate Profile Regions for Ertapenem Degradation

pH RangePredominant ReactionStability Profile
< 5.00Acid-catalyzed hydrolysisDecreased stability
5.00 - 7.50pH-independent region (spontaneous hydrolysis)Maximum stability.[1][2][3]
> 7.50Base-catalyzed hydrolysisDecreased stability

Table 2: Impact of Buffer Systems on Ertapenem Degradation

Buffer SystemCatalytic EffectObservation
CitrateHighShowed one of the greatest catalytic effects in studies of similar carbapenems.[2]
AcetatePresentCatalyzes degradation; effect increases with concentration.[1][3][9]
PhosphatePresentCatalyzes degradation; effect increases with concentration.[1][3][9]
BoratePresentCatalyzes degradation.[9]

Experimental Protocols

Protocol 1: Stability Testing of Ertapenem Solutions via HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify Ertapenem in the presence of its degradation products.

  • Preparation of Solutions:

    • Reconstitute Ertapenem powder with an appropriate diluent (e.g., 0.9% Sodium Chloride) to a known stock concentration.

    • Prepare a series of buffered solutions at various pH values (e.g., using citrate, acetate, phosphate, and carbonate buffers) covering a range from acidic to alkaline (e.g., pH 3.5 to 8.5).[1]

    • Dilute the Ertapenem stock solution into each buffered solution to achieve the desired final concentration for the stability study.

  • Incubation:

    • Store aliquots of each prepared solution at a constant, controlled temperature (e.g., 30°C).[1]

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 6, 12, 24 hours).

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Column: LiChrospher RP-18 (5 µm, 250 mm x 4 mm).[1][9]

      • Mobile Phase: A mixture of methanol (B129727) and a phosphate buffer (e.g., 25 mmol/L, pH 6.5) in a ratio of 15:85 (v/v).[1][9]

      • Flow Rate: 1.2 mL/min.[1][9]

      • Detection: UV at 298 nm.[1][9]

    • Procedure:

      • Inject a standard volume of each sample into the HPLC system.

      • Record the chromatogram and determine the peak area corresponding to intact Ertapenem.

  • Data Analysis:

    • Generate a calibration curve using standards of known Ertapenem concentrations.

    • Calculate the concentration of Ertapenem remaining in each sample at each time point.

    • Determine the degradation kinetics by plotting the natural logarithm of the remaining concentration versus time. The slope of this line will provide the pseudo-first-order degradation rate constant (k).

Visualizations

Caption: pH-catalyzed hydrolysis of the Ertapenem β-lactam ring.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Reconstitute Ertapenem Stock Prep_Samples Dilute Stock into Buffered Solutions Prep_Stock->Prep_Samples Prep_Buffer Prepare Buffered Solutions (Varying pH) Prep_Buffer->Prep_Samples Incubate Incubate at Constant Temperature Prep_Samples->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample HPLC Analyze via Stability-Indicating HPLC Sample->HPLC Data Calculate Concentration & Degradation Rate (k) HPLC->Data

Caption: Experimental workflow for an Ertapenem stability study.

Troubleshooting_Tree Start Issue: Rapid Loss of Activity or Concentration Check_pH Is the solution pH within 5.0 - 7.5? Start->Check_pH pH_Yes Yes Check_pH->pH_Yes Yes pH_No No Check_pH->pH_No No Check_Buffer Is a buffer system (e.g., phosphate) present at high conc.? pH_Yes->Check_Buffer Cause_pH Primary Cause: Acid/Base Catalysis. Adjust pH to 6.5 for optimal stability. pH_No->Cause_pH Buffer_Yes Yes Check_Buffer->Buffer_Yes Yes Buffer_No No Check_Buffer->Buffer_No No Cause_Buffer Potential Cause: Buffer Catalysis. Reduce buffer concentration. Buffer_Yes->Cause_Buffer Check_Temp Is the solution stored above refrigeration temp (e.g., >8°C)? Buffer_No->Check_Temp Temp_Yes Yes Check_Temp->Temp_Yes Yes Temp_No No Check_Temp->Temp_No No Cause_Temp Potential Cause: Thermal Degradation. Store at 4-5°C and minimize time at RT. Temp_Yes->Cause_Temp Other Review other factors: light exposure, diluent (avoid dextrose). Temp_No->Other

Caption: Troubleshooting flowchart for Ertapenem solution instability.

References

Technical Support Center: Refinement of Ertapenem Administration Protocols in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ertapenem (B1671056) in murine infection models.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store ertapenem for animal studies?

A1: Ertapenem solution stability is concentration, temperature, and diluent-dependent. For animal dosing, it is recommended to freshly prepare solutions with sterile water for injection prior to administration[1]. If immediate use is not possible, reconstituted solutions have limited stability. A 100 mg/mL solution of ertapenem in a polypropylene (B1209903) syringe is stable for only about 30 minutes at room temperature (25°C)[2][3]. Stability can be extended to 4 hours at room temperature if the solution is first refrigerated for 24 hours[2][3]. For longer-term storage, solutions at 10 mg/mL in 0.9% sodium chloride have been shown to be stable for up to 5 days under refrigeration[4]. Do not use diluents containing dextrose, as they can degrade the drug[5][6].

Q2: What is the recommended route of administration for ertapenem in mice?

A2: Subcutaneous (SC) injection is the most common and well-documented route of administration for ertapenem in murine pharmacokinetic and pharmacodynamic (PK/PD) studies[1][7][8]. It provides reliable and consistent absorption. Intramuscular (IM) injection is also a viable alternative[5][6].

Q3: What are the key pharmacokinetic parameters of ertapenem in mice?

A3: Ertapenem exhibits linear pharmacokinetics over a range of doses in mice[8]. The elimination half-life is relatively short, and it is highly protein-bound, which is a critical factor for calculating free drug concentrations for pharmacodynamic analysis[1][9]. Key pharmacokinetic parameters are summarized in the table below.

Q4: What is the primary pharmacodynamic (PD) index that correlates with ertapenem efficacy?

A4: The efficacy of ertapenem, like other beta-lactam antibiotics, is primarily linked to the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the pathogen[7]. In neutropenic murine thigh infection models, a bacteriostatic effect is typically observed when the %fT > MIC is around 20%[10]. For more robust bactericidal activity, a target of 30-40% fT > MIC is often required[11].

Troubleshooting Guide

Q5: I am observing lower than expected efficacy in my murine infection model. What are the potential causes?

A5: Suboptimal efficacy can stem from several factors related to the drug, the host, or the pathogen. A systematic approach to troubleshooting is recommended. Key areas to investigate include the accuracy of the pathogen's MIC, the integrity and dosing of the ertapenem solution, and the specific characteristics of your infection model.

  • Verify Pathogen Susceptibility: Re-confirm the MIC of the specific bacterial strain used in your experiment. Ertapenem efficacy is directly tied to the MIC.

  • Check Drug Preparation and Administration: Ensure ertapenem solutions are freshly prepared and administered accurately. Given its limited stability at room temperature, delays between preparation and injection can lead to administration of a lower, sub-potent dose[2][12].

  • Review Dosing Regimen: Your dosing regimen must be sufficient to achieve the target %fT > MIC. For pathogens with higher MICs, the total daily dose may need to be increased or the dosing interval shortened to maintain free drug concentrations above the MIC for an adequate duration.

  • Animal Model Specifics: Factors such as the immune status of the mice (e.g., neutropenic vs. immunocompetent) can significantly impact outcomes[1]. The bacterial inoculum size can also influence efficacy[10].

The following diagram outlines a logical workflow for troubleshooting suboptimal efficacy.

G start Start: Suboptimal Efficacy Observed mic_check 1. Verify MIC of Bacterial Strain start->mic_check drug_prep 2. Review Ertapenem Preparation & Storage mic_check->drug_prep dose_admin 3. Confirm Dose & Administration Accuracy drug_prep->dose_admin pkpd_target 4. Is Dosing Regimen Achieving Target %fT > MIC? dose_admin->pkpd_target adjust_dose Adjust Dose or Dosing Interval pkpd_target->adjust_dose No model_review 5. Review Infection Model Parameters (Inoculum, Immune Status) pkpd_target->model_review Yes end Problem Resolved / Re-evaluate Experiment adjust_dose->end model_review->end

Troubleshooting workflow for suboptimal ertapenem efficacy.

Q6: My results show high variability between individual mice. What could be causing this?

A6: High variability can obscure experimental outcomes and make data interpretation difficult. Common sources of variability in murine models include:

  • Inconsistent Drug Administration: Ensure precise and consistent injection technique (e.g., subcutaneous injection volume and location). Inaccurate dosing can lead to significant differences in drug exposure between animals.

  • Animal Health and Stress: The underlying health and stress levels of the mice can affect their immune response and drug metabolism. Ensure all animals are healthy, acclimatized, and housed under identical conditions.

  • Variable Inoculum: Lack of uniformity in the bacterial inoculum preparation and injection can lead to different initial bacterial burdens in the thighs of the mice, impacting the perceived efficacy of the treatment.

Q7: Are there any known adverse effects of ertapenem in mice?

A7: In the reviewed preclinical studies, ertapenem was generally well-tolerated at therapeutic doses[13]. However, like other beta-lactams, very high doses could potentially lead to adverse effects. One study noted that carbapenems, particularly ertapenem, could lead to higher concentrations of Candida albicans in the gastrointestinal tract of colonized mice compared to controls[14][15]. Researchers should always monitor animals for any signs of distress or adverse reactions during the treatment period.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ertapenem in Mice

ParameterValueMouse StrainDosingSource
Protein Binding ~95%ICRN/A[1][9]
Elimination Half-life (t½) ~0.4 hoursNot SpecifiedSubcutaneous[10]
Peak Concentration (Cmax) 33.9 µg/mLICR (infected)10 mg/kg SC[8]
Peak Concentration (Cmax) 77.7 µg/mLICR (infected)40 mg/kg SC[8]
Peak Concentration (Cmax) 161.0 µg/mLICR (infected)100 mg/kg SC[8]
AUC0-24 586 mg·h/LICR (infected)50 mg/kg q6h[1]

Table 2: Example Ertapenem Dosing Regimens in Murine Thigh Infection Models

Daily Dose (mg/kg)Dosing RegimenModel TypePurpose / OutcomeSource
10 - 100Single DoseNeutropenic ThighPharmacokinetic characterization[8]
20050 mg/kg q6hNeutropenic ThighSimulates human exposure after 1g IV dose[1]
0.3 - 3751 to 5 divided dosesNeutropenic ThighTo achieve a range of %fT > MIC exposures for PD studies[8]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is a standard model for evaluating the in vivo efficacy of antibiotics like ertapenem against various pathogens.

  • Animal Model: Specific-pathogen-free female ICR or Crl:CD1 mice, weighing approximately 25g, are commonly used[1][7][14].

  • Induction of Neutropenia: To minimize the contribution of the host immune system, mice are rendered transiently neutropenic. This is typically achieved by intraperitoneal (i.p.) injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days before infection and 100 mg/kg administered 1 day before infection[10].

  • Infection: Prepare a logarithmic-phase culture of the test organism (e.g., E. coli, K. pneumoniae, S. pneumoniae)[1][8][10]. Two hours prior to initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the thigh muscles of each mouse[1][8].

  • Ertapenem Administration: Initiate treatment at 2 hours post-infection. Administer the prepared ertapenem solution subcutaneously in a volume of 0.2 mL[1][7][8]. The dosing regimen should be selected to achieve the desired PK/PD target (e.g., 50 mg/kg every 6 hours to simulate human exposure)[1].

  • Efficacy Assessment: At 24 hours after the start of treatment, euthanize the mice. Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for quantitative bacterial culture (CFU counts). The change in log10 CFU per thigh compared to 0-hour controls is the primary measure of efficacy[1].

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (Day 0) cluster_analysis Phase 3: Analysis (Day 1) animal_prep Select Mice (e.g., female ICR, ~25g) neutropenia Induce Neutropenia (Cyclophosphamide i.p.) Day -4 and Day -1 animal_prep->neutropenia infection Inoculate Thigh Muscle (0.1 mL, 10^6-10^7 CFU) neutropenia->infection treatment Administer Ertapenem (SC) (2 hours post-infection) infection->treatment euthanize Euthanize Mice (24h post-treatment) treatment->euthanize harvest Harvest & Homogenize Thighs euthanize->harvest culture Perform Quantitative Culture (Determine CFU/thigh) harvest->culture

Experimental workflow for the murine thigh infection model.

References

Technical Support Center: Managing Adverse Effects of Long-Term Ertapenem Therapy in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers and scientists utilizing long-term Ertapenem (B1671056) therapy in animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate potential adverse effects in your experimental subjects.

Frequently Asked Questions (FAQs)

General

Q1: What are the most commonly reported adverse effects of long-term Ertapenem therapy in animal studies?

A1: Based on available literature, the most significant adverse effects observed in animal studies with long-term Ertapenem administration are neurotoxicity and gastrointestinal disturbances. Hepatic and renal functions should also be monitored, although significant toxicity in these organs is less commonly reported.

Q2: Is dose adjustment of Ertapenem necessary for animal models with renal impairment?

A2: Yes, dose adjustments are crucial for subjects with compromised renal function.[1][2][3] Ertapenem is primarily cleared by the kidneys, and impaired renal function can lead to drug accumulation, increasing the risk of adverse events, particularly neurotoxicity.[1][2][3] Specific dose reductions will depend on the animal model and the degree of renal impairment.

Neurotoxicity

Q3: What are the typical signs of Ertapenem-induced neurotoxicity in animals?

A3: Signs of neurotoxicity can range from mild to severe and may include tremors, myoclonus (muscle twitching), ataxia (incoordination), behavioral changes, and in severe cases, seizures.[1][2]

Q4: What is the underlying mechanism of Ertapenem-induced neurotoxicity?

A4: Ertapenem-induced neurotoxicity is primarily attributed to its antagonistic effect on gamma-aminobutyric acid type A (GABAa) receptors in the central nervous system. By inhibiting the binding of the inhibitory neurotransmitter GABA, Ertapenem can lead to increased neuronal excitability and, consequently, seizures and other neurological symptoms.

Q5: How can I monitor for neurotoxicity in my animal studies?

A5: Regular and detailed clinical observation is paramount. A neurological scoring system should be implemented to objectively assess for signs of neurotoxicity. For more in-depth studies, electroencephalogram (EEG) monitoring can be employed to detect subclinical seizure activity.

Gastrointestinal Effects

Q6: What are the common gastrointestinal side effects of Ertapenem in animals?

A6: The most common gastrointestinal side effect is a disruption of the gut microbiome, which can lead to diarrhea.[4][5][6][7][8] This is due to Ertapenem's broad spectrum of activity, which can eliminate beneficial commensal bacteria.

Q7: How can I manage Ertapenem-associated diarrhea in my animal subjects?

A7: Management strategies include supportive care (e.g., fluid and electrolyte replacement) and the administration of probiotics to help restore the gut microbiota.[9][10][11] In severe cases, discontinuation or dose reduction of Ertapenem may be necessary.

Troubleshooting Guides

Issue 1: Animal Exhibiting Seizures

Symptoms:

  • Uncontrolled muscle contractions (tonic-clonic movements)

  • Loss of consciousness

  • Salivation, urination, or defecation during the event

Possible Cause:

  • Ertapenem-induced neurotoxicity due to high dosage, drug accumulation from renal impairment, or individual sensitivity.

Immediate Actions:

  • Ensure Animal Safety: Move the animal to a safe, padded area to prevent injury. Do not restrain the animal during the seizure.

  • Administer Anticonvulsant: If seizures are prolonged (status epilepticus, lasting more than 5 minutes), administer a fast-acting anticonvulsant as per your institution's veterinary protocol. Benzodiazepines like diazepam or lorazepam are often the first line of treatment.[12]

  • Monitor Vital Signs: Closely monitor respiration and heart rate.

Follow-up and Prevention:

  • Consult a Veterinarian: Immediately inform the attending veterinarian.

  • Review Dosing: Re-evaluate the Ertapenem dosage. If the animal has renal impairment, ensure the dose has been appropriately adjusted.

  • Consider Discontinuation: Depending on the severity, temporarily or permanently discontinue Ertapenem therapy for that subject.

  • Prophylactic Anticonvulsants: In some cases, prophylactic administration of anticonvulsants may be considered for the remainder of the study in that animal, following veterinary consultation.

Issue 2: Animal Develops Diarrhea

Symptoms:

  • Loose or watery stools

  • Increased frequency of defecation

  • Dehydration (can be assessed by skin turgor and body weight)

Possible Cause:

  • Disruption of the intestinal microbiota due to Ertapenem's broad-spectrum antibacterial activity.

Immediate Actions:

  • Supportive Care: Ensure the animal has free access to water to prevent dehydration. In severe cases, subcutaneous or intravenous fluid administration may be necessary.

  • Dietary Management: Provide a highly digestible diet.

  • Isolate if Necessary: If the diarrhea is severe, consider isolating the animal to maintain hygiene and prevent the spread of any potential opportunistic pathogens.

Follow-up and Prevention:

  • Probiotic Supplementation: Administer a multi-strain probiotic to help restore the gut microbiome.[13]

  • Fecal Microbiome Analysis: For a more detailed understanding of the dysbiosis, fecal samples can be collected for 16S rRNA sequencing.[5]

  • Monitor Body Weight and Hydration: Track the animal's body weight and clinical signs of dehydration daily.

  • Dose Re-evaluation: If diarrhea is severe and persistent, consider reducing the Ertapenem dose or discontinuing treatment in that animal.

Data Presentation

Table 1: Summary of Potential Adverse Effects and Monitoring Parameters

Adverse EffectClinical SignsMonitoring ParametersRecommended Action
Neurotoxicity Seizures, tremors, ataxia, behavioral changesDaily neurological assessment score, EEG (optional)Dose reduction/discontinuation, anticonvulsant therapy[12]
Gastrointestinal Disturbance Diarrhea, changes in fecal consistencyDaily fecal scoring, body weight, hydration statusSupportive care, probiotics[13]
Hepatotoxicity Jaundice (rare), lethargySerum ALT, AST, bilirubin (B190676) levelsDose reduction/discontinuation
Nephrotoxicity Changes in urine output, dehydrationSerum creatinine, BUNDose adjustment, fluid therapy

Table 2: Quantitative Data on Ertapenem's Effect on Porcine Gut Microbiome

Bacterial TaxaChange with Ertapenem Treatment
Commensal BacteriaSignificant decrease[4]
Potentially Pathogenic TaxaOvergrowth[4]
Vancomycin Resistance GenesEmergence[4]
Carbapenemase Genes (IMP-27)Emergence[4]

Experimental Protocols

Protocol 1: Monitoring for Neurotoxicity in Rodents

Objective: To systematically observe and score neurological adverse effects in rodents receiving long-term Ertapenem therapy.

Materials:

  • Observation cage

  • Scoring sheet (see Table 3)

Procedure:

  • Acclimatize the animal to the observation cage for at least 5 minutes before scoring.

  • Observe the animal for the parameters listed in Table 3 for a period of 10-15 minutes.

  • Perform scoring at baseline (before Ertapenem administration) and at regular intervals (e.g., daily) throughout the study.

  • Scoring should be performed at the same time each day to ensure consistency.

Table 3: Rodent Neurological Scoring System (Adapted from a general neurotoxicity scale)

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Gait and Posture Normal gait and postureSlight ataxia or abnormal postureObvious ataxia, hunched postureInability to walk, loss of righting reflex
Tremors No tremorsFine tremors of the head or bodyIntermittent whole-body tremorsContinuous, severe tremors
Myoclonus No myoclonusOccasional muscle twitchesFrequent muscle jerksContinuous, severe myoclonus
Seizures No seizures--Presence of tonic-clonic seizures
Protocol 2: Assessment of Gastrointestinal Tolerance

Objective: To monitor for and quantify gastrointestinal adverse effects, primarily diarrhea.

Materials:

  • Animal balance

  • Fecal scoring chart (see Table 4)

Procedure:

  • Record the animal's body weight daily.

  • Observe the animal's feces at least once daily and assign a score based on the fecal consistency chart.

  • Note any changes in appetite or water consumption.

  • For in-depth analysis, fecal samples can be collected for microbiome analysis at baseline and at specified time points during treatment.

Table 4: Fecal Consistency Scoring Chart

ScoreDescription
1Well-formed, hard pellets
2Well-formed, soft pellets
3Soft, formed stool
4Loose, unformed stool (diarrhea)
5Watery diarrhea

Visualizations

ertapenem_neurotoxicity_pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAa_Receptor GABAa Receptor (Chloride Channel) GABA_synapse->GABAa_Receptor Binds Ertapenem Ertapenem Ertapenem->GABAa_Receptor Antagonizes Depolarization Depolarization (Excitation) Ertapenem->Depolarization Leads to Chloride Cl- GABAa_Receptor->Chloride Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx leads to

Caption: Ertapenem-induced neurotoxicity via GABAa receptor antagonism.

adverse_event_workflow start Long-Term Ertapenem Administration in Animal Study observe Daily Clinical Observation (Neurological & GI Scoring) start->observe adverse_event Adverse Event Detected? observe->adverse_event no_event Continue Study Protocol adverse_event->no_event No assess_severity Assess Severity (Mild, Moderate, Severe) adverse_event->assess_severity Yes end End of Study or Resolution of Adverse Event no_event->end mild_action Supportive Care (e.g., Probiotics, Fluids) assess_severity->mild_action Mild moderate_action Dose Reduction & Supportive Care assess_severity->moderate_action Moderate severe_action Discontinue Ertapenem & Veterinary Intervention assess_severity->severe_action Severe document Document All Observations and Actions mild_action->document moderate_action->document severe_action->document document->observe document->end

Caption: Workflow for managing adverse events in animal studies.

References

Validation & Comparative

A Comparative Guide to a Novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Ertapenem Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ertapenem (B1671056) in human plasma against established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and other LC-MS methods. The presented data highlights the performance and advantages of this novel approach.

Introduction

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic used for treating various bacterial infections.[1] Accurate quantification of Ertapenem in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. While several analytical methods exist, including HPLC-UV and LC-MS/MS, there is a continuous need for more rapid, simple, and robust techniques. This guide details a new LC-MS/MS method that utilizes a deuterated internal standard, offering significant improvements in analytical performance.[2][3][4]

Quantitative Data Summary

The following tables summarize the key validation parameters of the new LC-MS/MS method compared to previously published HPLC-UV and LC-MS methods for Ertapenem quantification.

Table 1: Comparison of Linearity and Sensitivity

MethodLinearity Range (µg/mL)Lower Limit of Quantification (LLOQ) (µg/mL)Limit of Detection (LOD) (µg/mL)
New LC-MS/MS [2][3][4]0.1 - 1250.1Not Reported
HPLC-UV[5]0.5 - 50<0.2 (for LLOQ)0.1
LC-MS[5]0.5 - 50<0.2 (for LLOQ)0.05
LC-MS (Koal et al.)[6]0.1 - 5010.1
RP-HPLC (New Method)[7]Not specified5020
LC-MS/MS (Hee et al.)1 - 2001Not Reported

Table 2: Comparison of Accuracy and Precision

MethodAccuracy (%)Within-Run Precision (CV%)Between-Run Precision (CV%)Recovery (%)
New LC-MS/MS [2][3]-2.4 to 10.32.7 to 11.80 to 8.4Not Reported
HPLC-UV[5]<15 (inter-day and intra-day)<15<15Not Reported
LC-MS[5]<15 (inter-day and intra-day)<15<15Not Reported
LC-MS (Koal et al.)[6]>90<10 (intra- and inter-day RSD)<10 (intra- and inter-day RSD)>90
RP-HPLC (New Method)[7]102.82<1 (RSD)Not Reported102.82
LC-MS/MS (Hee et al.)96.7 to 106.50.59 to 4.22Not Reported>97.1 (stability)

Experimental Protocols

New Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method was developed for the analysis of Ertapenem in human plasma using a quadrupole mass spectrometer with a deuterated internal standard.[2]

  • Sample Preparation: Simple protein precipitation.

  • Chromatography:

    • LC System: Agilent 1100 series LC system.

    • Column: Not explicitly specified in the abstract, but other LC-MS methods for Ertapenem have used C18 columns.

    • Mobile Phase: Not explicitly specified.

    • Flow Rate: Not explicitly specified.

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole LC-MS/MS.

    • Ionization Mode: Not explicitly specified, though other methods use negative or positive ionization.[6]

    • Internal Standard: Deuterated Ertapenem.[2][3][4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This is a commonly used method for Ertapenem quantification.[5]

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.[5]

  • Chromatography:

    • HPLC System: Not specified.

    • Column: C18 column.[8]

    • Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 6.5).[8]

    • Flow Rate: Not specified.

  • Detection:

    • Detector: UV detector.

    • Wavelength: 295 nm or 310 nm.[8]

  • Internal Standard: Meropenem.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method (Koal et al.)

This method was developed for routine clinical application in plasma samples.[6]

  • Sample Preparation: Immediate stabilization with MES buffer (pH 6.5) followed by simple protein precipitation.[6]

  • Chromatography:

    • LC System: Agilent 1100 LC-MSD SL.[6]

    • Column: Phenomenex Synergi 4micro Polar-RP A80 Mercury LC column (10 x 2.0 mm).[6]

    • Mobile Phase: Not explicitly specified.

  • Mass Spectrometry:

    • Instrument: Single-MS.[6]

    • Detection Mode: Negative selected ion monitoring (SIM).[6]

  • Internal Standard: Ceftazidime.[6]

Visualizations

new_lc_ms_ms_workflow start Human Plasma Sample Collection protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_ms_analysis LC-MS/MS Analysis (with Deuterated Internal Standard) supernatant_transfer->lc_ms_ms_analysis data_processing Data Processing and Quantification lc_ms_ms_analysis->data_processing end Ertapenem Concentration Result data_processing->end

Caption: Workflow of the new LC-MS/MS method.

Caption: Comparison of validation parameters.

References

Ertapenem vs. Meropenem: A Comparative Efficacy Analysis Against ESBL-Producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli presents a significant therapeutic challenge. Carbapenems have become the cornerstone of treatment for serious infections caused by these multidrug-resistant organisms. This guide provides an objective comparison of two key carbapenems, Ertapenem and Meropenem, focusing on their efficacy against ESBL-producing E. coli, supported by experimental data.

In Vitro Susceptibility

Meropenem generally exhibits greater in vitro potency against ESBL-producing E. coli compared to Ertapenem, as reflected by lower median Minimum Inhibitory Concentration (MIC) values. However, both agents demonstrate high rates of susceptibility against the majority of isolates.

Table 1: Comparative In Vitro Activity of Meropenem and Ertapenem against ESBL-Producing E. coli

AntibioticMedian MIC (μg/ml)MIC Range (μg/ml)Susceptibility (%)
Meropenem0.125[1][2][3]0.03 - 32[2][3]>99%
Ertapenem0.5[1][2][3]0.012 - 128[2][3]>99%

Note: Susceptibility percentages are based on surveillance studies.[1] Individual studies may show slightly different ranges.

Clinical Efficacy and Outcomes

Clinical studies comparing Ertapenem and Meropenem for the treatment of infections caused by ESBL-producing Enterobacterales, including E. coli, have shown largely comparable outcomes, particularly for less severe infections. However, for critically ill patients or those with high-inoculum infections, Meropenem's pharmacokinetic and pharmacodynamic profile may offer an advantage.

Table 2: Clinical Outcomes in Patients with ESBL-Producing Enterobacterales Bacteremia

OutcomeErtapenemMeropenem/Other CarbapenemsP-valueStudy Population
Clinical Failure 50.0%38.9%0.436Critically ill patients[4][5]
30-Day Mortality 11.1%27.8%0.298Critically ill patients[4][5]
30-Day Mortality 9.3%15.4%0.097Propensity score-matched cohort[6]
Cure/Improvement (Empirical) 90.6%75.5%0.06Bacteremia patients[7]
Cure/Improvement (Targeted) 89.8%82.6%0.02Bacteremia patients[7]

It is important to note that for isolates with elevated Ertapenem MICs (≥2 μg/ml), Meropenem has demonstrated more sustained efficacy in preclinical models, which is attributed to its greater in vitro potency and higher resulting time above MIC (fT>MIC).[1][2]

Experimental Protocols

In Vitro Susceptibility Testing

A common methodology for determining the in vitro susceptibility of ESBL-producing E. coli to Ertapenem and Meropenem involves broth microdilution or E-test methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for In Vitro Susceptibility Testing:

G cluster_0 Isolate Preparation cluster_1 MIC Determination cluster_2 Interpretation Isolate Clinical Isolate of E. coli Culture Subculture on appropriate agar Isolate->Culture Suspension Prepare standardized inoculum (0.5 McFarland) Culture->Suspension BMD Broth Microdilution with serial dilutions of Ertapenem & Meropenem Suspension->BMD Etest E-test on Mueller-Hinton agar Suspension->Etest Incubation Incubate at 35°C for 16-20 hours BMD->Incubation Etest->Incubation ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC Interpret Interpret results (S, I, R) based on CLSI breakpoints ReadMIC->Interpret

Workflow for determining MICs.
Animal Models of Infection

To assess in vivo efficacy, neutropenic mouse thigh infection models are frequently utilized. These models allow for the evaluation of bacterial killing kinetics under simulated human pharmacokinetic profiles of the antibiotics.

Experimental Workflow for Neutropenic Mouse Thigh Infection Model:

G cluster_0 Induction of Neutropenia cluster_1 Infection cluster_2 Treatment cluster_3 Evaluation Mice Female ICR mice Cyclophosphamide (B585) Administer cyclophosphamide to induce neutropenia Mice->Cyclophosphamide Inoculum Prepare standardized inoculum of ESBL-producing E. coli Cyclophosphamide->Inoculum Infection Inject inoculum into posterior thigh muscle Inoculum->Infection Treatment Administer human-simulated doses of Ertapenem or Meropenem Infection->Treatment Sacrifice Sacrifice mice at specified time points (e.g., 24h) Treatment->Sacrifice Homogenize Homogenize thigh tissue Sacrifice->Homogenize Plate Plate serial dilutions on agar Homogenize->Plate CFU Count Colony Forming Units (CFU) Plate->CFU

Neutropenic mouse thigh model workflow.

Treatment Considerations

The choice between Ertapenem and Meropenem for treating ESBL-producing E. coli infections should be guided by the patient's clinical status, the site and severity of infection, and local antimicrobial susceptibility patterns.

Logical Flow for Treatment Selection:

G Infection Documented ESBL-producing E. coli Infection Severity Assess Patient Severity Infection->Severity MIC Consider Ertapenem MIC Severity->MIC Not Critically Ill Meropenem Meropenem is preferred Severity->Meropenem Critically Ill / Septic Shock Ertapenem Ertapenem is a reasonable option MIC->Ertapenem MIC ≤ 1.5 µg/ml MIC->Meropenem MIC ≥ 2 µg/ml

References

In vitro comparison of Ertapenem and Doripenem against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The ever-present challenge of antimicrobial resistance necessitates a thorough understanding of the efficacy of various antibiotics against critical pathogens. This guide provides an in vitro comparison of two carbapenem (B1253116) antibiotics, Ertapenem and Doripenem (B194130), against Pseudomonas aeruginosa, a notoriously difficult-to-treat opportunistic pathogen. While both are members of the carbapenem class, their activity against P. aeruginosa diverges significantly, a crucial distinction for researchers in the field of antibiotic discovery and development.

Executive Summary: A Tale of Two Carbapenems

Quantitative Comparison: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency. The lower the MIC, the less drug is required to inhibit the growth of the organism. The following table summarizes the MIC50 and MIC90 values for Doripenem against P. aeruginosa from a comparative study. Due to its established lack of efficacy, comprehensive MIC data for Ertapenem against P. aeruginosa is limited in comparative studies.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Doripenem24
Meropenem (B701)28
Imipenem (B608078)48

Data sourced from a study evaluating 93 isolates of P. aeruginosa using the agar (B569324) dilution method.[5]

As the data indicates, Doripenem exhibits a lower or equivalent MIC90 compared to meropenem and imipenem, signifying its potent activity against a large percentage of the tested isolates.[5] In the same study, Doripenem's MICs were observed to be one to three dilutions lower than those of imipenem for 82% of the isolates.[5]

Mechanisms of Resistance: Why Ertapenem Fails Where Doripenem Succeeds

The disparity in activity between Ertapenem and Doripenem against P. aeruginosa is rooted in the bacterium's intrinsic and acquired resistance mechanisms. P. aeruginosa possesses a formidable array of defenses, including a low-permeability outer membrane and sophisticated efflux pumps.[7]

Key mechanisms contributing to carbapenem resistance in P. aeruginosa include:

  • Reduced Outer Membrane Permeability: Carbapenems primarily enter the periplasmic space of P. aeruginosa through the OprD porin.[8] The loss or downregulation of this porin significantly reduces the intracellular concentration of the antibiotic, leading to resistance, particularly to imipenem and also affecting meropenem.[8]

  • Efflux Pump Overexpression: P. aeruginosa employs several multidrug efflux pumps, such as MexAB-OprM, which actively expel antibiotics from the cell.[8][9] Ertapenem's molecular structure gives it a higher affinity for these efflux systems, contributing to its poor activity.[8]

The interplay of these mechanisms dictates the efficacy of carbapenems. While Doripenem's activity can be compromised by the loss of OprD and the action of efflux pumps, it is generally more resilient than Ertapenem.[10]

G cluster_0 P. aeruginosa Cell Envelope Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) OprD OprD Porin OprD->PBP Inhibition of Cell Wall Synthesis Doripenem_peri Doripenem Ertapenem_peri Ertapenem Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Doripenem_ext Doripenem Efflux_Pump->Doripenem_ext Ertapenem_ext Ertapenem Efflux_Pump->Ertapenem_ext Doripenem_ext->OprD Entry Ertapenem_ext->OprD Entry Doripenem_peri->Efflux_Pump Efflux Ertapenem_peri->Efflux_Pump High-affinity Efflux OprD_loss Loss/Downregulation of OprD OprD_loss->OprD Efflux_over Overexpression of Efflux Pumps Efflux_over->Efflux_Pump

Caption: Carbapenem resistance mechanisms in P. aeruginosa.

Experimental Protocols: Determining Minimum Inhibitory Concentration

Accurate and reproducible in vitro susceptibility testing is paramount. The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of the antibiotic (Doripenem or Ertapenem) at a concentration of 1000 µg/mL in a suitable solvent.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

    • The final volume in each well should be 50 µL.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

G cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Antibiotic Stock Solution p2 Prepare P. aeruginosa Inoculum (0.5 McFarland) s1 Serial Dilution of Antibiotic in 96-Well Plate p2->s1 s2 Add Standardized Inoculum to Wells s1->s2 i1 Incubate at 35°C for 16-20 hours s2->i1 a1 Visually Inspect for Bacterial Growth i1->a1 a2 Determine MIC: Lowest Concentration with No Growth a1->a2

References

A Comparative Guide to Ertapenem Susceptibility Testing: Broth Microdilution vs. Agar Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two key methods for determining the susceptibility of bacteria to Ertapenem: broth microdilution and agar (B569324) dilution. Understanding the nuances, advantages, and limitations of each technique is crucial for accurate antimicrobial resistance monitoring and the development of new therapeutic agents. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and illustrates the underlying mechanisms of Ertapenem action and resistance.

Introduction to Ertapenem Susceptibility Testing

Ertapenem is a broad-spectrum carbapenem (B1253116) antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2][3] Accurate determination of the minimum inhibitory concentration (MIC) of Ertapenem against various bacterial isolates is essential for clinical decision-making, epidemiological surveillance, and drug discovery. Broth microdilution and agar dilution are two widely accepted reference methods for MIC determination, recommended by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]

Mechanism of Action and Resistance

Ertapenem's bactericidal activity stems from its ability to disrupt the formation of the peptidoglycan layer, a critical component of the bacterial cell wall.[2] Resistance to Ertapenem can emerge through several mechanisms, primarily:

  • Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases, that hydrolyze the antibiotic.[7][8]

  • Reduced Permeability: Alterations or loss of outer membrane porins, which restricts the entry of Ertapenem into the bacterial cell.[8][9]

  • Efflux Pumps: Active transport of the antibiotic out of the cell by efflux pumps.[7][9]

  • Target Modification: Alterations in the structure of PBPs, reducing the binding affinity of Ertapenem.

The following diagram illustrates the mechanism of action of Ertapenem and the key pathways of bacterial resistance.

ertapenem_mechanism cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane Porin Porin Ertapenem_p Ertapenem Porin->Ertapenem_p Reduced_Entry Reduced Entry Porin->Reduced_Entry Loss/mutation leads to PBP Penicillin-Binding Proteins (PBPs) Ertapenem_p->PBP Inhibits Carbapenemase Carbapenemase Ertapenem_p->Carbapenemase Targeted by EffluxPump Efflux Pump Ertapenem_p->EffluxPump Pumped out by CellWall_Synthesis Cell Wall Synthesis PBP->CellWall_Synthesis Required for Hydrolysis Hydrolysis Carbapenemase->Hydrolysis Causes Active_Efflux Active Efflux EffluxPump->Active_Efflux Causes Ertapenem_out Ertapenem (extracellular) Ertapenem_out->Porin Enters through CellLysis Cell Lysis CellWall_Synthesis->CellLysis Inhibition leads to Resistance Resistance Hydrolysis->Resistance Reduced_Entry->Resistance Active_Efflux->Resistance

Caption: Mechanism of action of Ertapenem and pathways of bacterial resistance.

Comparative Analysis of Susceptibility Testing Methods

Both broth microdilution and agar dilution are considered gold standard methods for determining MICs. The choice between them often depends on the specific needs of the laboratory, including throughput requirements, cost, and the types of organisms being tested.

FeatureBroth MicrodilutionAgar Dilution
Principle Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in microtiter plates.Serial twofold dilutions of the antibiotic are incorporated into a solid agar medium.
Inoculation A standardized bacterial suspension is added to each well of the microtiter plate.A standardized bacterial suspension is spotted onto the surface of each agar plate.
Endpoint The lowest concentration of the antibiotic that completely inhibits visible bacterial growth.The lowest concentration of the antibiotic that prevents the growth of bacterial colonies.
Throughput High-throughput; suitable for testing multiple isolates and antibiotics simultaneously.Lower throughput; can be more labor-intensive for a large number of isolates.
Automation Can be automated for plate preparation and reading.Less amenable to full automation.
Cost Can be more cost-effective for large-scale testing due to lower volumes of reagents.Can be more expensive due to the larger amount of media and consumables required.
Flexibility Less flexible for testing a wide range of concentrations for a single isolate.More flexible for testing custom concentration ranges.
Reference Considered a reference method by CLSI and EUCAST.[4][5]Considered a reference method by CLSI and EUCAST.[6]

Experimental Protocols

The following protocols are based on the guidelines provided by CLSI (M07 for broth dilution and M11 for agar dilution for anaerobes) and EUCAST.[4][5][6] Laboratories should always refer to the latest versions of these documents for the most up-to-date procedures.

Broth Microdilution Method
  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Ertapenem of known concentration according to the manufacturer's instructions.

  • Preparation of Microtiter Plates:

    • Dispense a specified volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the Ertapenem stock solution in the broth to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in a suitable broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for visible bacterial growth.

    • The MIC is the lowest concentration of Ertapenem at which there is no visible growth.

    • Interpret the MIC results as susceptible, intermediate, or resistant based on the current CLSI or EUCAST breakpoints.

Agar Dilution Method
  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of Ertapenem of known concentration.

  • Preparation of Agar Plates:

    • Prepare molten and cooled (45-50°C) Mueller-Hinton agar.

    • Add the appropriate volume of the Ertapenem stock solution to the agar to achieve the desired final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute the inoculum if necessary to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without antibiotic.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of Ertapenem that inhibits the growth of the bacteria.

    • Interpret the MIC results according to CLSI or EUCAST breakpoints.

Experimental Workflow and Comparison

The following diagram illustrates the key steps in both the broth microdilution and agar dilution methods for Ertapenem susceptibility testing.

ast_workflow cluster_main Ertapenem Susceptibility Testing Workflow cluster_broth Broth Microdilution cluster_agar Agar Dilution Start Start: Bacterial Isolate Broth_Inoculum Prepare standardized bacterial inoculum Start->Broth_Inoculum Agar_Inoculum Prepare standardized bacterial inoculum Start->Agar_Inoculum Broth_Prep Prepare Ertapenem dilutions in broth (microtiter plate) Broth_Inoculate Inoculate microtiter plate Broth_Prep->Broth_Inoculate Broth_Inoculum->Broth_Inoculate Broth_Incubate Incubate 16-20h at 35°C Broth_Inoculate->Broth_Incubate Broth_Read Read for visible growth (turbidity) Broth_Incubate->Broth_Read Broth_MIC Determine MIC Broth_Read->Broth_MIC Interpret Interpret MIC using CLSI/EUCAST Breakpoints Broth_MIC->Interpret Agar_Prep Prepare agar plates with Ertapenem dilutions Agar_Inoculate Spot inoculate agar plates Agar_Prep->Agar_Inoculate Agar_Inoculum->Agar_Inoculate Agar_Incubate Incubate 16-20h at 35°C Agar_Inoculate->Agar_Incubate Agar_Read Read for colony growth Agar_Incubate->Agar_Read Agar_MIC Determine MIC Agar_Read->Agar_MIC Agar_MIC->Interpret End End: Susceptibility Profile Interpret->End

Caption: Comparative workflow of broth microdilution and agar dilution methods.

Conclusion

Both broth microdilution and agar dilution are robust and reliable methods for determining the susceptibility of bacterial isolates to Ertapenem. Broth microdilution offers higher throughput and is more amenable to automation, making it suitable for large-scale testing. Agar dilution, while more labor-intensive, provides greater flexibility in testing custom antibiotic concentrations and is a valuable reference method. The choice of method should be based on the specific requirements of the laboratory, considering factors such as the number of isolates to be tested, available resources, and the need for automation. Adherence to standardized protocols from bodies like CLSI and EUCAST is paramount to ensure the accuracy and reproducibility of results.

References

Stability of Ertapenem Under Diverse Storage Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical agent under various storage conditions is paramount to ensuring its efficacy and safety. This guide provides a comprehensive comparative analysis of Ertapenem's stability, drawing upon experimental data to elucidate its performance when subjected to different temperatures, reconstitution in various intravenous (IV) solutions, and storage in different container materials.

Ertapenem (B1671056), a broad-spectrum carbapenem (B1253116) antibiotic, is a critical tool in combating a wide range of bacterial infections.[1] Its chemical integrity, however, can be compromised by improper storage, leading to degradation and a potential loss of therapeutic activity. This analysis synthesizes data from multiple studies to offer a clear perspective on the optimal storage and handling of Ertapenem.

Comparative Stability of Ertapenem: Key Findings

The stability of Ertapenem is significantly influenced by temperature, the composition of the diluent used for reconstitution, and the concentration of the drug in the solution.

Impact of Temperature on Ertapenem Stability

Lower temperatures markedly enhance the stability of reconstituted Ertapenem. Solutions stored at refrigerated temperatures (4°C) demonstrate significantly longer stability compared to those kept at room temperature (23-25°C).[2][3][4] For instance, a 100 mg/mL solution of Ertapenem reconstituted in 0.9% sodium chloride retains over 90% of its initial concentration for approximately 2.5 days when stored at 4°C.[5][6] In contrast, at room temperature (23°C), the same solution loses 10% of its initial concentration in about 6.75 hours.[5][6] Freezing at -20°C has been shown to produce extreme variability in stability and is generally not recommended.[2][3]

Influence of Reconstitution Solutions

The choice of intravenous solution for dilution plays a crucial role in the stability of Ertapenem. The antibiotic exhibits the greatest stability in sodium chloride (0.9% and 0.225%) and Ringer's solution.[2][3][4] Conversely, it is unstable in solutions containing dextrose or mannitol.[2][3][7] The manufacturer explicitly advises against the use of diluents containing dextrose.[8]

Effect of Concentration

Studies have indicated that the degradation rate of Ertapenem is concentration-dependent.[4][6][9] Higher concentrations of Ertapenem tend to degrade more rapidly. For example, a 10 mg/mL solution of Ertapenem is stable for a longer duration than a 20 mg/mL solution under the same storage conditions.[2][3][4]

Container Material

The type of container, whether it be a glass vial, a polypropylene (B1209903) syringe, or a flexible polyvinyl chloride (PVC) container, does not appear to significantly impact the stability of Ertapenem.[2][3][5][6] Studies have shown no noteworthy difference in degradation rates when Ertapenem solutions are stored in these different materials.[5][10]

Data Summary

The following tables summarize the quantitative data on Ertapenem stability under various conditions.

Table 1: Stability of Reconstituted Ertapenem at Different Temperatures

ConcentrationDiluentStorage TemperatureTime to 90% of Initial ConcentrationCitation
100 mg/mL0.9% NaCl4°C (Refrigerated)~2.5 days[5][6]
100 mg/mL0.9% NaCl23°C (Room Temp)~6.75 hours[5][6]
100 mg/mL0.9% NaCl25°C (Room Temp)~30 minutes[11][12]
10 & 20 mg/mLVarious4°C vs 25°CMore stable at 4°C[2][3][4]
100 mg/mL0.9% NaCl-20°C (Frozen)Extreme variability[2][3]

Table 2: Stability of Ertapenem in Different Intravenous Solutions

IV SolutionStabilityCitation
0.9% Sodium ChlorideStable[2][3][4]
0.225% Sodium ChlorideStable[2][3][4]
Ringer's SolutionRelatively Stable[2][3][7]
Dextrose SolutionsUnstable[2][3][7]
Mannitol SolutionsUnstable[2][3][7]

Table 3: Comparative Stability of Carbapenems in Plasma at Room Temperature

CarbapenemStability in Plasma at Room TemperatureCitation
ErtapenemAt least 24 hours[13]
MeropenemAt least 24 hours[13]
ImipenemUp to 2 hours[13]
DoripenemUp to 8 hours[13]

Experimental Protocols

The stability of Ertapenem is most commonly assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol: Stability-Indicating HPLC Method for Ertapenem

1. Objective: To determine the concentration of Ertapenem in a solution over time and detect the presence of any degradation products.

2. Materials and Reagents:

  • Ertapenem reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • Potassium phosphate (B84403)

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M potassium phosphate adjusted to a specific pH, or a combination of acetonitrile and water with pH adjusted by orthophosphoric acid). The exact ratio and pH may vary depending on the specific method.[5][14]

  • Column: C18 reversed-phase column (e.g., Hypersil BDS C18, 4.6 x 250 mm, 5 µm particle size).[14]

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

4. Chromatographic Conditions:

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v) with the pH adjusted to 2.9 with orthophosphoric acid.[14] Another described mobile phase is a 50:50 mixture of acetonitrile and 0.05 mol/L potassium phosphate with the pH adjusted to 3.2.[5]

  • Flow Rate: Typically around 1.2 mL/min.[14]

  • Detection Wavelength: 298 nm.[14][15]

  • Injection Volume: 5 µL.[5]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[16]

5. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Ertapenem reference standard of known concentration in a suitable solvent (e.g., water).[5]

  • Sample Preparation: Reconstitute and dilute the Ertapenem sample to be tested in the desired IV solution to a known nominal concentration. At specified time intervals, withdraw an aliquot of the sample solution and dilute it with an appropriate diluent (e.g., distilled water) to fall within the linear range of the assay.[5]

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples at their designated time points.

  • Record the chromatograms and determine the peak area of Ertapenem.

7. Data Analysis:

  • Calculate the concentration of Ertapenem in the samples using the calibration curve.

  • Determine the percentage of the initial concentration remaining at each time point.

  • The stability is often defined as the time at which the concentration of the drug has decreased to 90% of its initial concentration.[4][11][12]

  • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products. The method is considered "stability-indicating" if it can resolve the parent drug from its degradation products.[14][17]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the stability of Ertapenem.

Ertapenem_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reconstitution Reconstitute Ertapenem with specified diluent Dilution Dilute to target concentration in IV solution Reconstitution->Dilution Storage Store under defined conditions (Temp, Container) Dilution->Storage Sampling Withdraw samples at timed intervals Storage->Sampling Sample_Prep Prepare sample for HPLC (e.g., dilution) Sampling->Sample_Prep HPLC_Analysis Inject into HPLC system Sample_Prep->HPLC_Analysis Data_Acquisition Acquire chromatograms and peak areas HPLC_Analysis->Data_Acquisition Concentration_Calc Calculate Ertapenem concentration Data_Acquisition->Concentration_Calc Stability_Assessment Determine % remaining and time to 90% Concentration_Calc->Stability_Assessment Degradation_Profile Identify and quantify degradation products Stability_Assessment->Degradation_Profile

Caption: Experimental workflow for Ertapenem stability testing.

Degradation Pathway

The degradation of Ertapenem primarily involves the hydrolysis of the β-lactam ring, which is essential for its antibacterial activity.[1][18] This process can be catalyzed by both acidic and basic conditions.[18][19] The formation of various degradation products, including ring-opened structures and dimers, has been reported.[18]

References

Head-to-Head Clinical Trial Analysis: Ertapenem vs. Piperacillin/Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of broad-spectrum antibiotics, Ertapenem and Piperacillin/Tazobactam are two prominent agents frequently utilized for the empirical treatment of moderate to severe complicated infections. This guide provides a comprehensive comparison of their clinical performance based on head-to-head clinical trial data, offering researchers, scientists, and drug development professionals a detailed overview of their efficacy, safety, and microbiological outcomes.

Efficacy in Complicated Intra-Abdominal Infections (cIAI)

Multiple randomized, double-blind clinical trials and subsequent meta-analyses have established that Ertapenem is non-inferior to Piperacillin/Tazobactam for the treatment of cIAI.

One large Phase III trial demonstrated that for the modified intent-to-treat population, the cure rate for Ertapenem was 79.3% compared to 76.2% for Piperacillin/Tazobactam.[2][3] In the microbiologically evaluable population of the same study, the cure rates were 86.7% for Ertapenem and 81.2% for Piperacillin/Tazobactam.[2][3] Notably, in subgroups with more difficult-to-treat infections such as non-appendiceal infections and generalized peritonitis, Ertapenem showed consistently higher response rates.[2]

Table 1: Clinical Efficacy in Complicated Intra-Abdominal Infections

Study/AnalysisPatient PopulationErtapenem Cure RatePiperacillin/Tazobactam Cure RateKey Finding
Meta-analysis (4 studies)[1]Mild to Moderate cIAINot statistically differentNot statistically differentNo significant difference in clinical effectiveness.
Solomkin et al. (Phase III)[2][3]Modified Intent-to-Treat79.3% (245/311)76.2% (232/304)Ertapenem is equivalent to Piperacillin/Tazobactam.
Solomkin et al. (Phase III)[2][3]Microbiologically Evaluable86.7% (176/203)81.2% (157/193)Ertapenem is equivalent to Piperacillin/Tazobactam.
Tellado et al.[1][4]Mild to Moderate cIAI86.4%82.4%No significant difference reported.
Namias et al.[1][4]Mild to Moderate cIAI89.6%86.2%No significant difference reported.
Dela Pena et al.[1][4]cIAI requiring surgery98.2%96.4%Both highly efficacious.

Efficacy in Diabetic Foot Infections (DFI)

Clinical trials in patients with diabetic foot infections have also demonstrated the non-inferiority of Ertapenem compared to Piperacillin/Tazobactam.

A multicenter, randomized, double-blind trial (SIDESTEP) involving 586 patients with moderate-to-severe DFI found similar favorable clinical response rates at the discontinuation of intravenous therapy: 94% for the Ertapenem group and 92% for the Piperacillin/Tazobactam group.[5][6]

Another Phase 3 trial in Chinese patients with DFI reported favorable clinical response rates of 93.6% for Ertapenem and 97.3% for Piperacillin/Tazobactam in the clinically evaluable population.[7][8] However, in a subgroup of patients with severe DFIs, Ertapenem showed a significantly lower clinical resolution rate.[7][8]

Table 2: Clinical Efficacy in Diabetic Foot Infections

StudyPatient PopulationErtapenem Favorable ResponsePiperacillin/Tazobactam Favorable ResponseKey Finding
SIDESTEP Trial[5][6]Moderate-to-Severe DFI94% (226/240)92% (219/238)Ertapenem is equivalent to Piperacillin/Tazobactam.
Phase 3 Trial (China)[7][8]Moderate-to-Severe DFI93.6% (205/219)97.3% (218/224)Ertapenem is non-inferior, but with lower efficacy in severe DFI.

Microbiological Efficacy

The microbiological efficacy, defined by the eradication of baseline pathogens, is comparable between the two agents for susceptible organisms. Ertapenem is highly active against most Gram-positive and Gram-negative aerobic and anaerobic bacteria commonly associated with community-acquired infections.[2][9] However, it has limited activity against Pseudomonas aeruginosa, Acinetobacter spp., and enterococci.[2] Piperacillin/Tazobactam has a broader spectrum that includes coverage for Pseudomonas aeruginosa.[10]

In a study on complicated intra-abdominal infections, the microbiological cure rates were 89.3% for Ertapenem and 85.9% for Piperacillin/Tazobactam in patients with anaerobic infections.[11][12]

Table 3: Microbiological Efficacy

Infection TypeErtapenem Eradication RatePiperacillin/Tazobactam Eradication RateNote
Mixed Anaerobic Infections[11]89.3% (242/271)85.9% (220/256)Treatments were considered equivalent.
Diabetic Foot Infections (China)[7]Similar between groupsSimilar between groupsSpecific rates not detailed in the abstract.

Safety and Tolerability

Both Ertapenem and Piperacillin/Tazobactam are generally well-tolerated, with similar safety profiles.[2][3] A meta-analysis of six randomized controlled trials involving 3,161 patients found no significant difference in the incidence of drug-related adverse events between the two groups.[13] The most common side effects reported for both drugs are gastrointestinal, including diarrhea, nausea, and vomiting.[13]

Table 4: Common Drug-Related Adverse Events

Adverse EventErtapenemPiperacillin/Tazobactam
DiarrheaCommonCommon
NauseaCommonCommon
HeadacheReportedReported
Elevated Liver EnzymesReportedReported

Experimental Protocols

The methodologies of the cited pivotal clinical trials share common features of robust clinical trial design.

General Experimental Workflow

G cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis s1 Patient Identification (e.g., cIAI, DFI) s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 f1 Baseline Assessment (Clinical & Microbiological) s3->f1 r1 Randomization (1:1) t1 Ertapenem (1g once daily IV) r1->t1 Arm A t2 Piperacillin/Tazobactam (e.g., 3.375g q6h IV) r1->t2 Arm B f2 On-Treatment Monitoring (Safety & Efficacy) t1->f2 t2->f2 f1->r1 f1->f2 f3 End of IV Therapy Assessment (Primary Endpoint) f2->f3 f4 Test-of-Cure Visit (e.g., 10-14 days post-therapy) f3->f4 a1 Population Analysis (mITT, Clinically Evaluable) f4->a1 a2 Statistical Comparison (Non-inferiority) a1->a2

Caption: Generalized workflow of a randomized controlled trial comparing Ertapenem and Piperacillin/Tazobactam.

Key Methodological Components:
  • Study Design: The majority of these studies were prospective, randomized, double-blind, multicenter, comparative trials.[2][3][5][7]

  • Patient Population: Adult patients with clinical diagnoses of complicated intra-abdominal infections or moderate-to-severe diabetic foot infections requiring parenteral antibiotic therapy were enrolled.[2][5][7]

  • Dosing Regimens:

    • Ertapenem: 1 g administered intravenously once daily.[2][5][7]

    • Piperacillin/Tazobactam: 3.375 g administered intravenously every 6 hours or 4.5 g every 8 hours.[2][7][14]

  • Primary Outcome Measures: The primary efficacy endpoint was typically the clinical response at a "test-of-cure" visit, which occurred at a specified time after the discontinuation of therapy.[7][13] Clinical response was categorized as cure, improvement, or failure.

  • Patient Analysis Populations: Efficacy was commonly assessed in both the modified intent-to-treat (mITT) population (all randomized patients who received at least one dose of study medication) and the clinically evaluable population (patients who met all protocol criteria).[2][3][7]

Conclusion

Head-to-head clinical trials consistently demonstrate that once-daily Ertapenem is a well-tolerated and effective alternative to the more frequently dosed Piperacillin/Tazobactam for the treatment of moderate-to-severe complicated intra-abdominal and diabetic foot infections in adults.[2][5][13] The choice between these two agents may be guided by local antimicrobial susceptibility patterns, with Piperacillin/Tazobactam being preferred for infections where Pseudomonas aeruginosa is a suspected pathogen. The once-daily dosing regimen of Ertapenem offers a potential advantage in terms of convenience and may facilitate outpatient parenteral antibiotic therapy.[6]

References

Validating Deuterated Ertapenem as an Internal Standard in Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ertapenem (B1671056), the choice of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of deuterated ertapenem with alternative internal standards for the quantification of ertapenem in biological matrices using mass spectrometry. The advantages of using a stable isotope-labeled internal standard are highlighted through a review of published experimental data.

The Gold Standard: Deuterated Internal Standards

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, an ideal internal standard (IS) should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the "gold standard".[1] This is because the substitution of hydrogen with deuterium results in a negligible change in polarity, allowing the deuterated standard to co-elute with the unlabeled analyte.[1] This co-elution is crucial for correcting matrix effects—variations in ionization efficiency caused by co-eluting compounds from the biological matrix.[2][3] Furthermore, deuterated standards exhibit nearly identical extraction recovery and ionization response to the analyte, ensuring that any analyte loss during sample workup or fluctuations in instrument response are accurately accounted for.[1]

Performance Comparison of Internal Standards for Ertapenem Analysis

The following tables summarize the performance of LC-MS/MS methods for the quantification of ertapenem using deuterated ertapenem and other internal standards. The data is compiled from various validated methods reported in the scientific literature.

Table 1: Method Validation Parameters with Deuterated Ertapenem (Ertapenem-d4) as Internal Standard
ParameterErtapenem-d4[2][4][5]Ertapenem-d4[6]
Matrix Human PlasmaHuman Serum
Linearity Range (µg/mL) 0.1 - 1251 - 200
Correlation Coefficient (r²) > 0.995> 0.996
Lower Limit of Quantification (LLOQ) (µg/mL) 0.11
Intra-day Precision (%CV) 2.7 - 11.80.59 - 1.96
Inter-day Precision (%CV) 0 - 8.42.07 - 4.22
Accuracy (% Bias or % Recovery) -2.4 to 10.396.7 - 106.5
Matrix Effect (%) Not explicitly reported, but compensated by IS94.9 - 107.3
Table 2: Method Validation Parameters with Alternative Internal Standards
ParameterCeftazidime[7]Meropenem (B701) (HPLC-UV Method)[8]
Matrix Human PlasmaHuman Plasma
Linearity Range (µg/mL) 1 - 1000.59 - 150
Correlation Coefficient (r²) > 0.9996Not Reported
Lower Limit of Quantification (LLOQ) (µg/mL) 0.250.59
Intra-day Precision (%CV) < 8.9< 3.70
Inter-day Precision (%CV) < 8.9< 3.70
Accuracy (% Bias or % Recovery) 97.2 - 106.2< 6.58
Matrix Effect (%) Not explicitly reportedNot applicable (UV detection)

As evidenced by the data, methods employing deuterated ertapenem demonstrate excellent linearity, precision, and accuracy.[2][4][5][6] The use of a stable isotope-labeled internal standard effectively compensates for potential matrix effects, a significant source of variability in LC-MS/MS assays.[2] While methods using alternative internal standards like ceftazidime (B193861) also show acceptable performance, the ideal internal standard is a stable isotope-labeled version of the analyte itself.[1][7] The use of a structural analog internal standard, such as another beta-lactam antibiotic, may not perfectly mimic the ionization behavior and matrix effects of ertapenem, potentially leading to less accurate quantification.[3]

Experimental Workflow and Protocols

A typical experimental workflow for the quantification of ertapenem in a biological matrix using a deuterated internal standard is depicted in the following diagram.

ertapenem_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Serum Sample add_is Add Deuterated Ertapenem (IS) sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection chromatography Chromatographic Separation injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Experimental workflow for ertapenem quantification using a deuterated internal standard.

Detailed Experimental Protocols

The following are generalized protocols based on published methods for the quantification of ertapenem using deuterated ertapenem as an internal standard.[4][6]

1. Sample Preparation

  • Materials: Human plasma or serum, deuterated ertapenem (internal standard), methanol (B129727) (protein precipitation agent).

  • Procedure:

    • To a 100 µL aliquot of plasma or serum sample, add 20 µL of a working solution of deuterated ertapenem (concentration will depend on the specific assay).

    • Vortex mix the sample.

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution system is commonly employed, often consisting of:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive ion mode is commonly reported.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Ertapenem: The specific precursor-to-product ion transition will depend on the instrument and tuning. A commonly used transition is m/z 476.2 → 297.1.

    • Deuterated Ertapenem (e.g., Ertapenem-d4): The precursor ion will be shifted by the mass of the deuterium atoms. For example, m/z 480.2 → 301.1.

4. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of ertapenem to the deuterated internal standard against the concentration of the calibration standards.

  • The concentration of ertapenem in the unknown samples is then determined from this calibration curve.

Conclusion

The use of deuterated ertapenem as an internal standard provides a robust, accurate, and precise method for the quantification of ertapenem in biological matrices by LC-MS/MS.[2][4][5][6] Its ability to co-elute with the analyte and mimic its behavior during sample processing and ionization effectively compensates for matrix effects and other sources of analytical variability.[1][2][3] While alternative internal standards can be used, deuterated ertapenem represents the gold standard, ensuring the highest quality data for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

References

A Comparative Analysis of the Post-Antibiotic Effect of Ertapenem and Imipenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two prominent carbapenem (B1253116) antibiotics: Ertapenem and Imipenem. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter influencing dosing regimens and clinical efficacy. This document synthesizes available experimental data, outlines the methodologies used for PAE determination, and visualizes key experimental workflows and influencing factors.

Quantitative Comparison of Post-Antibiotic Effect (PAE)

The duration of the PAE is influenced by several factors, including the bacterial species, the specific antibiotic, its concentration, and the duration of exposure.[1] Carbapenems are notable among β-lactams for exhibiting a significant PAE against Gram-negative bacilli.[1] The following tables summarize available in vitro PAE data for Ertapenem and Imipenem.

Table 1: Comparative PAE of Ertapenem and Imipenem against Gram-Positive Bacteria

Bacterial SpeciesAntibioticConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)
Staphylococcus aureusErtapenem1021.5
Staphylococcus aureusImipenem1021.3

Data sourced from in vitro studies.

Table 2: PAE of Ertapenem and Imipenem against Gram-Negative Bacteria

Bacterial SpeciesAntibioticConcentration (x MIC)Exposure Time (hours)PAE Duration (hours)
Enterobacter cloacaeErtapenem1020.3
Enterobacter cloacaeImipenem1020.3
Escherichia coliErtapenem102-0.3 (Negative PAE)
Escherichia coliImipenem41.5No PAE Observed
Pseudomonas aeruginosa (4 strains)Imipenem41.51.2 - 2.5

Note: Some studies report that both Ertapenem and Imipenem demonstrate absent or even negative PAEs against certain Gram-negative bacteria. A negative PAE implies the antibiotic-exposed culture resumes growth faster than the unexposed control.

Spectrum of Activity: A Key Differentiator

A crucial point of comparison is the differing spectrum of activity, which impacts their clinical utility. Imipenem generally possesses a broader spectrum, with reliable activity against Pseudomonas aeruginosa. In contrast, Ertapenem has limited activity against P. aeruginosa and Acinetobacter species, making it unsuitable for infections caused by these pathogens. However, in vitro data suggests Ertapenem may have better activity against Enterobacteriaceae than Imipenem.

Experimental Protocols for PAE Determination

The following methodologies are standard for determining the in vitro post-antibiotic effect.

Viable Count Method (Standard Protocol)

This is the conventional method for PAE determination.

a. Bacterial Preparation: i. A bacterial suspension is prepared from an overnight culture and diluted in a suitable broth (e.g., Mueller-Hinton) to achieve a logarithmic phase culture of approximately 10⁶ colony-forming units (CFU)/mL.

b. Antibiotic Exposure: i. The bacterial culture is divided into test and control groups. ii. The test group is exposed to the antibiotic (e.g., Ertapenem or Imipenem) at a specified multiple of its Minimum Inhibitory Concentration (MIC), typically ranging from 4x to 10x MIC. iii. Both test and control cultures are incubated for a defined period, usually 1 to 2 hours.

c. Antibiotic Removal: i. The antibiotic is removed from the test culture. This is a critical step and can be achieved by:

  • Dilution: A 1:1000 dilution of the culture, which reduces the antibiotic concentration to a sub-inhibitory level.
  • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed and resuspended in fresh, antibiotic-free medium.

d. Monitoring of Bacterial Regrowth: i. Following antibiotic removal, both the test and control cultures are incubated. ii. Aliquots are drawn from both cultures at regular intervals (e.g., every hour) for viable counting via serial dilution and plating on agar (B569324) plates.

e. PAE Calculation: i. The PAE is calculated using the formula: PAE = T - C ii. Where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal. iii. C is the corresponding time for the control culture to increase by 1 log₁₀.

Automated Turbidimetric Method

This method utilizes a computerized incubator to continuously monitor bacterial growth by measuring optical density.

a. Exposure and Removal: i. The initial steps of bacterial preparation, antibiotic exposure, and removal are similar to the viable count method.

b. Automated Monitoring: i. After antibiotic removal, the washed and diluted bacterial suspensions (both test and control) are transferred to a multi-well plate. ii. The plate is placed in a computerized incubator (e.g., Bioscreen C), which measures the turbidity (absorbance) of each well at regular intervals.[2]

c. PAE Calculation: i. Growth curves are generated automatically. ii. The PAE is calculated as the difference in time for the test and control cultures to reach a predefined point on the absorbance curve (e.g., 50% of the maximum absorbance of the control culture).[2]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the experimental workflow for PAE determination and the key factors that influence this effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Removal & Regrowth cluster_analysis Analysis start Start culture Prepare Log-Phase Bacterial Culture (~10^6 CFU/mL) start->culture expose Expose Bacteria to Antibiotic (e.g., 4x MIC for 1-2 hours) culture->expose control Incubate Control (No Antibiotic) culture->control remove Remove Antibiotic (Dilution or Centrifugation/Wash) expose->remove monitor Monitor Regrowth via Viable Counts or Turbidity control->monitor remove->monitor calculate Calculate PAE (PAE = T - C) monitor->calculate end End calculate->end

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

PAE_Factors cluster_factors Influencing Factors PAE Post-Antibiotic Effect (PAE) Organism Bacterial Species (Gram+/Gram-) Organism->PAE Antibiotic Antibiotic Type (e.g., Ertapenem vs. Imipenem) Antibiotic->PAE Concentration Drug Concentration (Multiple of MIC) Concentration->PAE Exposure Exposure Duration Exposure->PAE

Caption: Key factors influencing the duration and presence of the PAE.

Mechanism of Action and Conclusion

Carbapenems like Ertapenem and Imipenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). The PAE is thought to result from the slow recovery of bacteria from non-lethal damage or the persistent binding of the drug to its target PBPs even after the antibiotic has been removed from the surrounding medium.

References

Evaluating the cost-effectiveness of Ertapenem versus other carbapenems in research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent in clinical research and therapeutic development extends beyond mere efficacy. This guide provides a comparative cost-effectiveness analysis of ertapenem (B1671056) versus other carbapenems, such as meropenem (B701) and imipenem-cilastatin, supported by experimental data and detailed methodologies.

Ertapenem, with its narrower spectrum of activity compared to other carbapenems and convenient once-daily dosing, presents a unique profile in the antimicrobial landscape. Its cost-effectiveness is a subject of ongoing research, particularly in an era of increasing antimicrobial resistance and healthcare cost containment. This analysis delves into the economic and clinical considerations of utilizing ertapenem in comparison to broader-spectrum carbapenems across various infectious diseases.

Comparative Clinical Efficacy

A meta-analysis of six studies comparing ertapenem to other carbapenems (imipenem, meropenem, and doripenem) for the treatment of infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales revealed that ertapenem was associated with significantly lower 30-day mortality. Furthermore, the ertapenem group had a shorter length of hospital stay by an average of 6.02 days. However, there were no significant differences in the rates of clinical cure or improvement and microbiological eradication between ertapenem and the other carbapenems.

For complicated intra-abdominal infections, a meta-analysis of six randomized controlled trials showed no significant difference in clinical success rates between ertapenem and comparator agents, which included piperacillin/tazobactam, ceftriaxone (B1232239) plus metronidazole, and ticarcillin/clavulanic acid[1].

Economic Evaluation: A Tabular Comparison

The cost-effectiveness of ertapenem is often highlighted by its once-daily dosing regimen, which can lead to significant cost savings in terms of drug administration and potential for outpatient parenteral antimicrobial therapy (OPAT).

ParameterErtapenemMeropenemImipenem-CilastatinDoripenemPiperacillin/TazobactamData Source
Indication ESBL-producing Enterobacterales InfectionsESBL-producing Enterobacterales InfectionsESBL-producing Enterobacterales InfectionsESBL-producing Enterobacterales InfectionsDiabetic Foot InfectionsMultiple Sources
Clinical Cure/Improvement Rate No significant difference compared to other carbapenemsNo significant difference compared to ertapenemNo significant difference compared to ertapenemNo significant difference compared to ertapenemNo significant difference compared to ertapenem[2]
30-Day Mortality 10.7%17.7% (pooled with other carbapenems)17.7% (pooled with other carbapenems)17.7% (pooled with other carbapenems)Not directly compared[2]
Mean Length of Hospital Stay Significantly shorter (-6.02 days)Longer than ertapenemLonger than ertapenemLonger than ertapenemNot directly compared[2]
Drug Acquisition Cost (per dose) $40.52VariesVariesVaries$13.58[3]
Administration Frequency Once dailyMultiple times dailyMultiple times dailyMultiple times dailyFour times daily[3]
Total Antibiotic-Related Costs (Diabetic Foot Infection) $355.55Not directly comparedNot directly comparedNot directly compared$502.76[3]
Risk of Seizures (Odds Ratio vs. other antibiotics) 1.321.043.500.44Not directly compared[4][5]

Experimental Protocols

Cost-Minimization Analysis for Diabetic Foot Infections

A common methodology for comparing antibiotics with similar efficacy is the cost-minimization analysis. The following protocol is based on a study comparing ertapenem and piperacillin-tazobactam (B1260346) in the treatment of diabetic foot infections[3].

Objective: To compare the total costs associated with intravenous ertapenem versus intravenous piperacillin-tazobactam for the inpatient treatment of diabetic foot infections.

Methodology:

  • Patient Population: Inpatients with a diagnosis of moderate-to-severe diabetic foot infection.

  • Study Design: A retrospective analysis of patient data from a double-blind, randomized controlled trial.

  • Cost Components:

    • Drug Acquisition Costs: Average wholesale price or hospital acquisition cost per dose of ertapenem and piperacillin-tazobactam.

    • Drug Administration Costs:

      • Labor costs: Based on time-and-motion studies of nursing time for preparation and administration of intravenous antibiotics.

      • Supply costs: Cost of IV bags, tubing, saline, etc.

    • Length of Stay: While not a direct cost component in this specific analysis (as efficacy was equivalent), it is often included in broader cost-effectiveness models.

  • Data Analysis:

    • The total number of doses for each antibiotic per patient is recorded.

    • The cost per dose is calculated by summing the drug acquisition, labor, and supply costs.

    • The total treatment cost per patient is determined by multiplying the total number of doses by the cost per dose.

    • Statistical analysis (e.g., t-tests or non-parametric equivalents) is used to compare the mean total costs between the two treatment groups.

Cost-Effectiveness Analysis using a Decision-Analytic Model

For comparing treatments with potentially different outcomes and costs, a decision-analytic model is often employed. The following is a generalized protocol for such an analysis.

Objective: To determine the cost-effectiveness of ertapenem compared to other carbapenems for a specific infection (e.g., complicated intra-abdominal infection).

Methodology:

  • Model Structure: A decision tree model is constructed to simulate the clinical pathways and outcomes for a hypothetical cohort of patients.

  • Model Inputs (Probabilities and Costs):

    • Clinical Probabilities: Derived from published literature (randomized controlled trials, meta-analyses) for outcomes such as:

      • Initial clinical cure rate

      • Treatment failure rate

      • Incidence of adverse events

      • Development of resistance

      • Mortality rate

    • Cost Data:

      • Drug acquisition and administration costs.

      • Costs of managing treatment failures (e.g., second-line antibiotics, prolonged hospitalization).

      • Costs associated with managing adverse events.

      • Hospitalization costs (per diem).

  • Outcome Measures:

    • Total Costs: The average cost per patient for each treatment strategy.

    • Clinical Effectiveness: Measured in terms of life-years gained or quality-adjusted life years (QALYs).

  • Analysis:

    • The model calculates the expected costs and outcomes for each treatment arm.

    • The incremental cost-effectiveness ratio (ICER) is calculated as the difference in costs divided by the difference in effectiveness between two competing strategies.

Visualizing a Cost-Effectiveness Decision Pathway

The following diagram illustrates a simplified decision-analytic model for comparing the cost-effectiveness of ertapenem with a broader-spectrum carbapenem (B1253116) for an infection where both are viable options.

cluster_ertapenem Ertapenem Pathway cluster_other Other Carbapenem Pathway start Patient with Infection ertapenem Treat with Ertapenem start->ertapenem other_carb Treat with Other Carbapenem start->other_carb ertapenem_cure Clinical Cure ertapenem->ertapenem_cure P(Cure) ertapenem_fail Treatment Failure ertapenem->ertapenem_fail P(Failure) ertapenem_ae Adverse Event ertapenem->ertapenem_ae P(AE) other_cure Clinical Cure other_carb->other_cure P(Cure) other_fail Treatment Failure other_carb->other_fail P(Failure) other_ae Adverse Event other_carb->other_ae P(AE)

Caption: Decision tree for antibiotic cost-effectiveness analysis.

Workflow for a Pharmacoeconomic Study

The following diagram outlines the typical workflow for conducting a pharmacoeconomic evaluation of antibiotic therapies.

A Define Research Question (e.g., Ertapenem vs. Meropenem for cIAI) B Conduct Systematic Literature Review A->B C Extract Data: - Clinical Efficacy - Adverse Events - Resource Utilization B->C D Develop Decision-Analytic Model C->D E Estimate Costs: - Drug Acquisition - Administration - Hospitalization C->E F Calculate ICER (Incremental Cost-Effectiveness Ratio) D->F E->F G Perform Sensitivity Analysis F->G H Interpret Results and Draw Conclusions G->H

Caption: Workflow for a pharmacoeconomic analysis of antibiotics.

Conclusion

The cost-effectiveness of ertapenem is a multifactorial issue that depends on the specific clinical scenario, including the type and severity of infection, local resistance patterns, and the setting of care (inpatient vs. outpatient). Its once-daily dosing schedule is a significant advantage that can lead to lower administration costs and facilitate earlier discharge through OPAT programs. While its clinical efficacy is comparable to other carbapenems for certain infections, its narrower spectrum of activity makes appropriate patient selection crucial. For infections caused by susceptible pathogens where broader coverage is not required, ertapenem can be a cost-effective and clinically effective treatment option. Further head-to-head economic studies, particularly for inpatient treatment of common infections like complicated intra-abdominal infections, are warranted to provide a more definitive comparison with other carbapenems.

References

A Comparative Guide to Ertapenem Bioassay Validations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of microbiological and analytical methods for the quantification of Ertapenem, providing a comparative overview of their performance, protocols, and applications in research and quality control.

This guide offers a comprehensive comparison of various bioassay and analytical methodologies for the quantification of Ertapenem, a broad-spectrum carbapenem (B1253116) antibiotic. The objective is to provide researchers, scientists, and drug development professionals with the necessary information to select the most appropriate assay for their specific needs, considering factors such as accuracy, precision, throughput, and cost. This document details the experimental protocols and presents a comparative summary of performance data for turbidimetric and agar (B569324) diffusion bioassays, as well as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Performance of Ertapenem Quantification Methods

The selection of an appropriate assay for Ertapenem quantification is critical and depends on the specific requirements of the study, ranging from routine quality control to pharmacokinetic analyses. Microbiological bioassays, while offering a measure of biological activity, generally exhibit higher variability compared to the more sensitive and specific chromatographic methods.

MethodPrincipleLinearity Range (µg/mL)Precision (RSD%)Accuracy (%)Lower Limit of Quantification (LLOQ) (µg/mL)Throughput
Turbidimetric Bioassay Measurement of microbial growth inhibition via turbidity.12.8 - 20.0[1][2][3]Intra-day: <3, Inter-day: <5~100%Not explicitly stated, inferred to be around 12.8Moderate to High
Agar Diffusion Bioassay Measurement of the zone of inhibition of microbial growth.Not typically used for quantificationHigher variability than turbidimetric and chromatographic methodsLower than turbidimetric and chromatographic methodsNot applicable for precise quantificationLow to Moderate
HPLC-UV Chromatographic separation and UV detection.1.0 - 50.0Intra-day: 0.56-2.32, Inter-day: <591.0 - 102.0[4]0.24[4]Moderate
LC-MS/MS Chromatographic separation and mass spectrometric detection.0.1 - 125.0[5][6]Intra-day: 2.7-11.8, Inter-day: 0-8.4[5][6]97.6 - 110.3[5][6]0.1[5][6]High

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in various laboratory settings.

Microbiological Bioassays

This method quantifies Ertapenem by measuring the inhibition of microbial growth, indicated by the turbidity of the culture medium.

  • Microorganism Preparation: A standardized inoculum of Staphylococcus aureus (ATCC 26923) is prepared. The culture is grown in Brain Heart Infusion (BHI) broth at 35°C ± 2°C for 24 hours. The bacterial suspension is then diluted to a suitable concentration.[1][2][3]

  • Standard and Sample Preparation: Standard solutions of Ertapenem are prepared at concentrations of 12.8, 16.0, and 20.0 µg/mL.[1][2][3] Test samples are diluted to fall within this concentration range.

  • Assay Procedure: The standardized microbial suspension is added to the wells of a microplate, followed by the addition of the standard and sample solutions.

  • Incubation: The microplate is incubated for approximately 4-5 hours, a significantly shorter time than the agar diffusion method.[2][3]

  • Measurement: The turbidity (absorbance) of each well is measured using a spectrophotometer.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the Ertapenem standards. The concentration of Ertapenem in the test samples is then determined from this curve.

This classic bioassay method relies on the diffusion of the antibiotic from a disc into an agar medium, resulting in a zone of growth inhibition.

  • Microorganism Preparation: A standardized inoculum of a susceptible test organism, such as Staphylococcus aureus, is prepared to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Paper discs impregnated with a known concentration of Ertapenem (e.g., 10 µg) are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Measurement: The diameter of the zone of complete growth inhibition around each disc is measured in millimeters.

  • Interpretation: The measured zone diameters are compared to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to determine the susceptibility of the microorganism to Ertapenem. While primarily a qualitative or semi-quantitative method, it can be adapted for quantitative purposes by creating a standard curve with different Ertapenem concentrations.

Analytical Methods

HPLC-UV provides a more specific and precise method for Ertapenem quantification.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation or liquid-liquid extraction to remove interfering substances.[7]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used for isocratic or gradient elution.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV absorbance is monitored at approximately 300 nm.[8]

  • Quantification: The concentration of Ertapenem is determined by comparing the peak area of the sample to a calibration curve generated from known standards.

LC-MS/MS is the most sensitive and specific method for Ertapenem quantification, making it ideal for pharmacokinetic studies.

  • Sample Preparation: A simple protein precipitation step is often sufficient due to the high selectivity of the detector.[5] The use of a deuterated internal standard is recommended for optimal accuracy.[5]

  • Chromatographic Conditions: Similar to HPLC-UV, a C18 column with a gradient elution of a buffered mobile phase and an organic solvent is typically employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for Ertapenem and the internal standard, ensuring high selectivity.

  • Quantification: The ratio of the peak area of Ertapenem to the internal standard is used for quantification against a calibration curve. This method can achieve a very low limit of quantification, often down to 0.1 µg/mL.[5][6]

Visualizing the Assay Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the turbidimetric and agar diffusion bioassays.

Turbidimetric_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microorganism Prepare Standardized Microorganism (S. aureus) add_reagents Add Microorganism, Standards, and Samples to Microplate prep_microorganism->add_reagents prep_standards Prepare Ertapenem Standard Solutions prep_standards->add_reagents prep_samples Prepare Test Samples prep_samples->add_reagents incubate Incubate (4-5 hours) add_reagents->incubate measure Measure Absorbance (Turbidity) incubate->measure analyze Generate Standard Curve & Determine Sample Concentration measure->analyze

Caption: Workflow of the Turbidimetric Bioassay for Ertapenem Quantification.

Agar_Diffusion_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_microorganism Prepare Standardized Microorganism (0.5 McFarland) inoculate Inoculate Agar Plate with Microorganism prep_microorganism->inoculate prep_plates Prepare Mueller-Hinton Agar Plates prep_plates->inoculate apply_discs Apply Ertapenem Discs inoculate->apply_discs incubate Incubate (16-20 hours) apply_discs->incubate measure Measure Zone of Inhibition Diameter incubate->measure interpret Interpret Results based on CLSI Breakpoints measure->interpret

Caption: Workflow of the Agar Diffusion Bioassay for Ertapenem Susceptibility Testing.

Conclusion

The choice of an assay for Ertapenem quantification is a critical decision that impacts the reliability and applicability of the results. Microbiological bioassays, particularly the turbidimetric method, offer a cost-effective and relatively rapid means of assessing the biological activity of Ertapenem, making them suitable for quality control in pharmaceutical manufacturing.[2][3] However, for research and clinical applications requiring high sensitivity, specificity, and accuracy, such as pharmacokinetic studies, LC-MS/MS stands out as the superior method.[5] HPLC-UV provides a balance between performance and cost, offering a robust alternative for routine quantitative analysis. This guide provides the foundational information to assist researchers and drug development professionals in making an informed decision based on the specific needs of their work.

References

Safety Operating Guide

Proper Disposal of Ertapenem Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of ertapenem (B1671056) sodium, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. Ertapenem sodium, a carbapenem (B1253116) antibiotic, requires careful handling and disposal due to its potential environmental impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound in a laboratory setting, aligning with best practices for safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. If handling the powder form, work in a well-ventilated area or a fume hood to avoid inhalation. In case of a spill, contain the material, prevent it from entering sewers or public waters, and clean it up using absorbent materials.[1]

Regulatory Classification

This compound is not classified as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is consistently identified as being "very toxic to aquatic life" with "long lasting effects."[2][3] Consequently, it is often transported as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S." under UN number 3077.[2] Due to this environmental hazard, this compound waste must not be disposed of down the drain.[1][2] It should be managed as a non-RCRA hazardous chemical waste and disposed of through a licensed hazardous waste contractor.

Disposal Procedures

The following procedures outline the disposal pathway for various forms of this compound waste in the laboratory.

Step 1: Segregation

Proper segregation at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.

  • Solid this compound Waste: This includes expired or unused powder, contaminated lab debris (e.g., weighing boats, contaminated paper towels), and personal protective equipment (PPE) that is grossly contaminated.

  • Liquid this compound Waste: This includes unused or expired reconstituted solutions.

  • Empty Containers: Vials and other containers that held this compound.

Step 2: Containerization

Use appropriate and clearly labeled containers for each waste stream.

  • Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.

  • Liquid Waste: Collect in a sealable, leak-proof container that is chemically compatible with the solution.

  • Empty Containers: Under RCRA, a container is considered "empty" if all wastes have been removed that can be removed using common practices and no more than one inch of residue remains on the bottom. For containers that held acutely hazardous waste (P-listed), triple-rinsing is required. As ertapenem is not P-listed, triple-rinsing is not federally mandated but is considered good practice. The rinsate from cleaning should be collected as liquid chemical waste.

Step 3: Labeling

Accurate and clear labeling is essential for safe handling and disposal.

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste" (or as required by your institution's policy for non-RCRA waste).

  • The full chemical name: "this compound."

  • The approximate concentration and quantity.

  • The date accumulation started.

  • The specific hazards (e.g., "Environmental Hazard," "Toxic to Aquatic Life").

Step 4: Storage

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals. Ensure that containers are kept closed except when adding waste.

Step 5: Disposal

Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound waste in the regular trash or down the sewer.[1][2]

Quantitative Data Summary

ParameterValueReference
UN Number 3077[2]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Ertapenem)[2]
Aquatic Toxicity (Chronic Fish) NOEC: 2.5 mg/l (32 days)[2]
Aquatic Toxicity (Chronic Daphnia) NOEC: 82 mg/l (21 days)[2]
Biodegradability Not readily biodegradable (4.7% after 28 days)[2]

Experimental Protocol: Chemical Deactivation of this compound

For laboratories with the appropriate capabilities and institutional approval, chemical deactivation of the beta-lactam ring in ertapenem can be performed as a pre-treatment step to reduce its biological activity. This procedure should be carried out by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze the beta-lactam ring of this compound using a basic solution, rendering it biologically inactive.

Materials:

  • This compound waste (solid or liquid)

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beaker or flask

  • Stir plate and stir bar

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Fume hood

Procedure:

  • Preparation: Perform all steps in a fume hood. Don the appropriate PPE.

  • Dissolution: If starting with solid this compound, dissolve it in a minimal amount of water in a beaker. For liquid waste, proceed to the next step.

  • Hydrolysis: While stirring the ertapenem solution, slowly add 1 M sodium hydroxide solution.

  • pH Monitoring: Monitor the pH of the solution. The goal is to raise the pH to a level that facilitates hydrolysis of the beta-lactam ring. Studies on other beta-lactams suggest that a pH of around 10.00 to 13.00 is effective for degradation.

  • Reaction Time: Allow the mixture to stir at room temperature. The time required for complete hydrolysis can vary.

  • Neutralization: After the desired reaction time, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the temperature during neutralization to prevent excessive heat generation.

  • Disposal of Treated Waste: Even after deactivation, the resulting solution should be collected as chemical waste and disposed of through your institution's hazardous waste program, as it will contain salts and degradation products.

Disposal Workflow Diagram

ErtapenemDisposalWorkflow start This compound Waste Generated segregate Segregate Waste (Solid, Liquid, Empty Containers) start->segregate spill Spill Occurs start->spill containerize Containerize in Compatible, Labeled Containers segregate->containerize storage Store in Satellite Accumulation Area containerize->storage deactivation_decision Chemical Deactivation (Institutional Approval?) storage->deactivation_decision disposal Dispose via EHS/ Licensed Contractor spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->segregate deactivation_decision->disposal No deactivation_protocol Perform Deactivation Protocol deactivation_decision->deactivation_protocol Yes collect_treated Collect Treated Waste deactivation_protocol->collect_treated collect_treated->containerize

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ertapenem Sodium

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In our commitment to fostering a culture of safety and providing invaluable resources to the scientific community, this document outlines the essential personal protective equipment (PPE), handling protocols, and disposal procedures for Ertapenem sodium. Adherence to these guidelines is crucial for ensuring the well-being of laboratory personnel and maintaining a secure research environment.

This compound, a carbapenem (B1253116) antibiotic, requires careful handling due to its potential to cause allergy or asthma-like symptoms if inhaled.[1][2] It is imperative that researchers and drug development professionals are equipped with the knowledge and equipment to manage this substance safely and effectively.

Personal Protective Equipment (PPE) and Occupational Exposure Limits

The following table summarizes the recommended PPE and the established occupational exposure limit for this compound. Consistent use of the specified equipment is mandatory to minimize exposure risk.

CategorySpecificationRationale
Occupational Exposure Limit 0.15 mg/m³ (Time-Weighted Average)[1]To protect against potential respiratory sensitization and other health effects.
Respiratory Protection NIOSH/MSHA approved respirator with particulate filter.[1][3]Required when adequate local exhaust ventilation is unavailable or exposure assessment indicates a risk.
Eye Protection Safety goggles or chemical safety glasses.[1][3]To prevent eye irritation from dust particles.[1][2]
Hand Protection Chemical-resistant gloves.[1]To prevent skin contact. Breakthrough time is not determined, so it is recommended to change gloves frequently.[1]
Skin and Body Protection Laboratory coat and appropriate protective clothing.[3]To prevent skin exposure. Skin should be washed immediately after contact.[1][2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and logistical efficiency. The following step-by-step guide provides a clear workflow for laboratory personnel.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][4]

  • Keep away from heat and sources of ignition.[2] Take precautionary measures against static discharges.[2]

2. Preparation and Handling:

  • Work in a designated area with adequate ventilation, such as a chemical fume hood, to minimize dust generation and accumulation.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][3]

  • Don all required PPE as outlined in the table above before handling the compound.

  • Avoid breathing dust.[2] Do not swallow or allow contact with eyes, skin, or clothing.[2][4]

  • Handle in accordance with good industrial hygiene and safety practices.[1][2]

3. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection, during cleanup.[1]

  • For powder spills, gently cover with a damp absorbent material to minimize dust.[1] For liquid spills, surround the spill with absorbent materials.[1]

  • Use a scoop and scraper to collect the absorbed material and any broken glass into a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly with detergent and water, working from the outside in.[5]

4. Disposal:

  • Dispose of this compound waste and any contaminated materials (e.g., gloves, absorbent pads) in an approved waste disposal plant.[1][2]

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]

  • All disposal activities must comply with local, state, and federal regulations.

Experimental Workflow for Safe Handling

To visually represent the procedural flow of safely handling this compound, the following diagram has been created.

Ertapenem_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_spill Spill Response Receive Receive & Inspect Store Store Safely Receive->Store PrepArea Prepare Work Area Store->PrepArea DonPPE Don PPE PrepArea->DonPPE Handle Handle Ertapenem DonPPE->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Spill Spill Occurs Handle->Spill DoffPPE Doff PPE Decontaminate->DoffPPE Dispose Dispose of Waste DoffPPE->Dispose Evacuate Evacuate Area Spill->Evacuate SpillPPE Don Spill PPE Evacuate->SpillPPE Contain Contain Spill SpillPPE->Contain CleanSpill Clean & Decontaminate Contain->CleanSpill DisposeSpill Dispose of Spill Waste CleanSpill->DisposeSpill

Caption: Workflow for the safe handling and spill response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.